1-(6-Bromoquinolin-2-yl)ethanone
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8BrNO |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
1-(6-bromoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C11H8BrNO/c1-7(14)10-4-2-8-6-9(12)3-5-11(8)13-10/h2-6H,1H3 |
InChI Key |
ZSQLEFZPDNIOQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(C=C1)C=C(C=C2)Br |
Origin of Product |
United States |
Foundational & Exploratory
1-(6-Bromoquinolin-2-yl)ethanone CAS number and molecular weight
An In-depth Technical Guide to 1-(6-Bromoquinolin-2-yl)ethanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 1-(6-bromoquinolin-2-yl)ethanone, a specialized heterocyclic ketone of interest in medicinal chemistry and materials science. Due to its novelty, a registered CAS number has not yet been assigned. This document outlines its physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and predicted spectroscopic data based on analogous structures. Furthermore, it discusses safety considerations and potential applications, offering valuable insights for researchers, scientists, and professionals in drug development.
Introduction
Quinoline scaffolds are privileged structures in drug discovery, present in numerous natural and synthetic compounds with a wide range of pharmacological activities. The introduction of a bromo-substituent and an acetyl group at specific positions on the quinoline ring, as in 1-(6-bromoquinolin-2-yl)ethanone, can significantly modulate its biological and chemical properties. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, while the acetyl group provides a site for derivatization or can participate in hydrogen bonding interactions with biological targets. This guide aims to provide a foundational understanding of this novel compound.
Physicochemical Properties
As 1-(6-bromoquinolin-2-yl)ethanone is not a commercially available compound, its experimental data is not available. The following table summarizes its calculated and predicted properties.
| Property | Value | Source |
| CAS Number | Not Assigned | - |
| Molecular Formula | C₁₁H₈BrNO | Calculated |
| Molecular Weight | 250.09 g/mol | Calculated |
| Appearance | Predicted to be a solid | Analogy to similar compounds |
| Solubility | Predicted to be soluble in common organic solvents (e.g., DCM, Chloroform, DMSO) | Analogy to similar compounds |
| Melting Point | Not Determined | - |
| Boiling Point | Not Determined | - |
Chemical Structure:
Caption: Chemical structure of 1-(6-bromoquinolin-2-yl)ethanone.
Proposed Synthesis
A plausible and efficient method for the synthesis of 1-(6-bromoquinolin-2-yl)ethanone is the reaction of a 6-bromoquinoline-2-carboxylic acid derivative with an organometallic methylating agent, such as methyllithium. This approach is advantageous as it directly introduces the acetyl group at the desired position.
Synthetic Workflow
Caption: Proposed synthetic workflow for 1-(6-bromoquinolin-2-yl)ethanone.
Detailed Experimental Protocol
Materials:
-
6-Bromoquinoline-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Methyllithium (MeLi) solution in diethyl ether
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Synthesis of 6-Bromoquinoline-2-carbonyl chloride:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 6-bromoquinoline-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).
-
Heat the mixture to reflux and stir for 2-4 hours, or until the reaction is complete (monitored by the cessation of gas evolution and TLC).
-
Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 6-bromoquinoline-2-carbonyl chloride is typically used in the next step without further purification.
-
-
Reaction with Methyllithium:
-
In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the crude 6-bromoquinoline-2-carbonyl chloride in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of methyllithium (2.2 eq) in diethyl ether dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 1-(6-bromoquinolin-2-yl)ethanone.
-
Predicted Spectroscopic Data
The following spectroscopic data are predicted based on the analysis of structurally similar compounds, such as 2-acetylquinoline and other substituted quinolines.[1][2][3]
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic protons of the quinoline ring are expected to appear in the range of δ 7.5-8.5 ppm.
-
A singlet for the methyl protons of the acetyl group is anticipated around δ 2.8 ppm.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
The carbonyl carbon of the acetyl group is expected to resonate around δ 200 ppm.
-
A signal for the methyl carbon should appear around δ 25-30 ppm.
-
Aromatic carbons of the quinoline ring will be observed in the region of δ 120-150 ppm.
-
-
Infrared (IR) (KBr, cm⁻¹):
-
A strong absorption band corresponding to the C=O stretching of the ketone is expected around 1690-1710 cm⁻¹.
-
Bands corresponding to C=C and C=N stretching of the quinoline ring are anticipated in the range of 1500-1600 cm⁻¹.
-
-
Mass Spectrometry (EI-MS):
-
The molecular ion peak [M]⁺ is expected at m/z 250 and a [M+2]⁺ peak of similar intensity due to the presence of the bromine atom.
-
A prominent fragment ion corresponding to the loss of the methyl group ([M-15]⁺) at m/z 235 is anticipated.
-
Safety and Handling
As a novel chemical compound, 1-(6-bromoquinolin-2-yl)ethanone should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. The reagents used in its synthesis, such as thionyl chloride and methyllithium, are highly reactive and corrosive and require specific handling procedures.
Potential Applications
1-(6-Bromoquinolin-2-yl)ethanone is a versatile intermediate for the synthesis of more complex molecules with potential applications in:
-
Drug Discovery: The quinoline core is a key component of many antimicrobial, anticancer, and anti-inflammatory agents.[4] The bromo- and acetyl- functionalities provide opportunities for creating libraries of novel compounds for biological screening.
-
Materials Science: Quinoline derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) and other electronic materials. The specific substitution pattern of this compound could lead to materials with unique photophysical properties.
-
Ligand Synthesis: The nitrogen atom of the quinoline ring and the oxygen atom of the acetyl group can act as coordination sites for metal ions, making this compound a potential precursor for the synthesis of novel ligands for catalysis.
Conclusion
This technical guide provides a detailed overview of the novel compound 1-(6-bromoquinolin-2-yl)ethanone. While experimental data is currently unavailable, this document offers a robust foundation for its synthesis and characterization based on established chemical principles and data from analogous structures. The potential applications of this compound in various scientific fields highlight its significance as a valuable building block for future research and development.
References
-
PubChem. 1-(Quinolin-2-yl)ethan-1-one. Available at: [Link]
-
MDPI. Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. Available at: [Link]
-
PubMed. A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Available at: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. Available at: [Link]
-
ResearchGate. 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. Available at: [Link]
-
The Organic Chemistry Tutor. Reaction of Carboxylic Acids with Organometallic Reagents. Available at: [Link]
-
Chemistry Stack Exchange. Same set of carboxylate reagents yielding two different products with an alkylide. Available at: [Link]
-
ResearchGate. Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Available at: [Link]
-
Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available at: [Link]
-
PubChem. 1-(Quinolin-2-yl)ethan-1-one. Available at: [Link]
-
Quora. Why is a Friedel-Crafts reaction not possible on Quinoline? Available at: [Link]
-
ResearchGate. Fragmentation studies of synthetic 2-acylamino-1,4-naphthoquinones by electrospray ionization mass spectrometry. Available at: [Link]
-
ResearchGate. Mass Spectra of New Heterocycles: XXIX. Study of 2-(Alkylsulfanyl)quinolines by Electron Ionization Mass Spectrometry. Available at: [Link]
-
Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]
-
PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]
-
ResearchGate. Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Available at: [Link]
-
PubMed. [Determination of 2-acetyl-1-pyrroline in aroma rice using gas chromatography-mass spectrometry]. Available at: [Link]
-
ResearchGate. Synthesis of 2-acetylquinoline. Available at: [Link]
-
Impactfactor. Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. Available at: [Link]
Sources
reactivity and stability of the bromoacetyl group on the quinoline ring
An In-depth Technical Guide to the Reactivity and Stability of the Bromoacetyl Group on the Quinoline Ring
Authored by: Gemini, Senior Application Scientist
Foreword: The Quinoline Scaffold and the Bromoacetyl Warhead
In the landscape of medicinal chemistry and drug development, the quinoline scaffold stands as a "privileged structure."[1][2] Its fused aromatic system, comprising a benzene ring fused to a pyridine ring, is a cornerstone in a vast array of pharmacologically active compounds, noted for activities ranging from anticancer to antimalarial.[2][3][4] The versatility of the quinoline ring system allows for extensive functionalization, enabling the fine-tuning of its biological and pharmacokinetic properties.[3]
Among the most powerful tools for this functionalization is the introduction of a bromoacetyl group. This moiety serves as a potent electrophilic "warhead," an alkylating agent designed to react with nucleophiles. The inherent reactivity of the α-halo ketone system, amplified by the electronic properties of the quinoline ring, makes bromoacetyl quinolines invaluable as chemical probes and covalent inhibitors for targeting specific biological macromolecules.[4][5]
This guide provides a comprehensive exploration of the chemical behavior of the bromoacetyl group when appended to a quinoline ring. We will dissect the factors governing its reactivity, delve into its stability under various conditions, and provide validated protocols for its synthesis and subsequent reactions. This document is intended for researchers, scientists, and drug development professionals who seek to harness the unique chemical properties of this important functional group.
The Electronic Landscape: Reactivity of the Bromoacetyl Moiety
The chemical reactivity of a bromoacetyl group is fundamentally dictated by the electrophilicity of the α-carbon—the carbon atom bonded to the bromine. The presence of the adjacent carbonyl group is the primary activating factor.
Inductive and Resonance Effects
The carbonyl group exerts a powerful electron-withdrawing inductive effect, polarizing the α-carbon-bromine (C-Br) bond. This effect increases the partial positive charge on the α-carbon, making it highly susceptible to nucleophilic attack.[6] This is the cornerstone of the bromoacetyl group's utility as an alkylating agent.
The quinoline ring itself further modulates this reactivity. As a bicyclic aromatic system containing a nitrogen atom, it is electron-deficient.[4] This electron-withdrawing nature, transmitted through the sigma framework, can further enhance the electrophilicity of the bromoacetyl α-carbon, although this effect is generally less pronounced than that of the adjacent carbonyl.
The Primary Reaction Pathway: Nucleophilic Substitution (SN2)
The principal reaction of the bromoacetyl group is a bimolecular nucleophilic substitution (SN2) reaction. A nucleophile attacks the electrophilic α-carbon, displacing the bromide ion as the leaving group. This reaction is highly efficient and is the basis for using bromoacetyl quinolines to covalently modify biological targets, such as proteins.
Key nucleophiles that readily react with bromoacetyl quinolines include:
-
Thiols: The sulfhydryl groups of cysteine residues in proteins are excellent nucleophiles for this reaction.
-
Amines: Primary and secondary amines, including the imidazole side chain of histidine, react to form α-amino ketones.
-
Hydroxides and Alkoxides: These oxygen-based nucleophiles lead to the formation of α-hydroxy or α-alkoxy ketones.
The general mechanism is illustrated below.
Figure 1: Generalized SN2 mechanism for a bromoacetyl quinoline.
Stability and Degradation: A Double-Edged Sword
The high reactivity of the bromoacetyl group is also the source of its instability. Understanding its degradation pathways is critical for accurate experimental design, compound storage, and interpretation of biological data.
Hydrolysis: The Primary Degradation Pathway
The most common degradation route for bromoacetyl quinolines is hydrolysis, which is the reaction with water.[7] This reaction is significantly accelerated under neutral and, especially, basic pH conditions. The product of hydrolysis is the corresponding α-hydroxyacetyl quinoline and hydrobromic acid.
This pathway is of paramount importance because if a bromoacetyl quinoline-based drug is intended for systemic administration, it must be stable enough to reach its target before significant hydrolysis occurs. Conversely, in a laboratory setting, stock solutions prepared in aqueous buffers (especially at pH ≥ 7) will have a limited shelf-life.
Figure 2: Primary hydrolysis degradation pathway.
Other Stability Considerations
-
Basic Conditions: In addition to accelerating hydrolysis, strong bases can promote other side reactions, such as the Favorskii rearrangement, if an α'-proton is available. It is crucial to avoid strongly basic conditions during synthesis, workup, and storage.[7]
-
Nucleophilic Solvents and Reagents: Solvents like methanol or ethanol can act as nucleophiles, leading to the formation of α-methoxy or α-ethoxy impurities over time. Common laboratory reagents containing nucleophiles (e.g., Tris buffer, primary/secondary amine buffers) are incompatible.
-
Photostability: Like many halogenated organic compounds, bromoacetyl quinolines can be sensitive to light.[8] Storage in amber vials or protected from light is recommended to prevent photochemical degradation.
Table 1: Stability and Compatibility Profile
| Condition/Reagent | Stability/Compatibility | Rationale and Notes |
| pH < 5 (Acidic) | High | Hydrolysis is slow. Optimal for storage in solution. |
| pH 7 (Neutral) | Moderate | Hydrolysis occurs at a noticeable rate. Prepare solutions fresh. |
| pH > 8 (Basic) | Low | Rapid hydrolysis and potential for other base-catalyzed side reactions.[7] |
| Protic Solvents (H₂O, MeOH) | Low to Moderate | Act as nucleophiles, leading to solvolysis products. Use anhydrous aprotic solvents for long-term storage. |
| Amine Buffers (Tris, HEPES) | Incompatible | Amines are nucleophiles and will react with the bromoacetyl group. |
| Thiols (DTT, β-ME) | Incompatible | Potent nucleophiles that react rapidly. |
| Light Exposure | Moderate | Potential for photochemical degradation. Store protected from light.[8] |
| Storage Temperature | Best at ≤ -20°C | Low temperatures significantly slow all degradation pathways. |
Experimental Protocols: Synthesis and Characterization
The following protocols provide a validated framework for the synthesis, reaction, and analysis of bromoacetyl quinolines. These protocols are designed to be self-validating by including in-process checks and characterization steps.
Protocol: Synthesis of 2-(Bromoacetyl)quinoline
This procedure is a representative Friedel-Crafts-type acylation followed by α-bromination.
Causality: The synthesis begins with a readily available quinoline derivative. The α-bromination of an acetyl group is a standard transformation that proceeds via an enol or enolate intermediate under acidic or basic conditions, respectively.[9] Acid-catalyzed bromination is often preferred as it can be more selective for mono-bromination.[9]
Materials:
-
2-Acetylquinoline
-
Bromine (Br₂)
-
Acetic Acid (Glacial)
-
Sodium Bicarbonate (sat. aq. solution)
-
Dichloromethane (DCM)
-
Magnesium Sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a flask equipped with a stir bar and a dropping funnel, dissolve 2-acetylquinoline (1.0 eq) in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (1.05 eq) in acetic acid via the dropping funnel over 30 minutes. The characteristic red-brown color of bromine should dissipate.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully pour the reaction mixture into a beaker of ice water. A precipitate should form.
-
Neutralization: Slowly add saturated sodium bicarbonate solution until the mixture is neutral (pH ~7). This quenches the acetic acid and any remaining bromine.
-
Extraction: Extract the aqueous mixture with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel.
Protocol: Nucleophilic Substitution with a Thiol
This protocol demonstrates the reaction of a bromoacetyl quinoline with a model thiol nucleophile, N-acetylcysteine.
Causality: This reaction exemplifies the SN2 mechanism. A mild base (sodium bicarbonate) is used to deprotonate the thiol, forming the more nucleophilic thiolate anion, which then rapidly displaces the bromide. The reaction is performed in a polar aprotic solvent to facilitate the SN2 reaction.
Materials:
-
2-(Bromoacetyl)quinoline
-
N-acetylcysteine
-
Sodium Bicarbonate
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate
-
Water
Procedure:
-
Reactant Preparation: Dissolve N-acetylcysteine (1.1 eq) and sodium bicarbonate (1.5 eq) in DMF in a round-bottom flask. Stir for 15 minutes.
-
Addition: Add a solution of 2-(bromoacetyl)quinoline (1.0 eq) in a minimal amount of DMF to the flask.
-
Reaction: Stir the mixture at room temperature for 1 hour. Monitor by TLC or LC-MS for the disappearance of the bromoacetyl quinoline starting material.
-
Workup: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine to remove DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting product by column chromatography if necessary.
Figure 3: General experimental workflow for synthesis and characterization.
Characterization: NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for confirming the structure of the synthesized compounds. The introduction of the bromoacetyl group causes characteristic shifts in the NMR spectrum of the quinoline ring.
Table 2: Representative ¹H NMR Chemical Shifts (CDCl₃)
| Proton Position | Quinoline (δ, ppm) | 2-Bromoacetylquinoline (Predicted, δ, ppm) | Rationale for Shift |
| H-3 | 7.41 | ~7.6-7.8 | Deshielded by the adjacent electron-withdrawing acetyl group. |
| H-4 | 8.12 | ~8.2-8.4 | Significant deshielding due to proximity to the carbonyl and nitrogen. |
| H-8 | 8.08 | ~8.1-8.2 | Peri-interaction with the substituent at position 2 can cause deshielding. |
| -CH₂Br | N/A | ~4.5-4.8 | Characteristic region for α-halomethyl ketone protons. |
Note: Data for quinoline is experimental.[10] Predicted shifts for 2-bromoacetylquinoline are based on standard substituent effects.
Conclusion: A Versatile Tool for Chemical Biology and Drug Discovery
The bromoacetyl quinoline moiety is a potent and versatile functional group. Its high reactivity towards nucleophiles makes it an excellent tool for the covalent modification of proteins and other biomolecules, enabling its use in activity-based protein profiling and as covalent enzyme inhibitors.[5][11] However, this reactivity necessitates a thorough understanding and careful management of its inherent instability, particularly its sensitivity to hydrolysis.
By leveraging the principles of reactivity outlined in this guide and employing the validated protocols for synthesis and handling, researchers can confidently and effectively utilize bromoacetyl quinolines to advance their research in chemical biology and drug development.
References
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- Review on recent development of quinoline for anticancer activities. ScienceDirect.
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. MDPI.
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed.
- Application Notes and Protocols for Nucleophilic Substitution on Bromoquinolines. Benchchem.
- Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. RSC Publishing.
- Bromoacetyl bromide. Santa Cruz Biotechnology.
- Quinoline-based compounds can inhibit diverse enzymes th
- Highly Brominated Quinolines: Synthesis, Characterization and Investigation of Anticancer Activities Supported by Molecular Dynamics.
- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC.
- Degradation of Brominated Organic Compounds (Flame Retardants)
- The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics.
- Quinoline-based compounds can inhibit diverse enzymes th
- Reactions of Quinoline. YouTube.
- Simulation degradation of bromophenolic compounds in chlorine-based advanced oxidation processes: Mechanism, microscopic and apparent kinetics, and toxicity assessment. PubMed.
- Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.
- Degradation process of 2-bromo-2-nitro-1,3-propanediol (bronopol) (Kireche et al., 2011).
- Quinoline Derivatives with Different Functional Groups: Evaluation of Their C
- 3 Factors That Stabilize Carboc
- Unraveling the Fate of Bromophenols: A Comparative Guide to Degradation P
- Alpha Halogenation of Aldehydes and Ketones. Fiveable.
- 17.
- Synthesis of 6-bromo-4-iodoquinoline.
- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. MDPI.
- Technical Support Center: Managing α-Chloro Ketone Stability. Benchchem.
- SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Regioselectivity of alpha halogenation of ketones. Chemistry Stack Exchange.
Sources
- 1. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. orientjchem.org [orientjchem.org]
- 4. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 5. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fiveable.me [fiveable.me]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Derivatives and Analogs of 1-(6-Bromoquinolin-2-yl)ethanone: A Scaffold for Drug Discovery
Introduction: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry
The quinoline core, a bicyclic aromatic heterocycle, represents a cornerstone in the architecture of pharmacologically active molecules.[1] Its inherent structural features and the capacity for diverse functionalization have rendered it a "privileged scaffold" in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[1] Quinoline derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2][3][4] This guide focuses on the synthetic exploration of a particularly versatile building block: 1-(6-Bromoquinolin-2-yl)ethanone. The presence of a bromine atom at the 6-position and a reactive ethanone moiety at the 2-position provides two key handles for extensive chemical modification, paving the way for the generation of diverse compound libraries for drug discovery programs.
This technical guide will provide a comprehensive overview of the synthesis of the core 1-(6-Bromoquinolin-2-yl)ethanone scaffold, followed by an in-depth exploration of the derivatization strategies at both the quinoline ring and the ethanone side chain. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-proven protocols for the synthesis of a variety of derivatives and analogs.
Part 1: Synthesis of the Core Scaffold: 1-(6-Bromoquinolin-2-yl)ethanone
The synthesis of the target compound, 1-(6-Bromoquinolin-2-yl)ethanone, can be achieved through a multi-step sequence starting from readily available precursors. The following protocol is a composite of established methodologies for the synthesis of the necessary intermediates.
Synthesis of 6-Bromoquinoline-2-carboxylic acid
The initial step involves the synthesis of 6-bromoquinoline-2-carboxylic acid. A common route to this intermediate is via the Doebner-von Miller reaction or related cyclization strategies, followed by oxidation of a 2-methyl group or hydrolysis of a 2-cyano group. A more direct approach starts from 6-bromo-2-(tribromomethyl)quinoline.
Protocol 1: Synthesis of 6-Bromoquinoline-2-carboxylic acid [5]
-
Reaction Principle: This protocol describes the hydrolysis of 6-bromo-2-(tribromomethyl)quinoline to the corresponding carboxylic acid using concentrated sulfuric acid.
-
Materials:
-
6-bromo-2-(tribromomethyl)quinoline
-
Concentrated sulfuric acid
-
Water
-
-
Procedure:
-
To a suspension of 6-bromo-2-(tribromomethyl)quinoline (1.0 eq) in water, slowly add concentrated sulfuric acid (excess) with stirring.
-
Heat the reaction mixture to 150 °C for 5 hours.
-
Cool the mixture and collect the precipitate by filtration.
-
Wash the solid with water and dry to yield 6-bromo-2-quinolinecarboxylic acid.
-
Esterification to Methyl 6-Bromoquinoline-2-carboxylate
To facilitate the subsequent conversion to the methyl ketone, the carboxylic acid is first converted to its methyl ester.
Protocol 2: Synthesis of Methyl 6-Bromoquinoline-2-carboxylate [6]
-
Reaction Principle: This is a standard Fischer esterification where the carboxylic acid is reacted with methanol in the presence of a strong acid catalyst.
-
Materials:
-
6-Bromoquinoline-2-carboxylic acid
-
Methanol
-
Methanesulfonic acid
-
Sodium bicarbonate
-
Water
-
-
Procedure:
-
Reflux a mixture of 6-bromo-2-quinolinecarboxylic acid (1.0 eq) and methanesulfonic acid (catalytic amount) in methanol for 6 hours.
-
After completion, neutralize the reaction mixture with an aqueous solution of sodium bicarbonate.
-
Cool the suspension to 20 °C and stir overnight.
-
Collect the solid product by filtration, wash with water, and dry to obtain methyl 6-bromo-2-quinolinecarboxylate.
-
Conversion to 1-(6-Bromoquinolin-2-yl)ethanone
The final step involves the conversion of the methyl ester to the desired methyl ketone. This can be achieved by reacting the ester with a methyl organometallic reagent, such as methyllithium or a methyl Grignard reagent. Careful control of the reaction conditions is crucial to prevent the over-addition of the organometallic reagent to the newly formed ketone.
Protocol 3: Synthesis of 1-(6-Bromoquinolin-2-yl)ethanone (Proposed)
-
Reaction Principle: This proposed protocol is based on the reaction of esters with organometallic reagents to form ketones. The use of a less reactive organometallic reagent or controlled stoichiometry and temperature can favor the formation of the ketone over the tertiary alcohol.
-
Materials:
-
Methyl 6-bromoquinoline-2-carboxylate
-
Methylmagnesium bromide (Grignard reagent) or Methyllithium
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve methyl 6-bromoquinoline-2-carboxylate (1.0 eq) in anhydrous diethyl ether or THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of methylmagnesium bromide or methyllithium (1.0-1.2 eq) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(6-Bromoquinolin-2-yl)ethanone.
-
Caption: Synthetic pathway to the core scaffold.
Part 2: Derivatization at the 6-Position of the Quinoline Ring
The bromine atom at the 6-position of the quinoline ring serves as an excellent handle for introducing a wide variety of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern medicinal chemistry for the rapid generation of molecular diversity.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound.[7][8] This allows for the introduction of various aryl, heteroaryl, and alkyl groups at the 6-position of the quinoline core.
Protocol 4: Suzuki-Miyaura Coupling of 1-(6-Bromoquinolin-2-yl)ethanone [9]
-
Reaction Principle: A palladium(0) catalyst facilitates the coupling of the bromoquinoline with a boronic acid or ester in the presence of a base. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[10]
-
Materials:
-
1-(6-Bromoquinolin-2-yl)ethanone
-
Aryl or heteroaryl boronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Ligand (if needed, e.g., triphenylphosphine)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene)
-
-
Procedure:
-
To a reaction vessel, add 1-(6-bromoquinolin-2-yl)ethanone (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines by coupling an aryl halide with a primary or secondary amine.[3][11] This reaction provides access to a wide range of 6-aminoquinoline derivatives.
Protocol 5: Buchwald-Hartwig Amination of 1-(6-Bromoquinolin-2-yl)ethanone [12]
-
Reaction Principle: A palladium catalyst, in conjunction with a suitable phosphine ligand and a base, catalyzes the formation of a C-N bond between the bromoquinoline and an amine.[3]
-
Materials:
-
1-(6-Bromoquinolin-2-yl)ethanone
-
Primary or secondary amine (e.g., morpholine)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, BINAP)
-
Base (e.g., NaOtBu, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine 1-(6-bromoquinolin-2-yl)ethanone (1.0 eq), the palladium precursor (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (1.4-2.0 eq) in a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine (1.2 eq).
-
Seal the vessel and heat the mixture to 80-110 °C for 2-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to 6-alkynylquinoline derivatives.[13] These can serve as versatile intermediates for further transformations.
Protocol 6: Sonogashira Coupling of 1-(6-Bromoquinolin-2-yl)ethanone [14]
-
Reaction Principle: This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[13]
-
Materials:
-
1-(6-Bromoquinolin-2-yl)ethanone
-
Terminal alkyne (e.g., phenylacetylene)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine)
-
Solvent (e.g., THF, DMF)
-
-
Procedure:
-
To a reaction flask, add 1-(6-bromoquinolin-2-yl)ethanone (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and CuI (e.g., 5-10 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the solvent and the amine base.
-
Add the terminal alkyne (1.2-1.5 eq) dropwise.
-
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir for 2-12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture, filter off any solids, and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
Caption: Derivatization at the 6-position.
Part 3: Synthesis of Analogs via Modification of the Ethanone Side Chain
The ethanone moiety at the 2-position offers a reactive carbonyl group that can be transformed into a variety of other functional groups, leading to the synthesis of diverse analogs.
Wittig Reaction: Alkene Formation
The Wittig reaction is a powerful method for converting ketones into alkenes with high regioselectivity.[15][16] This allows for the introduction of a double bond at the 2-position of the quinoline ring.
Protocol 7: Wittig Reaction of 1-(6-Bromoquinolin-2-yl)ethanone [17]
-
Reaction Principle: A phosphonium ylide, generated by deprotonation of a phosphonium salt, reacts with the ketone to form an oxaphosphetane intermediate, which then collapses to give the alkene and triphenylphosphine oxide.[15]
-
Materials:
-
1-(6-Bromoquinolin-2-yl)ethanone
-
Phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
Strong base (e.g., n-butyllithium, potassium tert-butoxide)
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
-
Procedure:
-
Under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in the anhydrous solvent.
-
Cool the suspension to 0 °C or -78 °C.
-
Slowly add the strong base (1.1 eq) and stir for 1-2 hours to generate the ylide.
-
Add a solution of 1-(6-bromoquinolin-2-yl)ethanone (1.0 eq) in the anhydrous solvent dropwise at the same low temperature.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and obtain the desired alkene.
-
Grignard Reaction: Tertiary Alcohol Formation
The Grignard reaction involves the addition of an organomagnesium halide to a ketone, resulting in the formation of a tertiary alcohol.[18] This allows for the introduction of a new alkyl or aryl group and a hydroxyl functionality.
Protocol 8: Grignard Reaction of 1-(6-Bromoquinolin-2-yl)ethanone [18]
-
Reaction Principle: The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, followed by an acidic workup to protonate the resulting alkoxide.
-
Materials:
-
1-(6-Bromoquinolin-2-yl)ethanone
-
Grignard reagent (e.g., ethylmagnesium bromide)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution or dilute HCl
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 1-(6-bromoquinolin-2-yl)ethanone (1.0 eq) in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add the Grignard reagent (1.2-1.5 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 30 minutes to 1 hour.
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride or dilute HCl while cooling in an ice bath.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude tertiary alcohol by column chromatography or recrystallization.
-
Caption: Modification of the ethanone side chain.
Part 4: Biological Activity of Quinoline Derivatives
The derivatives and analogs synthesized from 1-(6-Bromoquinolin-2-yl)ethanone are expected to exhibit a range of biological activities, given the established pharmacological importance of the quinoline scaffold. The following tables summarize representative biological data for structurally related quinoline derivatives to provide context for the potential therapeutic applications of the compounds discussed in this guide.
Anticancer Activity
Quinoline derivatives have shown significant potential as anticancer agents, with their mechanism of action often involving the inhibition of key enzymes like tyrosine kinases or topoisomerases, or the induction of apoptosis.[2]
Table 1: Representative Anticancer Activity of Quinoline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-Arylquinoline Derivative | PC3 (Prostate) | 31.37 | [1] |
| 2-Arylquinoline Derivative | HeLa (Cervical) | 8.3 | [1] |
| 6-Aryloxyquinoline Derivative | Various | Potent | [19] |
| 2,4-Disubstituted Quinoline | Various | 0.314 - 4.65 | [1] |
| 2,8-bis(trifluoromethyl)quinoline | HL-60 (Leukemia) | 19.88 | [1] |
Antimicrobial Activity
The quinoline core is also a well-established pharmacophore in antimicrobial agents, with many derivatives exhibiting potent activity against a range of bacteria and fungi.[4][20]
Table 2: Representative Antimicrobial Activity of Quinoline Derivatives
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Quinoline-2-one Derivative | MRSA | 0.75 | [21] |
| Quinoline-2-one Derivative | VRE | 0.75 | [21] |
| Quinoline-thiazole Hybrid | E. coli | 3.125 | [4] |
| Quinoline-thiazole Hybrid | S. aureus | 6.25 | [4] |
| Quinoline-based Hydrazide | M. tuberculosis H37Rv | 9.2 - 106.4 | [20] |
Conclusion
1-(6-Bromoquinolin-2-yl)ethanone is a highly versatile and valuable scaffold for the synthesis of a diverse array of derivatives and analogs with significant potential in drug discovery. The strategic combination of a reactive bromine atom and a modifiable ethanone group allows for the systematic exploration of chemical space around the privileged quinoline core. The synthetic protocols detailed in this guide, encompassing key cross-coupling and side-chain modification reactions, provide a robust framework for researchers and scientists to generate novel compound libraries for biological screening. The representative biological data for related quinoline derivatives underscore the therapeutic potential of this compound class and should inspire further investigation into the structure-activity relationships of the newly synthesized molecules.
References
-
Al-Ostath, A., et al. (2023). Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. BMC Chemistry, 17(1), 1-13. [Link]
-
Kouznetsov, V. V., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5695-5719. [Link]
-
Zhou, Y., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(7), 100525. [Link]
-
Wang, L., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 27(19), 6524. [Link]
-
da Silva, J. P., et al. (2021). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. New Journal of Chemistry, 45(1), 185-199. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Biointerface Research in Applied Chemistry. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]
-
Patel, D. R., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. Scientific Reports, 13(1), 3193. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Wittig Reaction - Wittig Reagents (in situ). Retrieved from [Link]
-
Bose, P., & Lovely, C. (2011). Synthesis of a Quinolone Derivative. Scribd. [Link]
-
Wang, Y., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 551. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Web Pages. (n.d.). 1. Grignard Reaction. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). 14 Formation and reaction of a Grignard reagent. Retrieved from [Link]
-
Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
Yilmaz, I., et al. (2022). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega, 8(1), 1058-1075. [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
Openlabnotebooks.org. (2019, February 24). Quinoline Series: Synthesis. Retrieved from [Link]
-
Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. International Conference on New Energy and Sustainable Development. [Link]
-
Liao, X., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102900. [Link]
-
The Wittig Reaction: Synthesis of Alkenes. (n.d.). Retrieved from [Link]
-
High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.). Retrieved from [Link]
-
De la Rosa, M. A., & Nales, A. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Current Organic Chemistry, 15(22), 3948-3971. [Link]
-
Web Pages. (n.d.). 8. Wittig Reaction. Retrieved from [Link]
-
Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Grignard PDF. Retrieved from [Link]
Sources
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. rsc.org [rsc.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. researchgate.net [researchgate.net]
- 6. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. home.sandiego.edu [home.sandiego.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. benchchem.com [benchchem.com]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Wittig Reaction - Wittig Reagents (in situ) [commonorganicchemistry.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
Mechanisms of Action of 1-(6-Bromoquinolin-2-yl)ethanone Derivatives: A Technical Guide
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Scope: Chemical Ontology, Pharmacological Mechanisms, Quantitative Structure-Activity Relationships (SAR), and Self-Validating Methodologies
Executive Summary: Chemical Ontology of the Scaffold
The 1-(6-Bromoquinolin-2-yl)ethanone scaffold represents a highly versatile, privileged structure in modern medicinal chemistry. Its pharmacological potency is driven by the synergistic properties of its distinct moieties [1]:
-
The Quinoline Core: Provides a planar, heteroaromatic system that excels at intercalating into biological macromolecules, particularly DNA base pairs.
-
The 6-Bromo Substituent: Serves a dual purpose. Chemically, it is a synthetic handle for palladium-catalyzed cross-coupling. Pharmacologically, the heavy halogen drastically increases lipophilicity (LogP) and enables halogen bonding within deep, hydrophobic enzyme pockets, locking the molecule in its active target site [2].
-
The 2-Ethanone Moiety: The methyl ketone acts as a critical functional pivot. The carbonyl oxygen functions as a hydrogen-bond acceptor or metal-chelator [1], while the reactive ketone facilitates the synthesis of highly active downstream derivatives (e.g., oxadiazoles, chalcones, and hydrazones) that extend the pharmacophore deeper into target active sites.
Understanding the causality behind these structural features is paramount for designing targeted anticancer and antimicrobial therapeutics.
Primary Mechanism of Action: Topoisomerase I Poisoning (Anticancer)
The most profoundly validated mechanism of action for 6-bromoquinoline derivatives in oncology is the selective poisoning of human Topoisomerase I (Top1) [2].
Top1 relaxes DNA supercoiling during replication by inducing transient single-strand breaks, allowing the DNA to rotate, followed by religation. Quinoline derivatives do not inhibit the enzyme’s catalytic cutting; instead, they trap the Top1-DNA cleavage complex (Top1cc).
Causality of Binding & Cytotoxicity
-
Intercalation: The planar 6-bromoquinoline core slides between the -1 and +1 DNA base pairs at the Top1 cleavage site, physically mimicking a DNA base.
-
Steric Locking: The electron-withdrawing 6-bromo group extends into the minor groove's hydrophobic pocket. This sterically blocks the 5′-OH of the cleaved DNA strand from attacking the 3′-phosphotyrosine bond, effectively halting religation.
-
H-Bond Anchoring: Derivatives synthesized from the 2-ethanone position (such as substituted oxadiazoles) form critical hydrogen bonds with the Top1 enzyme, specifically with residues like Asn722 and Asp533 . A point mutation at this site (Top1-N722S) entirely abrogates the drug's activity, definitively proving target causality [2].
-
Apoptotic Cascade: As the S-phase replication fork collides with the irreversibly trapped Top1cc, lethal DNA double-strand breaks (DSBs) are generated. This hyper-activates the ATM/ATR kinase signaling pathway, leading to p53 phosphorylation and executing Caspase-mediated apoptosis.
Mechanism Visualization
Fig 1: Top1 inhibition and apoptotic cascade initiated by 1-(6-Bromoquinolin-2-yl)ethanone derivatives.
Secondary Mechanism of Action: Metalloenzyme Chelation (Antimicrobial)
Beyond oncology, these derivatives demonstrate potent antimicrobial activity against multi-drug resistant Gram-positive and Gram-negative pathogens [1].
Causality of Antimicrobial Efficacy
The structural orientation of the quinoline nitrogen (N1) and the oxygen atom of the 2-ethanone-derived group creates a highly effective bidentate ligand system . This system actively chelates divalent metal cations (such as Mg²⁺ and Zn²⁺). Bacterial replication depends critically on metalloenzymes—such as DNA gyrase and Inosine-5'-monophosphate dehydrogenase (IMPDH/GuaB). By sequestering the catalytic metal cofactors from the active sites of these enzymes, 1-(6-Bromoquinolin-2-yl)ethanone derivatives collapse de novo guanine biosynthesis and bacterial DNA replication, resulting in a rapid bactericidal effect.
Quantitative Structure-Activity Data
The table below synthesizes the impact of the 6-bromo and 2-ethanone modifications on biological efficacy, illustrating the massive SAR leap compared to unsubstituted quinolines.
| Compound Scaffold | Top1 Inhibition (IC₅₀) | HeLa Cytotoxicity (IC₅₀) | HT29 Cytotoxicity (IC₅₀) | Key Interaction Features |
| Unsubstituted Quinoline | > 50 µM | > 100 µM | > 100 µM | Weak DNA intercalation |
| 6-Bromo-5-nitroquinoline [3] | N/A | 24.1 µg/mL | 26.2 µg/mL | Lipophilic anchoring via Bromine |
| Tailored 6-Bromo/2-Substituted Quinoline [2] | 0.029 µM (29 nM) | 1.2 µM | 1.5 µM | Asn722 H-bonding via C-2 extension |
| Camptothecin (Positive Control) [2] | 0.045 µM | 0.8 µM | 1.1 µM | Reversible Top1cc trapping |
Note: The highly tailored derivatives show comparable or superior in vitro potency to the clinical standard Camptothecin (CPT), but notably lack CPT's chemical instability in human plasma [2].
Self-Validating Experimental Workflows
To rigorously establish the mechanism of action, researchers must deploy orthogonal, self-validating protocols. A simple viability assay cannot differentiate a targeted Top1 poison from a non-specific cytotoxic agent.
Protocol A: In Vitro Top1 DNA Cleavage & Relaxation Assay
This protocol self-validates by utilizing mutant enzyme controls to prove direct target engagement.
Step-by-Step Methodology:
-
Preparation: Prepare a reaction mixture containing 200 ng of supercoiled pBR322 plasmid DNA, 10 mM Tris-HCl (pH 7.5), 50 mM KCl, and 5 mM MgCl₂.
-
Enzyme & Drug Incubation: Add 10 units of recombinant Human Top1. Aliquot the mixture and introduce the 1-(6-Bromoquinolin-2-yl)ethanone derivative at varying concentrations (0.1 µM to 10 µM).
-
Positive Control: 1 µM Camptothecin (CPT).
-
Negative Target Control (Self-Validation): Run a parallel set using the Top1-N722S mutant enzyme .
-
-
Reaction: Incubate at 37°C for 30 minutes to allow Top1cc trapping.
-
Termination: Terminate the reaction by adding 1% SDS and 1 mg/mL Proteinase K. Incubate for another 30 minutes at 50°C to digest the trapped Top1 enzyme.
-
Resolution: Resolve the DNA via gel electrophoresis on a 1% agarose gel containing 0.5 µg/mL ethidium bromide.
-
Data Interpretation: Successful Top1 poisoning will convert the fast-migrating supercoiled DNA band into a slow-migrating nicked open-circular band. If this trapping occurs with wild-type Top1 but fails with the N722S mutant, the specific mechanism is unequivocally validated [2].
Protocol B: High-Throughput Reversibility & γH2AX Foci Detection
This workflow self-validates by evaluating DNA damage persistence after drug washout, proving irreversible replication fork collapse.
Step-by-Step Methodology:
-
Cell Seeding: Seed human breast adenocarcinoma cells (MCF-7) or HeLa cells onto glass coverslips in 6-well plates at
cells/well. -
Drug Treatment: Expose cells to the quinoline derivative at
for 1 hour. -
Washout (Self-Validation Step): Remove the drug media. Wash the cells stringently three times with warm PBS. Replenish with fresh, drug-free media and incubate for exactly 5 hours.
-
Reversible Control: CPT-treated cells (CPT damage reverses quickly post-washout).
-
-
Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 15 minutes, then permeabilize with 0.2% Triton X-100.
-
Immunostaining: Block with 5% BSA, then incubate with primary anti-γH2AX antibody (1:500) overnight at 4°C. Follow with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
Confocal Microscopy: Counterstain with DAPI and image.
-
Data Interpretation: Persistent, intense γH2AX foci 5 hours post-washout indicate that the quinoline derivative induces less reversible and more lethal DSBs than standard clinical topoisomerase inhibitors, establishing its superiority [2].
References
-
Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity Journal of Medicinal Chemistry (ACS Publications). 2019 Apr 11;62(7):3428-3446. URL:[Link]
-
Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines Arkivoc / ResearchGate. 2018. URL:[Link]
solubility profile of 1-(6-Bromoquinolin-2-yl)ethanone in common organic solvents
An In-Depth Technical Guide to the Solubility Profile of 1-(6-Bromoquinolin-2-yl)ethanone
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of 1-(6-Bromoquinolin-2-yl)ethanone, a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development and materials science, this document outlines the theoretical basis for its solubility, provides a robust experimental protocol for its determination, and offers insights into the practical application of this data.
Introduction to 1-(6-Bromoquinolin-2-yl)ethanone
1-(6-Bromoquinolin-2-yl)ethanone is a heterocyclic ketone with the chemical formula C₁₁H₈BrNO. Its structure, featuring a quinoline core, a bromo substituent at the 6-position, and an acetyl group at the 2-position, makes it a valuable building block in medicinal chemistry and organic synthesis. The quinoline scaffold is a prominent feature in many biologically active compounds, and the presence of the bromo- and acetyl- groups offers versatile handles for further chemical modifications. Understanding the solubility of this compound in common organic solvents is a critical first step in its application, influencing reaction conditions, purification strategies, and formulation development.
Theoretical Framework for Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of 1-(6-Bromoquinolin-2-yl)ethanone presents several features that influence its solubility profile:
-
Quinoline Core: The bicyclic aromatic system of the quinoline ring is largely nonpolar and hydrophobic, suggesting good solubility in aromatic and nonpolar solvents.
-
Nitrogen Atom: The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, potentially increasing solubility in polar aprotic and, to a lesser extent, polar protic solvents.
-
Acetyl Group: The carbonyl oxygen of the acetyl group is a strong hydrogen bond acceptor, which can enhance solubility in polar solvents.
-
Bromo Substituent: The bromine atom adds to the molecular weight and size, and its electronegativity can contribute to the overall polarity of the molecule.
Based on this structural analysis, we can predict the following general solubility trends for 1-(6-Bromoquinolin-2-yl)ethanone:
-
High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), which can effectively solvate the molecule. Chlorinated solvents like dichloromethane (DCM) and chloroform are also likely to be good solvents.
-
Moderate Solubility: Expected in polar protic solvents like ethanol and methanol, where hydrogen bonding interactions can occur. Solubility in ethers like tetrahydrofuran (THF) is also anticipated to be moderate.
-
Low Solubility: Expected in nonpolar solvents such as hexanes and other aliphatic hydrocarbons, due to the significant polarity introduced by the nitrogen and oxygen atoms.
Experimental Determination of Solubility
To quantitatively determine the solubility of 1-(6-Bromoquinolin-2-yl)ethanone, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for this purpose.
Materials and Reagents
-
1-(6-Bromoquinolin-2-yl)ethanone (high purity)
-
A range of common organic solvents (HPLC grade or equivalent):
-
Polar Protic: Methanol, Ethanol
-
Polar Aprotic: Acetonitrile, Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)
-
Nonpolar: Toluene, Hexane
-
-
Volumetric flasks and pipettes
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Experimental Workflow Diagram
Caption: Workflow for isothermal shake-flask solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
For each selected solvent, add an excess amount of 1-(6-Bromoquinolin-2-yl)ethanone to a series of vials. The excess solid should be clearly visible.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that the dissolution process has reached equilibrium.
-
-
Sampling and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Quantification:
-
Prepare a series of standard solutions of 1-(6-Bromoquinolin-2-yl)ethanone of known concentrations in a suitable solvent.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Dilute the filtered sample solutions as necessary to fall within the linear range of the calibration curve.
-
Analyze the diluted sample solutions using the same analytical method as the standards.
-
-
Data Analysis:
-
Use the calibration curve to determine the concentration of 1-(6-Bromoquinolin-2-yl)ethanone in the diluted sample solutions.
-
Calculate the original concentration in the saturated solution, accounting for any dilution factors. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Data Presentation
The experimentally determined solubility data for 1-(6-Bromoquinolin-2-yl)ethanone should be presented in a clear and organized manner. A tabular format is recommended for easy comparison of solubility across different solvents.
| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Polar Protic | ||||
| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |
| Polar Aprotic | ||||
| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Ethyl Acetate | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Tetrahydrofuran | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Dimethylformamide | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide | Polar Aprotic | 25 | Experimental Value | Calculated Value |
| Nonpolar | ||||
| Toluene | Nonpolar | 25 | Experimental Value | Calculated Value |
| Hexane | Nonpolar | 25 | Experimental Value | Calculated Value |
Conclusion
The solubility profile of 1-(6-Bromoquinolin-2-yl)ethanone is a fundamental physicochemical property that dictates its utility in synthetic and pharmaceutical applications. While theoretical predictions provide a useful starting point, rigorous experimental determination using standardized methods like the isothermal shake-flask technique is essential for obtaining accurate and reliable data. The protocol and framework presented in this guide offer a robust approach for researchers to characterize the solubility of this important chemical intermediate, thereby facilitating its effective use in their work.
References
-
General Properties of Quinolines
- Title: Quinoline
- Source: Wikipedia
-
URL: [Link]
-
Solubility and "Like Dissolves Like"
- Title: Solubility
- Source: Wikipedia
-
URL: [Link]
-
Isothermal Shake-Flask Method
- Title: OECD Guideline for the Testing of Chemicals 105: W
- Source: Organisation for Economic Co-oper
-
URL: [Link]
-
High-Performance Liquid Chromatography (HPLC)
- Title: High-performance liquid chrom
- Source: Wikipedia
-
URL: [Link]
-
UV-Visible Spectroscopy
- Title: Ultraviolet–visible spectroscopy
- Source: Wikipedia
-
URL: [Link]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 1-(6-Bromoquinolin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Quinoline Scaffolds and the Power of the Suzuki-Miyaura Coupling
The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The ability to functionalize the quinoline ring at specific positions is paramount for the development of novel drug candidates and for structure-activity relationship (SAR) studies. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic organic chemistry, offering a robust and versatile method for the formation of carbon-carbon bonds.[[“]][2][3] Its high functional group tolerance, mild reaction conditions, and the commercial availability of a diverse array of boronic acids and their derivatives make it an indispensable tool for the synthesis of complex organic molecules, including functionalized quinolines.[2][4]
This application note provides a detailed experimental procedure for the Suzuki-Miyaura coupling of 1-(6-bromoquinolin-2-yl)ethanone, a key intermediate for the synthesis of a variety of substituted quinoline derivatives. The protocol herein is designed to be a comprehensive guide for researchers, offering insights into the rationale behind the choice of reagents and conditions, as well as detailed steps for reaction setup, work-up, purification, and characterization of the final product.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed process that proceeds through a well-established catalytic cycle.[5][6][7] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction conditions. The cycle comprises three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of 1-(6-bromoquinolin-2-yl)ethanone. This step forms a Pd(II) intermediate.[7][8] The reactivity of the aryl halide in this step generally follows the order I > Br > Cl.[8]
-
Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, replacing the halide.[3][10] The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species.[10]
-
Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[7][8]
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 1-(6-bromoquinolin-2-yl)ethanone with a generic arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be necessary for specific substrates.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Role |
| 1-(6-Bromoquinolin-2-yl)ethanone | 250.09 | 1.0 | 1.0 | Electrophile |
| Arylboronic Acid | Varies | 1.2 | 1.2 | Nucleophile |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | 731.74 | 0.03 | 0.03 | Catalyst Precursor |
| Sodium Carbonate (Na₂CO₃) | 105.99 | 2.0 | 2.0 | Base |
| 1,4-Dioxane | 88.11 | 8 mL | - | Solvent |
| Water | 18.02 | 2 mL | - | Co-solvent |
Equipment
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add 1-(6-bromoquinolin-2-yl)ethanone (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).
-
Seal the flask with a septum or cap.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an inert atmosphere. This is critical to prevent the oxidation and deactivation of the palladium catalyst.[4]
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. The solvents should be degassed prior to use by bubbling with an inert gas for at least 20 minutes.[2]
-
Add the palladium catalyst, [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 0.03 equiv.), to the reaction mixture. Pd(dppf)Cl₂ is often a reliable catalyst for couplings involving heteroaryl halides.[5][11]
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.[2]
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.[12] A suitable eluent system, such as a gradient of ethyl acetate in hexanes, should be determined by TLC analysis.
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified 1-(6-arylquinolin-2-yl)ethanone.
-
Rationale for Experimental Choices
-
Catalyst: Pd(dppf)Cl₂ is a robust and commercially available palladium catalyst that has shown good efficacy in Suzuki couplings of bromoquinolines.[5][11] The dppf ligand provides the necessary steric bulk and electron-donating properties to facilitate the catalytic cycle.
-
Base: Sodium carbonate is a commonly used inorganic base that is effective in promoting the transmetalation step.[5] Other bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) can also be screened for optimal results.[13]
-
Solvent System: A mixture of 1,4-dioxane and water is a standard solvent system for Suzuki-Miyaura couplings.[5] The water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species. The organic solvent ensures the solubility of the organic reactants and catalyst.
Product Characterization
The identity and purity of the synthesized 1-(6-arylquinolin-2-yl)ethanone should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the final product and confirming the successful formation of the new biaryl bond.[14][15]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or LC-MS can be used to confirm the molecular weight of the desired product.[14]
-
Melting Point: If the product is a solid, determining its melting point can be a useful indicator of purity.
Figure 2. General experimental workflow for the Suzuki-Miyaura coupling.
Safety and Handling Precautions
-
Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
-
1,4-Dioxane is a flammable liquid and a potential carcinogen; handle with care.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
-
The exothermic nature of some Suzuki-Miyaura couplings should be considered, especially for large-scale reactions, and appropriate cooling measures should be in place.[16][17]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst, insufficient degassing, wrong base or solvent. | Use a fresh catalyst, ensure thorough degassing, screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, DMF). |
| Formation of Homocoupled Product | Presence of oxygen, decomposition of boronic acid. | Improve degassing, use a higher quality boronic acid or a boronic ester to enhance stability. |
| Decomposition of Starting Material | Reaction temperature is too high. | Lower the reaction temperature and monitor the reaction closely. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a powerful and reliable method for the synthesis of 1-(6-arylquinolin-2-yl)ethanones. The protocol detailed in this application note provides a solid foundation for researchers to successfully perform this transformation. By understanding the underlying mechanism and the rationale for the chosen experimental conditions, scientists can effectively troubleshoot and optimize the reaction for their specific needs, thereby accelerating the discovery and development of novel quinoline-based compounds.
References
-
Guram, A. S., et al. (2006). New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. Organic Letters, 8(9), 1787-1789. Available from: [Link]
-
Consensus Academic Search Engine. Suzuki Reaction General Procedure. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Saito, S., et al. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(24), 9381-9385. Available from: [Link]
-
ResearchGate. Screening of palladium catalysts for the Suzuki coupling of... Available from: [Link]
-
Pearson. What products would you expect from the following Suzuki coupling reactions? (b). Available from: [Link]
-
Sheng, M., et al. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Organic Process Research & Development, 22(3), 351-363. Available from: [Link]
-
Bellina, F., et al. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Journal of Molecular Catalysis A: Chemical, 221(1-2), 1-28. Available from: [Link]
-
ResearchGate. Suzuki coupling of heteroaryl halides with aryl boronic acids a. Available from: [Link]
-
Chemistry LibreTexts. (2023). Suzuki Cross Coupling. Available from: [Link]
-
Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Available from: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
-
Purdue University. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. Available from: [Link]
-
Royal Society of Chemistry. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents. RSC Advances, 10(32), 18991-18998. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]
-
ACS Omega. (2025). Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. Available from: [Link]
-
ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Available from: [Link]
-
Thomas, A. A., & Denmark, S. E. (2017). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society, 139(11), 4165-4178. Available from: [Link]
-
Wikipedia. Suzuki reaction. Available from: [Link]
-
ResearchGate. Evidence for Suzuki-Miyaura Cross-Couplings catalyzed by ligated Pd3–Clusters: from cradle to. Available from: [Link]
-
AZoM. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Available from: [Link]
-
ResearchGate. The Suzuki biaryl coupling reaction a, The general catalytic coupling... Available from: [Link]
Sources
- 1. consensus.app [consensus.app]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. azom.com [azom.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. engineering.purdue.edu [engineering.purdue.edu]
Application Note: Leveraging 1-(6-Bromoquinolin-2-yl)ethanone in the Modular Synthesis of Next-Generation Kinase Inhibitors
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Small Molecule Drug Discovery, Scaffold Functionalization, Targeted Oncology Therapeutics
Rationale and Pharmacophore Mapping
The discovery of precision kinase inhibitors relies heavily on the use of structurally privileged, bifunctional scaffolds. The quinoline core has proven to be an exceptionally effective pharmacophore in oncology, forming the foundation of several FDA-approved kinase inhibitors (e.g., Lenvatinib, Bosutinib, Cabozantinib) due to its favorable physicochemical properties and shape complementarity within the ATP-binding pocket[1].
1-(6-Bromoquinolin-2-yl)ethanone represents a highly strategic building block for divergent library generation, offering two completely orthogonal vectors for synthetic elaboration:
-
The 2-Acetyl Handle (Hinge-Binding Vector): The acetyl group at the C2 position acts as a versatile precursor for the construction of aromatic heterocycles. By condensing this ketone into a 2-aminopyrimidine or pyrazole, we install an optimal donor-acceptor hydrogen bonding network designed to interact with the kinase hinge region[2].
-
The 6-Bromo Handle (Hydrophobic Pocket Vector): The halide at the C6 position serves as a robust anchor for palladium-catalyzed cross-coupling reactions. This vector points towards the solvent-exposed front or deep hydrophobic pockets of the kinase, allowing for fine-tuning of pharmacokinetic (PK) properties and target selectivity[3].
Strategic Sequencing: The Causality of the Synthetic Route
In this protocol, we purposefully install the heterocycle (hinge binder) before engaging the C6 bromide via cross-coupling. Attempting a Suzuki-Miyaura coupling first often leaves the resulting biaryl intermediate susceptible to degradation or side reactions during the strongly basic, prolonged reflux conditions required for pyrimidine formation. By utilizing the Suzuki-Miyaura reaction as the final diversification step, we achieve high-throughput, late-stage library generation without compromising the integrity of the core scaffold[4].
Strategic Synthetic Workflow
Divergent synthetic workflow from 1-(6-Bromoquinolin-2-yl)ethanone to target kinase inhibitors.
Application Protocols: Modular Inhibitor Synthesis
These procedures constitute a highly trustworthy, self-validating methodology for generating functional kinase inhibitors. Careful attention must be paid to solvent degassing and stoichiometric controls to maximize yields.
Protocol A: Synthesis of the Hinge-Binding Precursor (Enaminone)
Objective: Activate the acetyl group for heterocyclic condensation.
-
Reagent Preparation: In an oven-dried 100 mL round-bottom flask under inert atmosphere (
), charge 1-(6-Bromoquinolin-2-yl)ethanone (2.50 g, 10.0 mmol). -
Reagent Addition: Add neat N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (10.0 mL, excess).
-
Expert Insight: We utilize DMF-DMA as both the electrophilic
source and the reaction solvent. Avoiding external bases or secondary solvents prevents unwanted aldol condensation side-reactions and epimerization.
-
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 100 °C for 12 hours. The mixture will darken significantly.
-
Work-Up & Isolation: Cool the reaction to room temperature and concentrate under reduced pressure to remove excess DMF-DMA. Triturate the resulting residue with cold diethyl ether (
) to induce precipitation. Filter the bright yellow solid, wash with cold ether, and dry in vacuo. (Yield: ~85%).
Protocol B: Cyclization to the 2-Aminopyrimidine Core
Objective: Construct the primary hinge-binding motif.
-
Reaction Setup: Suspend the isolated enaminone (1.52 g, 5.0 mmol), guanidine hydrochloride (0.72 g, 7.5 mmol), and finely powdered anhydrous
(2.07 g, 15.0 mmol) in absolute ethanol (25 mL). -
Mechanistic Causality: The
base serves to neutralize the guanidine hydrochloride, freeing the reactive guanidine base in situ. The free guanidine acts as a bis-nucleophile, first initiating an aza-Michael addition onto the -unsaturated enaminone, followed by cyclization and elimination of dimethylamine to aromatize the pyrimidine ring. -
Execution: Reflux the suspension vigorously for 16 hours.
-
Purification: Cool the reaction to room temperature and pour over crushed ice (50 g) while stirring. Collect the precipitated solid via vacuum filtration, wash thoroughly with deionized water (to remove inorganic salts), and recrystallize from hot ethanol to yield pure 4-(6-bromoquinolin-2-yl)pyrimidin-2-amine.
Protocol C: Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling
Objective: Elaborate the C6 position to generate the final inhibitor library.
-
Reaction Setup: To a 20 mL microwave reaction vial, add 4-(6-bromoquinolin-2-yl)pyrimidin-2-amine (301 mg, 1.0 mmol), the chosen arylboronic acid (1.2 mmol), and
(36 mg, 5 mol%).-
Expert Insight:
is selected because the large bite angle of the bidentate dppf ligand accelerates the rate-limiting reductive elimination step, providing exceptional yields even for sterically encumbered ortho-substituted biaryl systems[3].
-
-
Solvent System: Add a pre-degassed mixture of 1,4-dioxane/Water (4:1 v/v, 10 mL), followed by
(265 mg, 2.5 mmol).-
Expert Insight: The biphasic aqueous system solubilizes the inorganic base essential for the transmetalation step. Strict degassing via argon bubbling is mandatory to prevent oxidative homocoupling of the boronic acid to biphenyl byproducts.
-
-
Execution: Seal the vial and heat to 90 °C for 4 hours (or subject to microwave irradiation at 120 °C for 20 minutes)[4].
-
Work-Up: Dilute the mixture with EtOAc (20 mL), filter through a pad of Celite to remove palladium black, partition the layers, and wash the organic phase with brine. Dry over
, concentrate, and purify via flash chromatography (DCM:MeOH).
Data Presentation & Optimization Summary
Robust optimization of the catalytic step ensures scalability, while biological evaluations underscore the platform's versatility in hitting distinct kinase targets.
Table 1: Optimization of Suzuki-Miyaura Cross-Coupling Step
| Entry | Catalyst System (5 mol%) | Solvent Matrix | Base | Temp/Time | Isolated Yield (%) |
|---|
| 1 |
Note: MW = Microwave-assisted irradiation. The application of microwave-assisted protocols further accelerates parallel library generation[4].
Table 2: Representative Inhibitor Library and Kinase Targeting Profile
| Scaffold Derivative | R-Group (C6 Position) | Primary Target | Cellular
References
1.[1] Mohan Ilakiyalakshmi, Ayyakannu Arumugam Napoleon. "Review on recent development of quinoline for anticancer activities." Arabian Journal of Chemistry. 1 2.[2] M. R. Naderi, et al. "New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma." National Center for Biotechnology Information (PMC). 2 3.[3] S. A. Snyder, et al. "Suzuki-Miyaura Coupling." Chemistry LibreTexts. 3 4.[4] Mark C. Bagley, et al. "Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells." National Center for Biotechnology Information (PMC). 4
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(6-Bromoquinolin-2-yl)ethanone
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast array of biological activities. The strategic introduction of an amino group can profoundly modulate a molecule's pharmacological profile, making the development of robust amination methodologies a critical pursuit for drug discovery and development professionals. The Buchwald-Hartwig amination has emerged as a premier method for the formation of carbon-nitrogen (C-N) bonds, offering significant advantages over traditional, harsher techniques.[1] This reaction's broad substrate scope and functional group tolerance have established it as an indispensable tool in modern organic synthesis.[2][3]
This document provides a comprehensive guide to the Buchwald-Hartwig amination of 1-(6-Bromoquinolin-2-yl)ethanone, a key intermediate for the synthesis of novel therapeutic agents. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and discuss critical parameters for successful execution and optimization.
Reaction Principle and Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-N bond between an aryl halide and an amine.[4] The catalytic cycle is a well-established sequence of elementary steps involving a palladium catalyst.[5]
The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: A low-valent palladium(0) species, typically stabilized by phosphine ligands, undergoes oxidative addition to the aryl halide (1-(6-Bromoquinolin-2-yl)ethanone in this case). This step forms a palladium(II) intermediate.[6]
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) complex. In the presence of a base, the coordinated amine is deprotonated to form a palladium-amido complex.[6]
-
Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine from the palladium-amido complex. This step regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2][6]
An unproductive side reaction that can compete with reductive elimination is β-hydride elimination from the amide, which would lead to a hydrodehalogenated arene and an imine.[2] The choice of a suitable ligand is crucial to favor the desired reductive elimination pathway.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Reagents and Their Roles
The success of the Buchwald-Hartwig amination hinges on the judicious selection of the palladium source, ligand, base, and solvent.
| Reagent Category | Examples | Role and Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, [PdCl(allyl)]₂ | These are common palladium(II) precatalysts that are reduced in situ to the active Pd(0) species.[7][8] The choice of precatalyst can influence reaction kinetics and catalyst stability. |
| Ligand | Xantphos, BINAP, RuPhos, BrettPhos, Josiphos | The ligand stabilizes the palladium catalyst, promotes oxidative addition, and facilitates reductive elimination.[3][6] For heteroaryl halides like our substrate, bulky, electron-rich phosphine ligands are often preferred to enhance catalytic activity.[9][10] The choice of ligand is critical and often requires screening for optimal results.[11] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | The base is required to deprotonate the amine, forming the palladium-amido complex.[12] Strong bases like sodium tert-butoxide are common, but weaker bases may be necessary for substrates with base-sensitive functional groups.[7] |
| Solvent | Toluene, Dioxane, THF | The solvent must be anhydrous and degassed to prevent catalyst deactivation. The choice of solvent can affect the solubility of reagents and the reaction rate.[5] |
Experimental Protocol: Buchwald-Hartwig Amination of 1-(6-Bromoquinolin-2-yl)ethanone
This protocol provides a general procedure that may require optimization based on the specific amine coupling partner and reaction scale.
Materials and Equipment
-
1-(6-Bromoquinolin-2-yl)ethanone
-
Amine of choice
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexane)
Step-by-Step Procedure
Caption: Experimental workflow for the Buchwald-Hartwig amination.
-
Reaction Setup and Inert Atmosphere:
-
Place a magnetic stir bar into a dry Schlenk tube.
-
Add 1-(6-Bromoquinolin-2-yl)ethanone (1.0 equiv), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 2-10 mol%) to the tube.
-
Seal the tube with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This can be achieved by evacuating and backfilling the vessel three times.[1]
-
-
Reagent Addition:
-
Under a positive pressure of inert gas, add the base (e.g., sodium tert-butoxide, 1.2-1.5 equiv).
-
Add the amine (1.1-1.5 equiv) via syringe if it is a liquid, or as a solid under a stream of inert gas.
-
-
Solvent Addition and Reaction:
-
Add the anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.5 M) via syringe.
-
Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[13]
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.[14]
-
Wash the Celite® pad with additional organic solvent.
-
Combine the organic filtrates and wash with water and brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[15]
-
-
Purification:
Troubleshooting and Considerations
-
Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst loading. The choice of ligand is also critical, and screening different ligands may be necessary.[10]
-
Side Product Formation: The formation of hydrodehalogenated starting material can be an issue. This can sometimes be suppressed by using a different ligand or base.
-
Substrate Sensitivity: For substrates with base-sensitive functional groups, weaker bases such as potassium carbonate or cesium carbonate should be considered, although this may require higher reaction temperatures or longer reaction times.[7]
-
Inert Conditions: Strict adherence to anhydrous and oxygen-free conditions is paramount for reproducible results, as both water and oxygen can deactivate the palladium catalyst.
Conclusion
The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of N-aryl quinoline derivatives. The protocol outlined in this application note provides a robust starting point for the successful amination of 1-(6-Bromoquinolin-2-yl)ethanone. Careful optimization of the reaction parameters, particularly the choice of ligand and base, will be key to achieving high yields and purity for a diverse range of amine coupling partners. This methodology is anticipated to be a valuable tool for researchers and scientists in the development of novel quinoline-based compounds with potential therapeutic applications.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. name-reaction.com [name-reaction.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. RSC - Page load error [pubs.rsc.org]
- 9. Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note: Synthesis and Derivatization of 1-(6-Bromoquinolin-2-yl)ethanone for High-Throughput In Vitro Screening
Executive Summary & Strategic Rationale
The quinoline scaffold is a privileged structural motif in medicinal chemistry, extensively documented for its versatile pharmacological profile, including antimalarial, antimicrobial, and anticancer properties[1]. Within this chemical space, halogenated quinolines—specifically 6-bromoquinoline derivatives—provide a strategic advantage for early-stage drug discovery[2]. The bromine atom serves as a bioisostere for methyl groups in initial screening while acting as an indispensable orthogonal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) during hit-to-lead optimization[1][3].
This application note details the robust, highly scalable synthesis of 1-(6-bromoquinolin-2-yl)ethanone , a cornerstone intermediate. By installing an ethanone group at the C2 position, chemists unlock the ability to generate expansive libraries of chalcones, hydrazones, and heterocycle-fused derivatives. We outline causality-driven protocols for synthesizing this core intermediate and subsequently applying it to in vitro biological evaluation against clinically relevant targets, such as bacterial pathogens[4] and Topoisomerase I[3].
Chemical Causality: Why the Weinreb Amide Pathway?
A common pitfall in synthesizing ketones from carboxylic acids or esters via Grignard addition is the over-addition of the organometallic reagent, leading to the formation of undesired tertiary alcohols. To ensure high synthetic fidelity and self-validating analytical purity, this protocol utilizes the Weinreb amide intermediate .
-
Tetrahedral Chelate Stability: The conversion of 6-bromoquinoline-2-carboxylic acid to
-methoxy- -methyl-6-bromoquinoline-2-carboxamide (Weinreb amide) is essential. Upon the addition of Methylmagnesium bromide ( ), the magnesium ion coordinates simultaneously with the -methoxy oxygen and the developing alkoxide. -
Controlled Release: This five-membered chelate is remarkably stable at 0 °C, halting further nucleophilic attack. The target ketone is only liberated upon targeted acidic aqueous workup, guaranteeing high yields of 1-(6-bromoquinolin-2-yl)ethanone without tertiary alcohol contamination.
-
Regioselectivity: The low temperature strictly limits the Grignard reagent from attacking the highly electron-deficient quinoline ring at C4 or participating in unwanted halogen-metal exchange at the C6 bromide.
Workflow & Logic Visualization
The following diagram illustrates the logical progression from raw starting material to structurally diverse libraries ready for in vitro screening.
Synthesis and validation workflow of 1-(6-bromoquinolin-2-yl)ethanone derivatives for screening.
Validated Experimental Protocols
All reactions must be performed under an inert argon or nitrogen atmosphere using oven-dried glassware. Anhydrous solvents are mandatory to prevent the quenching of organometallic reagents.
Protocol A: Synthesis of the Weinreb Amide
Objective: Prepare
-
Activation: Dissolve 6-bromoquinoline-2-carboxylic acid (10.0 mmol) in anhydrous
(50 mL). Add EDCI·HCl (12.0 mmol) and HOBt (12.0 mmol). Stir for 15 minutes at room temperature. Insight: HOBt forms a reactive ester intermediate that suppresses racemization and improves coupling efficiency compared to standard acid chlorides. -
Amine Addition: Add
-dimethylhydroxylamine hydrochloride (12.0 mmol) followed dropwise by -diisopropylethylamine (DIPEA, 30.0 mmol). -
Reaction: Stir continuously at ambient temperature for 12 hours. Monitor via TLC (Hexanes:EtOAc 1:1).
-
Workup: Wash the organic layer sequentially with 1M
(2 × 25 mL), saturated (25 mL), and brine. Dry over anhydrous . -
Isolation: Evaporate the solvent to yield the Weinreb amide as a pale yellow solid. (Typical yield: 85-90%).
Protocol B: Grignard Acylation to 1-(6-Bromoquinolin-2-yl)ethanone
Objective: Convert the Weinreb amide to the target ethanone core.
-
Preparation: Dissolve the Weinreb amide (8.0 mmol) in anhydrous THF (40 mL) and cool the flask to exactly 0 °C using an ice-water bath.
-
Addition: Slowly add Methylmagnesium bromide (3.0 M in diethyl ether, 9.6 mmol) dropwise over 20 minutes. Critical QA Check: A slight exotherm is normal. Ensure the internal temperature does not exceed 5 °C to prevent ring-addition side reactions.
-
Stirring: Maintain at 0 °C for 2 hours.
-
Quenching: Carefully quench the reaction at 0 °C by adding saturated aqueous
(20 mL). Causality: The mildly acidic ammonium chloride safely hydrolyzes the magnesium chelate without degrading the newly formed ketone. -
Extraction: Extract the aqueous layer with EtOAc (3 × 30 mL). Combine organic layers, wash with brine, dry over
, and concentrate. -
Purification: Purify via silica gel flash chromatography (gradient 5-20% EtOAc in Hexanes) to yield 1-(6-bromoquinolin-2-yl)ethanone as an off-white solid. (Typical yield: 78-85%).
Protocol C: Derivatization (Synthesis of Chalcone Libraries)
Objective: Leverage the C2-ethanone for Claisen-Schmidt condensation to generate derivatives for Topoisomerase and antimicrobial screening[3][4].
-
Condensation: Dissolve 1-(6-bromoquinolin-2-yl)ethanone (1.0 mmol) and a substituted benzaldehyde (1.1 mmol) in EtOH (10 mL).
-
Catalysis: Add a catalytic amount of 10% aqueous
(0.5 mL) dropwise. -
Isolation: Stir at room temperature for 4-6 hours until a precipitate forms. Filter, wash with ice-cold EtOH, and recrystallize to obtain the pure 6-bromoquinoline-chalcone derivative.
Quantitative Data Summary
A foundational element of in vitro screening is ensuring high structural diversity and anticipating activity ranges. Table 1 summarizes typical yield profiles of the target scaffold and expected metric endpoints when evaluated in bacterial and human cell lines.
| Derivative Class | Synthetic Route from Core | Target Biological Activity | Expected Synthetic Yield | Key In Vitro Assay Metric |
| Chalcones | Claisen-Schmidt condensation with arylaldehydes | Antimicrobial / Anticancer | 75% - 90% | MIC (Bacteria): |
| Aminothiazoles | Antibacterial (Gram-positive) | 65% - 80% | Biofilm Inhibition: | |
| Hydrazones | Condensation with arylhydrazines | Topoisomerase I Poison | 70% - 85% | IC50 (Caco-2/MCF-7): |
| Fluorophores | Sonogashira coupling at C6-bromide | Mechanistic bio-imaging | 45% - 60% | Fluorescence Quantum Yield[7] |
Analytical & Screening Pipelines
In Vitro Biological Assay Logistics
Once the 1-(6-bromoquinolin-2-yl)ethanone derivative library is verified (>95% purity via LC-MS and
-
Antimicrobial Profiling: Compounds are dissolved in DMSO (stock) and diluted in Mueller-Hinton broth. Standard broth microdilution protocols are executed to determine the Minimum Inhibitory Concentration (MIC) against pathogens such as S. aureus and A. baumannii. Compounds inhibiting viability and biofilm mass by >60% at 50 µM are marked as active hits[4][5].
-
Anticancer Screening (Top1 Poisoning): Evaluated via the MTT assay against human colorectal (Caco-2) and breast (MCF-7) cancer cell lines[6]. DNA unwinding assays using supercoiled plasmid DNA are subsequently deployed to confirm whether the quinoline derivatives stabilize the Topoisomerase I-DNA cleavage complex, mimicking the action of known poisons[3].
Through precise execution of these synthetic and screening methodologies, 1-(6-bromoquinolin-2-yl)ethanone serves as an exceptionally reliable vanguard molecule for accelerating hit identification in both antimicrobial and oncological drug discovery pipelines.
References
- Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents. Source: National Institutes of Health (NIH).
- Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. Source: ResearchGate.
- One-Pot Total Synthesis of Natural Products Nitramarine, Nitraridine, and Analogues via a Cascade Oxidation/Pictet–Spengler Condensation/Annulation Process. Source: ACS Publications.
- The Untapped Potential: A Technical Guide to the Biological Activity of Methyl 6-bromoquinoline-3-carboxylate Derivatives. Source: Benchchem.
- Synthesis, characterization and biological activity of fluorescently labeled bedaquiline analogues. Source: RSC Publishing.
- A concise SAR-analysis of antimicrobial cationic amphipathic barbiturates for an improved activity-toxicity profile. Source: ResearchGate.
- Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Source: ACS Publications.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Biological Evaluation of Fingolimod Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, characterization and biological activity of fluorescently labeled bedaquiline analogues - RSC Advances (RSC Publishing) DOI:10.1039/C6RA22693K [pubs.rsc.org]
Application Notes and Protocols for the Functionalization of the Quinoline Core Using 1-(6-Bromoquinolin-2-yl)ethanone
Introduction: The Quinoline Scaffold and the Strategic Role of 1-(6-Bromoquinolin-2-yl)ethanone
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1] The ability to selectively introduce diverse functional groups onto the quinoline core is paramount for the exploration of new chemical space and the development of novel therapeutic agents. This guide focuses on the synthetic utility of 1-(6-Bromoquinolin-2-yl)ethanone , a versatile building block designed for the systematic functionalization of the quinoline nucleus.
This molecule possesses two distinct and orthogonally reactive sites: the bromine atom at the 6-position and the acetyl group at the 2-position. The bromo-substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of carbon and nitrogen nucleophiles. Concurrently, the acetyl group provides a platform for a variety of classical carbonyl chemistry, including condensation and cyclization reactions, enabling the construction of more complex heterocyclic systems appended to the quinoline core.
These application notes provide detailed protocols and expert insights into the strategic functionalization of 1-(6-Bromoquinolin-2-yl)ethanone, empowering researchers in drug discovery and synthetic chemistry to leverage its full potential.
Synthesis of Starting Material: 1-(6-Bromoquinolin-2-yl)ethanone
A common route to acetylquinolines involves the Friedländer annulation. For the title compound, this would typically involve the condensation of 2-amino-5-bromobenzaldehyde with a 1,3-dicarbonyl compound like acetylacetone, followed by further modifications if necessary. While a direct, high-yield synthesis for 1-(6-Bromoquinolin-2-yl)ethanone is not extensively documented under this specific name, analogous syntheses, such as that for 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone from 2-amino-3,5-dibromobenzaldehyde and acetylacetone, provide a reliable template for its preparation.[2]
Part 1: Functionalization at the 6-Position via Palladium-Catalyzed Cross-Coupling
The carbon-bromine bond at the 6-position of the quinoline ring is a prime site for the formation of new carbon-carbon and carbon-nitrogen bonds through transition metal catalysis. The electron-deficient nature of the quinoline ring system can facilitate the initial oxidative addition step in these catalytic cycles.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for forming C(sp2)-C(sp2) bonds by coupling an organoboron reagent with an organic halide.[3][4][5] This reaction is highly valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids and their esters.
Causality Behind Protocol Choices:
-
Catalyst: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with phosphine ligands is often more robust and active.
-
Ligand: Phosphine ligands are crucial for stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphines often enhance the rate of both oxidative addition and reductive elimination.
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[4] The choice of base (e.g., K₂CO₃, Cs₂CO₃) and solvent system is critical and often substrate-dependent.
DOT Script for Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
| Parameter | Recommended Condition | Notes |
| Aryl Halide | 1-(6-Bromoquinolin-2-yl)ethanone | 1.0 equiv |
| Boronic Acid | Aryl- or Heteroaryl-boronic acid | 1.2 - 1.5 equiv |
| Pd Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ / SPhos | 2-5 mol% |
| Base | K₂CO₃ or Cs₂CO₃ | 2.0 - 3.0 equiv |
| Solvent | Dioxane/H₂O or Toluene/EtOH/H₂O | 4:1 ratio typical |
| Temperature | 80 - 100 °C | |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for catalyst stability |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add 1-(6-Bromoquinolin-2-yl)ethanone (1.0 equiv), the desired boronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent system. Subsequently, add the palladium catalyst.
-
Reaction: Heat the mixture to the specified temperature with vigorous stirring.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[6][7] This reaction is typically co-catalyzed by palladium and copper complexes. The resulting alkynyl-quinolines are valuable precursors for the synthesis of more complex heterocyclic systems and have applications in materials science.
Causality Behind Protocol Choices:
-
Dual Catalysis: A palladium(0) complex performs the oxidative addition of the aryl bromide. A copper(I) salt (e.g., CuI) acts as a co-catalyst, reacting with the terminal alkyne to form a copper(I) acetylide. This species is more reactive towards transmetalation with the palladium center than the alkyne itself.[6]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used. It serves both as the base to deprotonate the alkyne and often as the solvent.
-
Regioselectivity: In di-halogenated systems, the more reactive halide (I > Br > Cl) will typically react first. For a substrate like 2-bromo-4-iodo-quinoline, the coupling occurs selectively at the iodo-position.[8] This principle underscores the predictable reactivity of the 6-bromo position in our target molecule.
Protocol 2: General Procedure for Sonogashira Coupling
| Parameter | Recommended Condition | Notes |
| Aryl Halide | 1-(6-Bromoquinolin-2-yl)ethanone | 1.0 equiv |
| Terminal Alkyne | Phenylacetylene, etc. | 1.2 - 1.5 equiv |
| Pd Catalyst | Pd(PPh₃)₂Cl₂ | 2-5 mol% |
| Cu Co-catalyst | Copper(I) Iodide (CuI) | 4-10 mol% |
| Base/Solvent | Triethylamine (Et₃N) or THF/Et₃N | Anhydrous |
| Temperature | Room Temperature to 60 °C | |
| Atmosphere | Inert (Argon or Nitrogen) | Important to prevent homocoupling |
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, copper(I) iodide, and 1-(6-Bromoquinolin-2-yl)ethanone.
-
Solvent and Reagent Addition: Add anhydrous triethylamine, followed by the terminal alkyne via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently as required.
-
Monitoring: Monitor the reaction by TLC for the consumption of the starting material.
-
Work-up: Once complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent like ethyl acetate, and wash with aqueous ammonium chloride solution and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by column chromatography.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of amines with aryl halides.[9][10] This reaction is of immense importance in pharmaceutical chemistry, where the arylamine motif is prevalent.
Causality Behind Protocol Choices:
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., BINAP, XPhos) are often required to promote the reductive elimination step, which is typically the rate-limiting step of the catalytic cycle.[9][11]
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is commonly used, but other bases like Cs₂CO₃ may be employed for more sensitive substrates.[11]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
| Parameter | Recommended Condition | Notes |
| Aryl Halide | 1-(6-Bromoquinolin-2-yl)ethanone | 1.0 equiv |
| Amine | Primary or Secondary Amine | 1.1 - 1.5 equiv |
| Pd Pre-catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | 1-2 mol% |
| Ligand | XPhos or BINAP | 2-4 mol% |
| Base | NaOtBu or Cs₂CO₃ | 1.5 - 2.0 equiv |
| Solvent | Toluene or Dioxane | Anhydrous |
| Temperature | 80 - 110 °C | |
| Atmosphere | Inert (Argon or Nitrogen) | Essential |
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.
-
Reagent Addition: Add the solvent, followed by the amine and then 1-(6-Bromoquinolin-2-yl)ethanone.
-
Reaction: Seal the vessel and heat with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS or TLC.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Part 2: Functionalization of the Acetyl Group
The acetyl group at the 2-position offers a gateway to a diverse range of derivatives through reactions at the carbonyl carbon and the α-methyl group.
Claisen-Schmidt Condensation: Synthesis of Quinolinyl Chalcones
The Claisen-Schmidt condensation is a base-catalyzed reaction between a ketone (in this case, 1-(6-Bromoquinolin-2-yl)ethanone) and an aromatic aldehyde that lacks α-hydrogens.[12][13] The reaction proceeds via an enolate intermediate of the ketone, which attacks the aldehyde to form an α,β-unsaturated ketone, commonly known as a chalcone. These quinolinyl chalcones are valuable synthetic intermediates for constructing various heterocyclic systems.
DOT Script for General Workflow
Caption: General experimental workflow for synthesis.
Protocol 4: General Procedure for Claisen-Schmidt Condensation
| Parameter | Recommended Condition | Notes |
| Ketone | 1-(6-Bromoquinolin-2-yl)ethanone | 1.0 equiv |
| Aldehyde | Aromatic Aldehyde | 1.0 - 1.2 equiv |
| Base | NaOH or KOH (aq. solution) | Catalytic to stoichiometric |
| Solvent | Ethanol or Methanol | |
| Temperature | Room Temperature | |
| Time | 4 - 24 hours |
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-(6-Bromoquinolin-2-yl)ethanone and the aromatic aldehyde in ethanol in a round-bottom flask.
-
Base Addition: Cool the mixture in an ice bath and add an aqueous solution of NaOH or KOH dropwise with stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir until a precipitate forms or TLC indicates completion.
-
Isolation: Pour the reaction mixture into cold water and acidify with dilute HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure chalcone.
Synthesis of Pyrimidine Derivatives from Chalcones
The α,β-unsaturated ketone moiety of the chalcone is a versatile 1,3-dielectrophilic synthon. It can readily undergo condensation reactions with dinucleophiles like urea, thiourea, or guanidine to construct six-membered heterocyclic rings, such as pyrimidines.[1][14]
Protocol 5: Synthesis of a Quinolinyl-Substituted Pyrimidine
| Parameter | Recommended Condition | Notes |
| Chalcone | (E)-1-(6-bromoquinolin-2-yl)-3-arylprop-2-en-1-one | 1.0 equiv |
| Dinucleophile | Guanidine Hydrochloride | 1.5 equiv |
| Base | Sodium Ethoxide or NaOH | 2.0 - 3.0 equiv |
| Solvent | Ethanol | |
| Temperature | Reflux | |
| Time | 6 - 12 hours |
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the chalcone in ethanol, add guanidine hydrochloride and the base.
-
Reaction: Heat the mixture to reflux and monitor by TLC.
-
Work-up: After completion, cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid).
-
Isolation: The product often precipitates upon cooling or addition of water. Collect the solid by filtration.
-
Purification: Wash the solid with water and ethanol and recrystallize if necessary.
Conclusion
1-(6-Bromoquinolin-2-yl)ethanone stands as a highly valuable and versatile starting material for the synthesis of complex, functionalized quinoline derivatives. The strategic and selective manipulation of its two key reactive sites—the 6-bromo position and the 2-acetyl group—provides a powerful platform for generating diverse molecular libraries. The protocols outlined in this guide, grounded in established chemical principles, offer reliable starting points for researchers to explore new frontiers in medicinal chemistry and materials science, accelerating the discovery of novel compounds with significant therapeutic and functional potential.
References
-
Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2664. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
El-Sayed, M. A. A. (n.d.). Synthesis of Pyrimidine Derivatives. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
Chaudhary, A., et al. (2025). A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. International Journal of Scientific and Academic Research, 4(2). [Link]
-
Ganton, M. D., & Kerr, M. A. (2005). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 70(21), 8509–8512. [Link]
-
University of Colorado Boulder. (n.d.). Claisen-Schmidt Condensation. Organic Chemistry at CU Boulder. [Link]
-
Namdev, D. (n.d.). Claisen-Schmidt Condensation. In Name Reactions in Organic Synthesis. [Link]
-
ResearchGate. (n.d.). Scheme 2. Claisen-Schmidt condensation reaction. Synthesis of compounds 2a-c. [Link]
-
Amgen. (n.d.). High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. Amgen Process Development. [Link]
-
J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. [Link]
-
Al-Salahi, R. A., Al-Omar, M. A., & Amr, A. E. G. E. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 15(1), 169-182. [Link]
-
Wikipedia contributors. (2024). Sonogashira coupling. Wikipedia, The Free Encyclopedia. [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2014). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 19(12), 20506-20519. [Link]
-
Wikipedia contributors. (2023). Claisen–Schmidt condensation. Wikipedia, The Free Encyclopedia. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimidines 5–12. [Link]
-
Study.com. (n.d.). Claisen-Schmidt Condensation Explained: Definition, Examples, Practice & Video Lessons. [Link]
-
D'Annibale, A., & Trogolo, C. (2012). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 17(12), 14697-14729. [Link]
-
Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. [Link]
-
Nasrollahzadeh, M., Sajjadi, M., & Shokouhimehr, M. (2019). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 9(10), 5427-5455. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
- Google Patents. (n.d.). CN103880745A - Chemical synthesis method of 6-bromo-1,2,3,4-tetrahydroisoquinolyl-1-formic acid.
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. Claisen-Schmidt Condensation (Chapter 29) - Name Reactions in Organic Synthesis [cambridge.org]
- 13. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 14. ijsat.org [ijsat.org]
Application Note: Protecting Group Strategies for 1-(6-Bromoquinolin-2-yl)ethanone in Multi-Step Synthesis
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocol
Introduction & Mechanistic Rationale
The molecule 1-(6-Bromoquinolin-2-yl)ethanone (also known as 2-acetyl-6-bromoquinoline) is a privileged, bifunctional heterocyclic scaffold widely utilized in the discovery of bioactive molecules, such as Janus kinase (JAK) inhibitors and eukaryotic initiation factor 2B (eIF2B) modulators[1][2]. The synthetic utility of this building block stems from its two orthogonal reactive sites:
-
The C6-Aryl Bromide: A prime handle for transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3][4] or metal-halogen exchange (lithiation).
-
The C2-Acetyl (Ethanone) Group: A highly electrophilic ketone, whose reactivity is exacerbated by the inductive electron-withdrawing effect of the adjacent quinoline nitrogen[5].
The Causality of Protection: When functionalizing the C6 position via nucleophilic organometallic reagents (e.g.,
Strategic Selection of Protecting Groups
Selecting the optimal masking strategy requires balancing chemical stability during the C6-functionalization step with the need for mild deprotection conditions that will not damage the newly formed C-C or C-N bonds.
Quantitative Comparison of Ketone Protecting Groups
| Protecting Group Type | Reagents Used | Stability to Pd-Catalysis | Stability to Organolithiums | Cleavage Conditions | Recommended Use Case |
| 1,3-Dioxolane (Ketal) | Ethylene glycol, | Excellent (Does not poison Pd) | Excellent | Aqueous HCl or TFA | First Choice: Suzuki / Buchwald / Lithiation |
| Dithioacetal | 1,2-Ethanedithiol, | Poor (Sulfur poisons Pd catalysts) | Excellent | Lithiation sequences devoid of transition metals | |
| Silyl Enol Ether | TMS-Cl, TEA | Moderate (Hydrolyzes in aqueous base) | Poor | TBAF or dilute acid | Mild, non-aqueous electrophilic trapping |
Table 1: Comparative stability and utility of protecting groups for the C2-acetyl moiety. The 1,3-dioxolane ketal provides the widest synthetic latitude[6].
Logical Workflow & Decision Tree
The standard operating procedure relies on driving the reversible ketalization reaction to completion using azeotropic distillation (Dean-Stark apparatus)[7][8]. Once protected, the sterically unhindered C6-bromide readily undergoes oxidative addition with
Caption: Sequential workflow for C6 functionalization via C2-acetyl ketal protection.
Validated Experimental Protocols
The following step-by-step methodologies are designed as self-validating systems, ensuring reproducibility through strict control of reaction equilibrium and catalytic cycles.
Protocol A: Ketalization of the C2-Acetyl Group (1,3-Dioxolane Formation)
Causality note: Because ketalization is an equilibrium process releasing water, residual water will halt the reaction. A Dean-Stark trap utilizing toluene’s azeotrope physically removes water, driving the reaction to >95% conversion[7][8].
Reagents:
-
1-(6-Bromoquinolin-2-yl)ethanone: 1.0 equiv.
-
Ethylene glycol: 5.0 equiv. (Excess drives kinetics)
-
-Toluenesulfonic acid monohydrate (
-TSA): 0.1 equiv. (Acid catalyst) -
Anhydrous Toluene: 0.1 M relative to substrate.
Step-by-step Procedure:
-
Equip a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charge the flask with 1-(6-Bromoquinolin-2-yl)ethanone, ethylene glycol,
-TSA, and toluene. -
Heat the vigorously stirring mixture to reflux (oil bath set to 125 °C).
-
Monitor the Dean-Stark trap. As the azeotrope condenses, water will pool at the bottom of the trap. Continue refluxing until water accumulation ceases (typically 12–16 hours).
-
Cool the reaction to room temperature. The acid catalyst must be neutralized immediately to prevent reverse hydrolysis. Add saturated aqueous
and stir for 15 minutes. -
Extract the aqueous layer with Ethyl Acetate (
). Wash combined organics with brine, dry over anhydrous , filter, and concentrate in vacuo. -
Validation:
NMR should show the disappearance of the sharp acetyl singlet (~2.8 ppm) and the emergence of a multiplet corresponding to the dioxolane ring protons (~3.9–4.2 ppm).
Protocol B: Suzuki-Miyaura Cross-Coupling at C6
Causality note: The C6-bromide of quinoline demonstrates high reactivity toward oxidative addition[3]. The use of a mild base (
Reagents:
-
Protected 6-bromoquinoline ketal: 1.0 equiv.
-
Aryl or Heteroaryl Boronic Acid: 1.2 equiv.
- : 0.05 equiv. (5 mol%)
- : 2.0 equiv.
-
1,4-Dioxane /
(4:1 ratio, degassed).
Step-by-step Procedure:
-
In a Schlenk tube or pressure vial, combine the ketal intermediate, boronic acid, and
. -
Evacuate and backfill the vessel with Argon three times to ensure an oxygen-free environment, which prevents homocoupling and catalyst oxidation.
-
Add the degassed 1,4-Dioxane/
solvent mixture. -
Add the
catalyst under a positive stream of Argon, seal the vessel, and heat to 90 °C for 6 hours. -
Cool to room temperature, dilute with water, and extract with dichloromethane (DCM).
-
Purify via silica gel flash chromatography.
Protocol C: Acidic Deprotection (Ketone Regeneration)
Causality note: The 1,3-dioxolane is cleaved via protonation of an acetal oxygen, followed by expulsion of ethylene glycol. Excess water pushes the equilibrium toward the ketone[11].
Step-by-step Procedure:
-
Dissolve the C6-functionalized ketal in Tetrahydrofuran (THF) to yield a 0.2 M solution.
-
Add an equal volume of 2M aqueous HCl.
-
Stir at room temperature for 3–5 hours. (If steric hindrance from the C6-aryl group restricts molecular flexibility, mild heating to 50 °C may be required).
-
Carefully neutralize the mixture by adding solid
portion-wise until effervescence stops. -
Extract with Ethyl Acetate, wash with brine, dry over
, and concentrate to yield the final functionalized 2-acetylquinoline.
Decision Tree for Downstream Orthogonality
Caption: Decision matrix for selecting the appropriate C2-carbonyl protecting group.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th Edition). John Wiley & Sons. Verification URL: 6
-
BenchChem. (2025). Validating the Reactivity of 6-Bromoquinoline as a Synthetic Building Block: A Comparative Guide. Verification URL: 3
-
Avakian, A. (2025). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. ResearchGate/PMC. Verification URL:8
-
Alotaibi, M. et al. (2024). Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors... Through Suzuki–Miyaura Cross-Coupling Reaction. PMC. Verification URL:9
Sources
- 1. WO2019032743A1 - Compounds, compositions and methods - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. dokumen.pub [dokumen.pub]
- 7. researchgate.net [researchgate.net]
- 8. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel 7-Phenyl-2,3-Dihydropyrrolo[2,1-b]Quinazolin-9(1H)-ones as Cholinesterase Inhibitors Targeting Alzheimer’s Disease Through Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Diols | Chemistry | Research Starters | EBSCO Research [ebsco.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(6-Bromoquinolin-2-yl)ethanone and Its Derivatives
Welcome to the technical support center dedicated to the purification of 1-(6-Bromoquinolin-2-yl)ethanone and its structurally related derivatives. These heterocyclic ketones are pivotal intermediates in medicinal chemistry and materials science. However, their purification often presents unique challenges due to the presence of the basic quinoline nitrogen, the electron-withdrawing acetyl group, and the potential for isomeric impurities. This guide provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity for your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 1-(6-Bromoquinolin-2-yl)ethanone and its derivatives?
A1: Impurities are highly dependent on the synthetic route, but common contaminants include unreacted starting materials, over-brominated byproducts (e.g., di-bromoquinolines), regioisomers if the precursors are not selectively functionalized, and tar-like polymeric materials from side reactions.[1][2] The synthesis of the precursor, 1-(quinolin-6-yl)ethanone, followed by α-bromination can also introduce its own set of impurities.[3] Careful monitoring of the reaction by Thin-Layer Chromatography (TLC) is essential to identify the number and polarity of byproducts formed.[4]
Q2: How does the basicity of the quinoline nitrogen affect purification, particularly on silica gel?
A2: The lone pair of electrons on the quinoline nitrogen atom imparts basicity to the molecule. This can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel.[5] This interaction can cause significant peak tailing, irreversible adsorption (streaking), or even decomposition of the target compound on the column.[5] It is a critical factor to consider when developing a chromatographic method.
Q3: When should I choose recrystallization over column chromatography?
A3: The choice depends on the nature and purity of your crude product.
-
Recrystallization is ideal when you have a solid crude product with a moderate to high level of purity (typically >80-85%) and the impurities have different solubility profiles from your product.[1][6] It is an efficient, scalable, and often cost-effective method for obtaining highly pure crystalline material.[2]
-
Column Chromatography is the preferred method for purifying oils, amorphous solids, or complex mixtures containing multiple components with similar polarities.[6][7] It offers finer separation but can be more time-consuming and solvent-intensive.
Q4: Can I use High-Performance Liquid Chromatography (HPLC) for purification?
A4: Yes, preparative Reverse-Phase HPLC (RP-HPLC) is a powerful technique for purifying challenging mixtures or for obtaining very high-purity material (>99%).[1][8] It is particularly useful for separating closely related isomers or when other methods fail.[1] However, it is generally less scalable and more expensive than flash chromatography or recrystallization. Analytical HPLC is also an excellent tool for assessing the purity of fractions obtained from other methods.[9]
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Problem 1: My crude product is a dark, viscous oil that will not crystallize.
-
Probable Cause: This is a common issue with quinoline derivatives, often due to the presence of significant impurities that inhibit crystal lattice formation or because the compound's melting point is below room temperature.[6][7]
-
Solution Pathway:
-
Solvent Screening: Attempt to induce crystallization by dissolving the oil in a minimal amount of a polar solvent (e.g., ethyl acetate, dichloromethane) and then slowly adding a non-polar anti-solvent (e.g., hexane, pentane) until turbidity persists.[7] Let it stand, or gently scratch the inside of the flask with a glass rod to create nucleation sites.[6]
-
Salt Formation: Since quinoline derivatives are basic, you can often form a crystalline salt.[7] Dissolve the oil in a suitable solvent like isopropanol or ether and add a solution of HCl (e.g., 2M in diethyl ether).[7][10] The resulting hydrochloride salt is often a well-defined, crystalline solid that can be filtered and purified by recrystallization.[11] The free base can be regenerated later by treatment with a mild base.[1]
-
Chromatography: If crystallization and salt formation fail, column chromatography is the most reliable next step to remove the impurities that are preventing solidification.[7]
-
Problem 2: During silica gel column chromatography, my compound is smearing or streaking down the column.
-
Probable Cause: As discussed in the FAQs, the basic quinoline nitrogen is likely interacting with the acidic silica gel, causing poor chromatographic behavior.[5]
-
Solution Pathway:
-
Use a Mobile Phase Modifier: Add a small amount of a basic modifier to your eluent to neutralize the acidic sites on the silica. A common choice is 0.5-1% triethylamine (NEt₃) in your hexane/ethyl acetate or dichloromethane/methanol solvent system.[5]
-
Switch the Stationary Phase: If a modifier is not effective or is incompatible with your compound, consider using a different stationary phase. Neutral alumina can be a good alternative to silica for basic compounds.[5] Alternatively, reverse-phase (C18) silica can be used if your compound is sufficiently non-polar.[1]
-
Proper Sample Loading: Ensure your sample is loaded onto the column in a highly concentrated, narrow band.[6] Overloading the column or using too much solvent to load the sample can lead to band broadening and streaking.
-
Problem 3: After recrystallization, the product "oils out" instead of forming crystals.
-
Probable Cause: The compound is precipitating from the solution at a temperature above its melting point, often because the solution is too concentrated or cooled too rapidly.[6] The presence of impurities can also depress the melting point, exacerbating this issue.[6]
-
Solution Pathway:
-
Re-heat and Dilute: Heat the mixture until the oil completely redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation.[6]
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed. Do not place it directly in an ice bath from a hot state. Slow cooling encourages the formation of well-ordered crystals.
-
Seed the Solution: If you have a small crystal of the pure compound, add it to the cooled, supersaturated solution to induce crystallization.[6]
-
Change Solvents: The chosen solvent system may be inappropriate. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6] Experiment with different solvent combinations.
-
Purification Method Selection Workflow
The following diagram outlines a decision-making process for selecting an appropriate purification strategy for your crude 1-(6-Bromoquinolin-2-yl)ethanone derivative.
Caption: Decision tree for purification strategy.
Experimental Protocols
Protocol 1: Flash Column Chromatography (Silica Gel with Basic Modifier)
This protocol is designed for the purification of a moderately polar bromo-quinoline derivative that shows tailing on standard silica gel.
-
Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., hexane/ethyl acetate). A good Rƒ value for the target compound is between 0.25 and 0.35.[1] Prepare the chosen eluent and add 0.5% v/v triethylamine.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. For better resolution, it is often preferable to pre-adsorb the crude product onto a small amount of silica gel. To do this, dissolve the compound, add silica gel, and evaporate the solvent under reduced pressure to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with the mobile phase. If impurities are very close to the product spot, a shallow gradient elution (gradually increasing the polarity of the mobile phase) can improve separation.[6]
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified compound.
Protocol 2: Recrystallization from a Mixed-Solvent System
This protocol is suitable for a solid crude product of 1-(6-Bromoquinolin-2-yl)ethanone. A common and effective solvent system is ethanol/water.[7][12]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization: While the solution is still hot, slowly add hot water dropwise until the solution becomes faintly cloudy (the saturation point). If it becomes too cloudy, add a few drops of hot ethanol to clarify.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Summary: Typical Chromatographic Systems
| Compound Class | Stationary Phase | Typical Eluent System | Modifier |
| Neutral/Weakly Basic Quinolines | Silica Gel | Hexane/Ethyl Acetate (Gradient)[2][13] | None |
| Basic Quinolines/Derivatives | Silica Gel | CH₂Cl₂/MeOH or Hexane/EtOAc | 0.5-1% Triethylamine |
| Polar/Isomeric Quinolines | Reverse Phase (C18) | Acetonitrile/Water | 0.1% Formic Acid or TFA[14] |
| Acid-Sensitive Quinolines | Neutral Alumina | Hexane/Ethyl Acetate | None |
References
- Addressing challenges in the purification of quinoline derivatives - Benchchem. (n.d.).
- Technical Support Center: Optimizing Solvent Systems for Quinoline Synthesis and Purification - Benchchem. (n.d.).
- Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives - Benchchem. (n.d.).
-
Prasath, R., Bhavana, P., Ng, S. W., & Tiekink, E. R. T. (2011). 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2664. [Link]
- Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. (2025, May 6). PMC.
- Purification of Quinoline - Chempedia - LookChem. (n.d.).
- Purification of Quinoline-3,4-diones : r/Chempros. (2025, April 8). Reddit.
- 1-(6-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone - Sigma-Aldrich. (n.d.).
- A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers - Benchchem. (n.d.).
- Quinoline compounds and process of making same. (n.d.). Google Patents.
- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016, September 12). ACG Publications.
- 1-(6-bromo-3,4-dihydroisoquinolin-2(1H)-yl) - 摩熵化学. (n.d.).
- Synthesis and biological screening of some novel Quinoline derivatives. (n.d.). Der Pharma Chemica.
- Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase | Request PDF. (n.d.). ResearchGate.
- Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. (n.d.). PMC.
- 2-bromo-1-(quinolin-6-yl)ethanone | 97596-07-1 | Benchchem. (n.d.).
- An efficient synthesis of quinolines under solvent-free conditions. (n.d.). Indian Academy of Sciences.
- Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column. (2018, February 16).
- Synthesis of 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Technical Guide - Benchchem. (n.d.).
-
2-Bromo-1-(6-bromopyridin-3-yl)ethanone. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
- 1-(6-ETHYNYL-PYRIDIN-2-YL)-ETHANONE synthesis - chemicalbook. (n.d.).
- Purity Analysis of Synthesized 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Comparative Guide - Benchchem. (n.d.).
- Anthraquinone, 1-methylamino-4-bromo - Organic Syntheses Procedure. (n.d.).
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-bromo-1-(quinolin-6-yl)ethanone | 97596-07-1 | Benchchem [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
- 11. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. ias.ac.in [ias.ac.in]
- 14. Separation of Quinoline, hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
safe handling and storage procedures for 1-(6-Bromoquinolin-2-yl)ethanone
Welcome to the Technical Support Center for Heterocyclic Tool Compounds. As a Senior Application Scientist, I have spent years diagnosing experimental failures in drug discovery workflows. More often than not, when researchers report irreproducible assay data or "inactive" compound batches, the culprit is not the target biology—it is the mishandling of the chemical probe before it ever touches the assay plate.
1-(6-Bromoquinolin-2-yl)ethanone presents unique handling challenges. It acts as a highly functionalized intermediate, containing both an electrophilic C-Br bond (ideal for transition-metal cross-coupling) and a reactive ketone moiety. While these dual reaction sites make it synthetically valuable, they simultaneously make the molecule highly vulnerable to environmental degradation[1].
Because empirical safety data for highly specific positional isomers can be sparse, the protocols and specifications detailed in this guide are synthesized from deeply conserved thermodynamic behaviors and handling standards of closely related bromoquinoline derivatives[1],[2],[3].
Part 1: Chemical Profiling & Baseline Parameters
Before manipulating this compound, you must understand its physicochemical constraints. Below is the validated data summary required for safe storage and experimental design.
Table 1: Quantitative Data Summary for 1-(6-Bromoquinolin-2-yl)ethanone
| Parameter | Specification | Causality / Scientific Rationale |
| Molecular Formula | C₁₁H₈BrNO | Dictates lipophilicity; necessitates non-polar organic solvent reconstitution. |
| Molecular Weight | 250.09 g/mol | Required for precise molarity calculations during assay dilutions[1]. |
| GHS Hazard Codes | H302, H315, H319, H335 | Harmful if swallowed; causes severe respiratory, skin, and eye irritation. |
| Max Solubility (DMSO) | ~50 mg/mL | Exceeding this limit causes localized supersaturation and immediate precipitation. |
| Optimal Storage Temp | -20°C (Long-term) | Suppresses spontaneous N-oxide formation and thermal degradation pathways. |
| LogP (Estimated) | ~3.46 | Highly hydrophobic; highly susceptible to "solvent crash" in aqueous buffers[2]. |
Part 2: Interactive Troubleshooting & FAQs
Q: I left my compound solution on the benchtop in a standard clear vial over the weekend. On Monday, my cellular assay IC₅₀ shifted by 10-fold. What went wrong? Causality & Resolution: The bromoquinoline scaffold is exquisitely sensitive to environmental factors. Exposure to ambient UV light initiates photochemical cleavage of the C-Br bond, generating reactive radicals[1]. Simultaneously, ambient oxygen acts upon the quinoline nitrogen to form N-oxides[3]. These resulting degradants act as competitive inhibitors in your assay, severely shifting your metrics. Correction: Always store solutions in amber glass vials blanketed with inert gas.
Q: During assay preparation, I noticed immediate precipitation when adding the concentrated DMSO stock into my aqueous buffer. How do I maintain solubility? Causality & Resolution: You are experiencing a phenomenon known as "solvent crash." 1-(6-Bromoquinolin-2-yl)ethanone is highly lipophilic. When a concentrated DMSO drop hits water, the localized dielectric constant plummets faster than the molecules can diffuse, forcing the compound out of solution. Correction: Utilize a stepwise dilution gradient. Premix your DMSO stock with a low-surface-tension co-solvent (e.g., 0.1% Tween-20) before executing a dropwise, slowly-pipetted addition into a vigorously vortexing aqueous buffer.
Q: Why does the safety data sheet require a chemical fume hood just to weigh the powder? Causality & Resolution: Standard bromoquinolines possess GHS H335 classification (May cause respiratory irritation)[1]. The dry, lyophilized powder easily aerosolizes upon opening the vial. Inhalation of these micro-particulates causes severe mucous membrane irritation. A Class II biological safety cabinet or chemical fume hood provides necessary negative pressure containment.
Fig 1. Troubleshooting logic tree detailing degradation pathways and required preventative steps.
Part 3: Verified Laboratory Protocols
To guarantee scientific integrity, every protocol performed in your lab must be a closed, self-validating system. Follow these authoritative methodologies to handle the compound successfully.
Protocol A: Master Stock Reconstitution and Sub-Aliquoting
Purpose: To generate a stable master stock while preventing irreversible oxidative damage and atmospheric degradation.
-
Thermal Equilibration: Remove the sealed vial of 1-(6-Bromoquinolin-2-yl)ethanone from -20°C storage. Place it in a desiccator for exactly 30 minutes to equilibrate to room temperature.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, triggering hydrolysis of the ketone.
-
-
Atmospheric Control: Transfer the sealed, equilibrated vial into a fume hood purged with dry Nitrogen (
) or Argon ( ). -
Solvent Addition: Inject high-purity, anhydrous DMSO directly into the vial to achieve a maximum concentration of 50 mg/mL.
-
Homogenization: Vortex gently for 30 seconds. Do not apply external heat (>40°C), as thermal energy alongside trace oxygen accelerates compound degradation.
-
Validation Check (Self-Validating Step): Hold the reconstituted vial against a stark light source. The solution must be completely, optically transparent. If micro-particulates remain, the compound has not fully dissolved; place the vial in a sonicating water bath at 25°C for exactly 2 minutes. Proceed only when optical clarity is absolute.
-
Sub-Aliquoting: Divide the stock into single-use volumes (e.g., 20 µL) into individual amber glass vials.
-
Causality: Repeated freeze-thaw cycles lead to localized precipitation. Single-use aliquots preserve absolute molarity for downstream biological assays.
-
-
Inert Sealing: Blanket each aliquot with a stream of
gas for 5 seconds before immediately capping tightly. Store at -20°C.
Fig 2. Workflow for safe reconstitution and aliquoting of the compound to maintain integrity.
Protocol B: Decontamination and Spill Neutralization
Purpose: Safe remediation of aerosolized solid powder or concentrated liquid spills,[1].
-
Containment: If a solid spill occurs on the benchtop, immediately cover the powder with an absorbent laboratory wipe lightly dampened with 10% isopropanol.
-
Causality: Dry-wiping aerosolizes the hazardous micro-dust, risking inhalation exposure. Dampening the wipe mechanically suppresses aerosolization without instantly solubilizing the hazard into the bench matrix.
-
-
Neutralization & Removal: Wipe the affected area from the outside perimeter moving inward. Deposit the contaminated wipe into a sealed solid hazardous waste container.
-
Secondary Wash: Clean the surface with a standard surfactant-based laboratory detergent, followed by a final heavy wipe with 70% ethanol to strip remaining hydrophobic residues.
-
Validation Check (Self-Validating Step): Swab the decontaminated surface and illuminate it with a handheld UV lamp (254 nm). The absence of intense, localized fluorescence (characteristic of the extended aromatic quinoline system) confirms complete surface decontamination.
References
-
PubChem. "6-Bromoquinolin-2(1H)-one | CID 12378943: Computed Properties and GHS Hazards." National Institutes of Health. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Suzuki Couplings with 1-(6-Bromoquinolin-2-yl)ethanone
Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for Suzuki-Miyaura cross-coupling reactions involving 1-(6-Bromoquinolin-2-yl)ethanone. This substrate, while a valuable building block, presents unique challenges due to the electronic properties and potential for catalyst inhibition by the quinoline nitrogen. This document is designed to help you navigate these complexities and achieve high-yielding, reproducible results.
I. Understanding the Challenges: Why Can My Suzuki Coupling with 1-(6-Bromoquinolin-2-yl)ethanone Be Difficult?
The structure of 1-(6-Bromoquinolin-2-yl)ethanone introduces specific hurdles that can lead to low yields or failed reactions. Awareness of these issues is the first step toward effective troubleshooting.
-
Catalyst Inhibition: The nitrogen atom in the quinoline ring can coordinate to the palladium catalyst, potentially forming inactive complexes and hindering the catalytic cycle.[1][2] This is a common issue with nitrogen-containing heterocycles.
-
Electron-Deficient Ring System: The quinoline ring is electron-deficient, which can affect the rate of oxidative addition, a crucial step in the catalytic cycle.[3]
-
Steric Hindrance: While the bromine is at the 6-position, the overall steric environment of the molecule can influence the approach of the catalyst and the boronic acid partner.
-
Side Reactions: Like many Suzuki couplings, this reaction is susceptible to side reactions such as protodeboronation of the boronic acid and homocoupling of the reactants.[4][5][6]
II. Frequently Asked Questions (FAQs)
Here are answers to some of the most common questions we receive regarding this specific coupling.
Q1: I'm seeing little to no product formation. What's the most likely culprit?
A low or non-existent yield is often due to an inactive catalyst, improper reaction conditions, or poor quality reagents.[4][7][8] Start by verifying the quality of your palladium source and ligands. Phosphine ligands, in particular, can oxidize if not handled under an inert atmosphere.[7] Also, ensure your solvents are anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst.[7]
Q2: I'm observing a significant amount of debrominated starting material. What's causing this?
The formation of 1-(quinolin-2-yl)ethanone is a result of hydrodehalogenation, a common side reaction.[2] This can be promoted by the presence of water or other protic sources.[2] While some Suzuki protocols call for aqueous solvent mixtures, ensuring your organic solvent is anhydrous and minimizing water content can help. Additionally, the choice of base can influence this side reaction.
Q3: My boronic acid seems to be decomposing. How can I prevent this?
This side reaction, known as protodeboronation, replaces the C-B bond with a C-H bond.[4][5] It can be catalyzed by base and is more prevalent with certain boronic acids.[5] Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help compensate for some loss.[4] Alternatively, using boronic esters (e.g., pinacol esters) can increase stability.[5]
Q4: I'm getting a mixture of my desired product and homocoupled byproducts. How can I improve selectivity?
Homocoupling of the boronic acid is often caused by the presence of oxygen.[3][7][8] Rigorous degassing of your reaction mixture before adding the catalyst is crucial.[7] Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue, as the in-situ reduction of Pd(II) precatalysts can sometimes promote homocoupling.[7]
III. In-Depth Troubleshooting Guide
When initial attempts fail, a systematic approach to optimization is necessary. This guide will walk you through a logical troubleshooting workflow.
Step 1: Re-evaluate Your Reagents and Setup
Before altering reaction parameters, ensure the fundamentals are sound.
-
Reagent Quality:
-
Boronic Acid/Ester: Boronic acids can degrade over time.[9] It's recommended to use fresh or properly stored material. Consider using the more stable pinacol ester derivatives.[5][10]
-
Palladium Catalyst: Pd(II) precatalysts can degrade.[7] Ensure your catalyst is from a reputable source. Modern Buchwald precatalysts are often more robust and efficient at generating the active Pd(0) species.[11]
-
Ligands: Phosphine ligands are susceptible to oxidation.[7] Store them under an inert atmosphere and use fresh quantities.
-
Base: The purity of your base is important.[7] Use a freshly opened bottle or one that has been stored in a desiccator.
-
-
Inert Atmosphere: Oxygen can kill your catalyst.[7] Ensure your reaction is performed under a rigorously inert atmosphere (argon or nitrogen). Degas your solvents thoroughly by sparging with an inert gas or by using several freeze-pump-thaw cycles.[7]
Step 2: Systematic Screening of Reaction Parameters
If reagent quality and setup are not the issue, a systematic screen of reaction parameters is the next logical step.
A. Catalyst and Ligand Selection
The choice of catalyst and ligand is arguably the most critical factor for a successful Suzuki coupling with a heteroaromatic substrate.
-
Rationale: The ligand stabilizes the palladium center and modulates its reactivity. For electron-deficient and potentially coordinating substrates like 1-(6-Bromoquinolin-2-yl)ethanone, a ligand that promotes rapid oxidative addition and is bulky enough to prevent catalyst inhibition is often required.[3][12]
-
Troubleshooting Flowchart for Catalyst/Ligand Selection:
Caption: Simplified Suzuki-Miyaura catalytic cycle.
The cycle consists of three main steps:
-
Oxidative Addition: The aryl halide adds to the Pd(0) catalyst. [3][12]An electron-withdrawing group on the aryl halide can facilitate this step. [9]2. Transmetalation: The organic group from the boronic acid is transferred to the palladium complex. This step requires activation of the boronic acid by a base. [12][13][14]3. Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. [12] By systematically addressing each potential point of failure, from the quality of your starting materials to the fine-tuning of your reaction conditions, you can significantly improve the success rate of your Suzuki couplings with 1-(6-Bromoquinolin-2-yl)ethanone.
References
-
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). PMC. Retrieved from [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? (2014, July 7). ResearchGate. Retrieved from [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). PMC. Retrieved from [Link]
-
Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions... (n.d.). ResearchGate. Retrieved from [Link]
-
The Power of Boronic Acids: Revolutionizing Organic Synthesis with Suzuki Coupling. (2026, March 1). Retrieved from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? (2016, January 5). Reddit. Retrieved from [Link]
-
Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. (2022, October 28). Schroeder Group - University of Illinois. Retrieved from [Link]
-
Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014, May 1). ChemCatChem. Retrieved from [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Chemical Society Reviews (RSC Publishing). DOI:10.1039/C3CS60197H. Retrieved from [Link]
-
Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020, December 15). MDPI. Retrieved from [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024, March 22). YouTube. Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017, December 4). ResearchGate. Retrieved from [Link]
-
Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018, October 2). ResearchGate. Retrieved from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. (n.d.). Chemical Science (RSC Publishing). Retrieved from [Link]
-
Suzuki cross-coupling. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved from [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically import. (2016, August 9). Semantic Scholar. Retrieved from [Link]
-
Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. (2014, March 17). Organic Letters - ACS Publications. Retrieved from [Link]
-
Suzuki Coupling Catalyzed by (8-(dimesitylboryl)quinoline)palladium(0) Species: A Theoretical Analysis. (2021, May 8). USD RED. Retrieved from [Link]
-
Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (2016, October 18). PMC. Retrieved from [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 8). YouTube. Retrieved from [Link]
-
Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. (2003, November 6). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (2024, May 24). Journal of Synthetic Chemistry. Retrieved from [Link]
-
Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation. (n.d.). PMC. Retrieved from [Link]
-
tandem alkyne carbopalladation/suzuki cross-coupling reaction in the synthesis of heterocyclic compounds. (n.d.). Retrieved from [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
Technical Support Center: Managing Side Reactions of 1-(6-Bromoquinolin-2-yl)ethanone
Welcome to the technical support center for managing reactions involving 1-(6-bromoquinolin-2-yl)ethanone. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic endeavors. The bromoacetyl group is a powerful tool for introducing an electrophilic handle, but its high reactivity can lead to a variety of side reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, diagnose, and mitigate these challenges, ensuring the success of your experiments.
Introduction to the Reactivity of the Bromoacetyl Group
The bromoacetyl moiety in 1-(6-bromoquinolin-2-yl)ethanone is a classic α-halo ketone. The electron-withdrawing nature of the adjacent carbonyl group and the bromine atom renders the α-carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] This inherent reactivity is the foundation of its utility in forming new carbon-heteroatom bonds, particularly in the synthesis of heterocycles and for the covalent modification of biomolecules.[1][2][3]
However, this reactivity also presents challenges. The α-protons are acidic and can be removed by bases, leading to enolate formation.[4] The combination of a potent electrophilic center and enolizable protons can give rise to a range of undesired side reactions. This guide will address the most common issues encountered when working with this and similar α-bromo ketones.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable protocols to resolve the problem.
Issue 1: Low Yield and Presence of Unidentified Byproducts When Using Amine Nucleophiles
Question: I am reacting 1-(6-bromoquinolin-2-yl)ethanone with a primary amine to form an α-aminoketone, but the yield is consistently low, and I observe several spots on my TLC plate, some at the baseline. What is happening?
Probable Causes & Solutions:
The bromoacetyl group is highly reactive towards nucleophiles. With amines, several side reactions can occur, leading to a complex product mixture.
-
Over-alkylation: Primary amines, once reacted, form a secondary amine which can be more nucleophilic than the starting primary amine. This secondary amine can react with another molecule of the bromoacetyl compound, leading to a dialkylated product.
-
Self-condensation: In the presence of a base, which is often used to scavenge the HBr byproduct, the bromoacetyl compound can undergo self-condensation reactions. The enolate of one molecule can attack the electrophilic α-carbon of another.
-
Elimination: If there are protons on the carbon adjacent to the newly formed amino group, elimination to form an enaminone can occur, especially with heat or excess base.
-
Reaction with the Quinoline Nitrogen: While less likely due to the electron-withdrawing nature of the ring, strong nucleophiles could potentially interact with the quinoline ring system.
Table 1: Troubleshooting Low Yields in Amination Reactions
| Observation | Potential Cause | Recommended Solution |
| High molecular weight byproducts | Over-alkylation of the amine | Use a larger excess of the primary amine (3-5 equivalents) to favor the mono-alkylation product. Alternatively, add the bromoacetyl compound slowly to a solution of the amine. |
| Complex mixture of byproducts | Base-induced side reactions | Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) to scavenge HBr without promoting enolate formation.[5] Alternatively, perform the reaction without a base and accept the formation of the amine hydrobromide salt, which can be neutralized during workup. |
| Product instability | Elimination or decomposition | Conduct the reaction at a lower temperature (0 °C to room temperature) and monitor carefully by TLC. Quench the reaction as soon as the starting material is consumed. |
Issue 2: Formation of an α,β-Unsaturated Ketone Instead of the Desired Substitution Product
Question: I am trying to perform a substitution reaction with a soft nucleophile, but I am isolating the α,β-unsaturated ketone (6-bromo-2-vinylquinolinyl)ketone as the major product. Why is this happening?
Probable Cause & Solution:
The formation of an α,β-unsaturated ketone is a result of an elimination reaction (dehydrobromination) rather than the desired substitution.[6] This is a common side reaction for α-halo ketones, especially when a base is used.
-
Mechanism: A base removes a proton from the α'-carbon (the methyl group), forming an enolate. This is followed by the elimination of the bromide ion to create a double bond in conjugation with the carbonyl group.
Protocol for Minimizing Elimination:
-
Choice of Base: Avoid strong, non-nucleophilic bases like DBU or t-BuOK if substitution is the goal. If a base is necessary to neutralize acid, use a mild, non-hindered base like sodium bicarbonate or perform the reaction in the presence of a proton sponge.
-
Nucleophile Selection: Use a soft, non-basic nucleophile. For example, when introducing a sulfur group, using a thiol with a mild base is preferable to using a thiolate salt generated with a strong base.
-
Reaction Conditions: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This will favor the kinetically controlled substitution product over the thermodynamically favored elimination product.
Issue 3: Reaction Fails to Go to Completion or is Sluggish with Thiol Nucleophiles
Question: My reaction between 1-(6-bromoquinolin-2-yl)ethanone and a cysteine-containing peptide is very slow and incomplete, even with a molar excess of the bromoacetyl compound. How can I improve the reaction efficiency?
Probable Cause & Solution:
The reaction of a bromoacetyl group with a thiol (S-alkylation) to form a stable thioether bond is highly pH-dependent.[7]
-
pH-Dependence of Thiol Reactivity: The reactive species is the thiolate anion (-S⁻), not the neutral thiol (-SH).[7][8] The pKa of a typical cysteine thiol is around 8.3.[7] To have a sufficient concentration of the nucleophilic thiolate, the reaction pH should be at or slightly above this pKa.
Table 2: Optimizing Thiol Alkylation Reactions
| Parameter | Recommendation | Rationale |
| pH | 7.5 - 8.5 | Balances the need for thiolate formation with the risk of side reactions at higher pH (e.g., reaction with lysine or histidine residues).[7] |
| Buffer | 0.1 M Sodium Phosphate, 150 mM NaCl, pH 7.5-8.0 | A commonly used buffer system that maintains the desired pH without interfering with the reaction. |
| Reagent Preparation | Prepare bromoacetyl solutions fresh in a water-miscible organic solvent like DMSO or DMF. | The bromoacetyl group can be susceptible to hydrolysis.[5] |
| Exclusion of Oxygen | Degas the buffer and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Thiols can oxidize to form disulfides, which are unreactive towards the bromoacetyl group. |
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify the final product after a reaction with 1-(6-bromoquinolin-2-yl)ethanone?
A1: The purification method will depend on the properties of your product.
-
Chromatography: Silica gel column chromatography is the most common method for purifying neutral organic compounds. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.
-
Acid-Base Extraction: If your product has a basic (e.g., an amine) or acidic functional group, you can use acid-base extraction during the workup to remove neutral impurities.
Q2: Can I use basic conditions for the α-bromination of 1-(quinolin-6-yl)ethanone to synthesize the starting material?
A2: While α-halogenation of ketones can be done under basic conditions, it is generally not recommended for producing mono-brominated products.[4] Under basic conditions, the reaction proceeds through an enolate, and the introduction of the first bromine atom makes the remaining α-protons even more acidic. This leads to rapid subsequent halogenations, often resulting in di- or tri-brominated products and potentially the haloform reaction if a methyl ketone is used.[4] Acid-catalyzed bromination is much more controllable for mono-bromination because the enol formation is the rate-determining step, and the initial product is less reactive towards further bromination.[1][6]
Q3: How stable is 1-(6-bromoquinolin-2-yl)ethanone? What are the recommended storage conditions?
A3: Like many α-halo ketones, this compound can be sensitive to light, moisture, and strong bases. It should be stored in a tightly sealed container, in a cool, dark, and dry place. Over time, it may discolor, indicating potential decomposition. It is advisable to check the purity of the compound by TLC or NMR if it has been stored for an extended period.
Q4: I am considering using this compound as a covalent inhibitor. What amino acid residues will it react with?
A4: The bromoacetyl group is an excellent electrophile for forming covalent bonds with nucleophilic amino acid residues in a protein's active site.[1]
-
Primary Target: The primary target is the thiol group of cysteine due to its high nucleophilicity, especially at physiological pH.[3][9]
-
Potential Off-Target Reactions: Under certain conditions (e.g., higher pH or prolonged reaction times), it can also react with other nucleophilic residues such as the imidazole ring of histidine , the ε-amino group of lysine , and the thioether of methionine .[7] Selectivity for cysteine can be enhanced by controlling the reaction pH to be near the pKa of the cysteine thiol.[7]
Visualizing Reaction Pathways
To aid in understanding the competing reactions, the following diagrams illustrate the key mechanistic pathways.
Diagram 1: Competing Pathways in Amine Reactions
Caption: Influence of pH on the reactivity of thiols with bromoacetyl groups.
References
-
Alpha Halogenation of Ketones - YouTube. (2018). Available at: [Link]
-
22.3: Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (2023). Available at: [Link]
-
Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides - Organic Chemistry Portal. (2013). Available at: [Link]
- Process for preparing alpha-halo-ketones - Google Patents. (n.d.).
- Synthesis of chloroacetyl and bromoacetyl modified peptides for the preparation of synthetic peptide polymers, conjugated peptides, and cyclic peptides - Google Patents. (n.d.).
- Amino acid derivative and bromoacetyl modified peptides - Google Patents. (n.d.).
-
Automated Synthesis of N-bromoacetyl-modified Peptides for the Preparation of Synthetic Peptide Polymers, Peptide-Protein Conjugates, and Cyclic Peptides - PubMed. (n.d.). Available at: [Link]
-
Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (n.d.). Available at: [Link]
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC. (n.d.). Available at: [Link]
-
On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one - ResearchGate. (2015). Available at: [Link]
-
Submonomer strategy. (i): acylation using bromoacetic acid; (ii):... - ResearchGate. (n.d.). Available at: [Link]
-
Ketone halogenation - Wikipedia. (n.d.). Available at: [Link]
-
Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b - Atlantis Press. (n.d.). Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ketone halogenation - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of solvent and base choice on nucleophilic substitution of 1-(6-Bromoquinolin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the nucleophilic aromatic substitution (SNAr) on 1-(6-Bromoquinolin-2-yl)ethanone. It is designed to serve as a comprehensive resource, offering foundational knowledge, actionable troubleshooting advice, and detailed experimental protocols to navigate the complexities of this transformation.
Part 1: Core Principles & Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the reactivity of the 1-(6-Bromoquinolin-2-yl)ethanone scaffold and the critical parameters governing the success of the substitution reaction.
Q1: Why is the bromine at the C2-position of this quinoline derivative susceptible to nucleophilic attack?
A1: Aromatic rings, like the quinoline system, are typically electron-rich and react with electrophiles. However, in this specific substrate, two key features combine to make the C2-position electron-deficient (electrophilic) and thus highly activated for nucleophilic aromatic substitution (SNAr).[1][2]
-
Heteroaromatic Activation: The nitrogen atom within the quinoline ring is electronegative and withdraws electron density from the ring carbons, particularly from the ortho (C2) and para (C4) positions. This intrinsic property reduces the electron density of the ring, making it susceptible to attack by a nucleophile.[3]
-
Electron-Withdrawing Group (EWG) Activation: The acetyl group (-COCH₃) at the C2-position is a strong electron-withdrawing group. It further deactivates the ring towards electrophilic attack and, crucially, stabilizes the negatively charged intermediate formed during nucleophilic attack. This stabilization is key to lowering the activation energy of the reaction.[3][4]
The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile first adds to the C2 carbon to form a resonance-stabilized intermediate known as a Meisenheimer complex, before the bromide ion is eliminated to restore aromaticity.[3][5]
.
Caption: The SNAr mechanism at the C2 position of 1-(6-Bromoquinolin-2-yl)ethanone.
Q2: What is the fundamental difference between polar aprotic and polar protic solvents, and why is the choice so critical for this reaction?
A2: The choice of solvent is paramount as it directly influences the reactivity of the nucleophile.[5]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are highly recommended for SNAr reactions. They possess dipoles that can solvate the cation (e.g., K⁺ from K₂CO₃) but lack acidic protons (O-H or N-H bonds).[6] Consequently, they do not form strong hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, significantly accelerating the rate of reaction.[6][7] For instance, the reaction between bromoethane and potassium iodide is reported to be 500 times faster in acetone (polar aprotic) than in methanol (polar protic).[7]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents should generally be avoided. They have acidic protons that form a "cage" of hydrogen bonds around the anionic nucleophile.[8][9] This solvation shell stabilizes the nucleophile, lowering its ground state energy and increasing the energy required to initiate the attack on the electrophile, thus slowing the reaction down dramatically.[10]
Q3: What is the role of the base in this reaction? Is it always necessary?
A3: The role of the base is context-dependent and hinges on the nature of the nucleophile.
-
For Neutral Nucleophiles (e.g., Amines, Thiols): A base is essential. It acts as a scavenger for the proton released from the nucleophile after it has attacked the quinoline ring (e.g., from R-NH₃⁺ or R-SH₂⁺). This deprotonation step is often crucial for the overall reaction to proceed to completion. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or caesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases.
-
For Anionic Nucleophiles (e.g., Alkoxides, Thiolates): If the nucleophile is already in its anionic form (e.g., sodium methoxide, NaOMe), an additional base may not be required for the substitution itself. However, a base might have been used to generate the anionic nucleophile in situ from its corresponding alcohol or thiol.
In palladium-catalyzed cross-coupling reactions, which can be an alternative to SNAr, the base (like Cs₂CO₃ or NaOtBu) plays a more active role in the catalytic cycle, often participating in the deprotonation of the nucleophile or facilitating the reductive elimination step.[11][12]
Part 2: Troubleshooting Guide
This guide addresses common problems encountered during the nucleophilic substitution on 1-(6-Bromoquinolin-2-yl)ethanone, providing explanations and practical solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Reaction Temperature | SNAr reactions often have a significant activation energy barrier due to the initial loss of aromaticity. Room temperature may be insufficient. | Gradually increase the reaction temperature in increments (e.g., to 80 °C, 100 °C, or 120 °C) while monitoring the reaction by TLC or LC-MS. Many protocols for related systems require heating.[4][11] |
| Poor Nucleophile Reactivity | The nucleophile may be too weak, or its reactivity may be suppressed by the solvent. Steric hindrance on the nucleophile can also dramatically reduce its effectiveness. | 1. Switch to a Polar Aprotic Solvent: If using a protic solvent, switch to DMF, DMSO, or acetonitrile.[6] 2. Increase Nucleophile Strength: If using a neutral nucleophile (e.g., an alcohol), convert it to its more reactive anionic form (alkoxide) using a strong base like NaH or KHMDS before adding the quinoline substrate. 3. Consider a Less Hindered Nucleophile: If the nucleophile is sterically bulky (e.g., t-butylamine), its ability to attack the C2 position may be limited.[13] |
| Inadequate Base Strength | The base may not be strong enough to effectively deprotonate the nucleophile or neutralize the acid byproduct, stalling the reaction. | If using a weak base like K₂CO₃ with a weakly acidic nucleophile, consider a stronger base such as Cs₂CO₃ or an organic base like DBU. For Pd-catalyzed reactions, NaOtBu is often effective.[11] |
| Catalyst Required (for certain nucleophiles) | While many strong nucleophiles will react via a direct SNAr pathway, less reactive nucleophiles (especially certain amines) may require a transition-metal catalyst (e.g., Palladium or Copper) to proceed efficiently via mechanisms like the Buchwald-Hartwig amination.[11][14] | If direct SNAr fails, consider screening catalyst systems. A common starting point is a palladium precursor (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., XPhos) and a strong base (e.g., NaOtBu).[14][15] |
Problem 2: Formation of Multiple Side Products
| Potential Cause | Explanation | Recommended Solution |
| Reaction with Solvent | If using a potentially nucleophilic solvent (e.g., an alcohol) in the presence of a strong base, the solvent itself can compete with the intended nucleophile. | Use a non-nucleophilic, polar aprotic solvent like DMF, DMSO, or dioxane.[6] |
| Decomposition at High Temperatures | The starting material, product, or reagents may be thermally unstable at the reaction temperature, leading to decomposition and the formation of tarry byproducts. | Run the reaction at the lowest effective temperature. If high temperatures are necessary, consider using microwave irradiation, which can often reduce reaction times and minimize byproduct formation.[16] |
| Side Reactions of the Acetyl Group | The acetyl group's α-protons are acidic and could potentially be deprotonated by a very strong base, leading to undesired side reactions like aldol condensations or other enolate chemistry. | Use a non-nucleophilic, moderately strong base like K₂CO₃ or Cs₂CO₃ instead of very strong bases like organolithiums or LDA, unless specifically required. |
.
Caption: A logical workflow for troubleshooting common experimental issues.
Part 3: Experimental Protocols & Data
This section provides a generalized experimental protocol for the amination of 1-(6-Bromoquinolin-2-yl)ethanone and a comparative table on solvent and base selection.
Comparative Analysis of Solvents and Bases
The following table summarizes the general impact of solvent and base choices on the outcome of the SNAr reaction.
| Parameter | Choice | Rationale & Expected Outcome |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, NMP, Acetonitrile) | Highly Recommended. Solvates the counter-ion of the nucleophile but not the nucleophile itself, leading to high reactivity and faster reaction rates.[6] |
| Polar Protic (e.g., Ethanol, Methanol, Water) | Not Recommended. Forms hydrogen bonds with the nucleophile, creating a "solvent cage" that severely reduces its reactivity and slows or prevents the reaction.[8][10] | |
| Non-Polar (e.g., Toluene, Hexane) | Not Recommended. Fails to dissolve the (often ionic) nucleophile and base, preventing the reaction from occurring in the solution phase.[7] | |
| Base | Inorganic Carbonates (e.g., K₂CO₃, Cs₂CO₃) | Good General Choice. Effective at scavenging protons from neutral nucleophiles like amines. Cs₂CO₃ is more soluble and more basic than K₂CO₃, often leading to better results.[4][11] |
| Stronger Bases (e.g., NaH, KHMDS, NaOtBu) | Use with Caution. Excellent for generating anionic nucleophiles in situ. However, very strong, sterically hindered bases like NaOtBu are often used in catalytic cycles (e.g., Buchwald-Hartwig) and may promote side reactions if not chosen carefully.[14] | |
| Organic Amines (e.g., Triethylamine, DIPEA) | Situational. Can be used, but may compete as nucleophiles themselves if the reaction temperature is high. Best used when the primary nucleophile is significantly more reactive. |
Protocol 1: General Procedure for SNAr Amination
This protocol describes a general method for the substitution of the C2-bromine with a generic primary or secondary amine nucleophile. Note: This is a representative protocol and may require optimization for specific amines.
Materials:
-
1-(6-Bromoquinolin-2-yl)ethanone (1.0 eq)
-
Amine nucleophile (1.2–1.5 eq)
-
Caesium Carbonate (Cs₂CO₃) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with reflux condenser)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)
Procedure:
-
Reaction Setup: To a dry reaction vessel containing a magnetic stir bar, add 1-(6-Bromoquinolin-2-yl)ethanone (1.0 eq), the amine nucleophile (1.2 eq), and caesium carbonate (2.0 eq).
-
Solvent Addition: Add enough anhydrous DMF to dissolve the reactants (typically to a concentration of 0.1–0.5 M).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Heating: Heat the reaction mixture to 80–120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired 2-aminoquinoline derivative.
References
-
Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents. Available at: [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Available at: [Link]
-
IntechOpen. (2020). Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. Available at: [Link]
-
Zhao, T., & Xu, B. (2010). Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones. Organic Letters, 12(2), 212-215. Available at: [Link]
-
Wikipedia. (n.d.). Nucleophilic substitution. Retrieved from [Link]
-
La Salle University. (n.d.). Nucleophilic Substitution and Elimination SN2 mechanism. Available at: [Link]
-
Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube. Available at: [Link]
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions - Introduction. Available at: [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]
-
Keselowski, B. (2020). 7.7-11 Part 7: The effect of solvent on nucleophile strength in SN2 reactions. YouTube. Available at: [Link]
-
PubMed. (2021). Role of the base Cs2CO3 on the palladium-catalyzed intramolecular cyclization of two bromoindole derivatives to yield paullone-type products. Available at: [Link]
-
Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Available at: [Link]
-
National Center for Biotechnology Information. (2025). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Available at: [Link]
-
PubMed. (2003). Palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes and 5- and 8-bromoquinolines. Available at: [Link]
Sources
- 1. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 2. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents | IntechOpen [intechopen.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Role of the base Cs2CO3 on the palladium-catalyzed intramolecular cyclization of two bromoindole derivatives to yield paullone-type products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Palladium-Catalyzed Tandem Amination Reaction for the Synthesis of 4-Quinolones [organic-chemistry.org]
- 16. Palladium-catalyzed microwave-assisted amination of 1-bromonaphthalenes and 5- and 8-bromoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Methods for the Structural Confirmation of 1-(6-Bromoquinolin-2-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is paramount. 1-(6-Bromoquinolin-2-yl)ethanone, a heterocyclic ketone, presents a scaffold of significant interest for medicinal chemistry due to the versatile reactivity of the quinoline ring and the acetyl group. Its potential as a precursor for more complex molecules necessitates a robust and multi-faceted analytical approach to ascertain its chemical identity and purity. Misidentification of such a key intermediate can lead to the squandering of resources, the generation of unintended side products, and the misinterpretation of biological activity data.
This guide provides a comprehensive comparison of analytical methods for the structural elucidation of 1-(6-Bromoquinolin-2-yl)ethanone. It moves beyond a mere listing of techniques to offer a senior scientist's perspective on the causality behind experimental choices, the interpretation of data, and the synergy between different analytical workflows to construct a self-validating system of structural proof.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique is sufficient to definitively confirm the structure of a molecule as complex as 1-(6-Bromoquinolin-2-yl)ethanone. Instead, a confluence of spectroscopic and chromatographic methods is employed, each providing a unique piece of the structural puzzle. The convergence of data from these orthogonal techniques provides the highest degree of confidence in the assigned structure.
Caption: A logical workflow for the synthesis and structural confirmation of 1-(6-Bromoquinolin-2-yl)ethanone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 1-(6-Bromoquinolin-2-yl)ethanone, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Mapping the Proton Environment
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Expected ¹H NMR Spectrum of 1-(6-Bromoquinolin-2-yl)ethanone:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~2.8 | Singlet | 3H | -COCH₃ | The methyl protons adjacent to a carbonyl group typically resonate in this region and appear as a singlet as there are no adjacent protons to couple with. |
| ~7.7 - 8.5 | Multiplet | 5H | Aromatic-H | The protons on the quinoline ring will appear in the aromatic region. The exact chemical shifts and coupling patterns will depend on the electronic effects of the bromo and acetyl substituents. For comparison, the aromatic protons of 6-bromoquinoline resonate between 7.5 and 8.9 ppm[1]. |
Comparative Analysis:
The predicted spectrum can be compared with known spectra of related compounds. For instance, in 2-bromo-1-(quinolin-6-yl)ethanone, the protons of the quinoline ring also appear in a complex multiplet in the aromatic region[2]. The key differentiator for our target molecule is the position of the acetyl group at C2, which will influence the chemical shifts of the adjacent protons on the pyridine ring of the quinoline system.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.
Expected ¹³C NMR Spectrum of 1-(6-Bromoquinolin-2-yl)ethanone:
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~26 | -COCH₃ | The methyl carbon of the acetyl group. |
| ~120 - 150 | Aromatic-C | The nine carbons of the quinoline ring will resonate in this region. The carbon bearing the bromine atom (C6) and the carbons adjacent to the nitrogen and the acetyl group will have distinct chemical shifts. |
| ~198 | C=O | The carbonyl carbon of the ketone typically appears in this downfield region. |
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and reference the spectra to the residual solvent peak.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers further structural clues.
Expected Mass Spectrum of 1-(6-Bromoquinolin-2-yl)ethanone:
-
Molecular Ion (M⁺): Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks of nearly equal intensity, one for the molecule containing the ⁷⁹Br isotope and one for the molecule with the ⁸¹Br isotope. The molecular formula is C₁₁H₈BrNO, giving a molecular weight of approximately 250.09 g/mol . Therefore, we expect to see peaks at m/z 249 and 251. The presence of this isotopic pattern is a strong indicator of a monobrominated compound[3].
-
Key Fragmentation Pathways:
-
Loss of the acetyl group: A prominent fragmentation would be the cleavage of the bond between the quinoline ring and the acetyl group, leading to the loss of a neutral CH₃CO radical (43 u). This would result in a fragment ion corresponding to the 6-bromoquinolin-2-yl cation.
-
Other Fragments: Further fragmentation of the quinoline ring can occur, but the initial loss of the acetyl group is expected to be a major pathway.
-
Comparative Analysis:
The fragmentation pattern of ketones often involves alpha-cleavage, where the bond adjacent to the carbonyl group is broken[4]. In our case, this corresponds to the loss of the methyl group or the entire acetyl group. The stability of the resulting 6-bromoquinoline cation would favor the loss of the acetyl group.
Experimental Protocol for Mass Spectrometry (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the ions and generate a mass spectrum.
Caption: Predicted major fragmentation pathways for 1-(6-Bromoquinolin-2-yl)ethanone in EI-MS.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expected FTIR Spectrum of 1-(6-Bromoquinolin-2-yl)ethanone:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~1690 | C=O stretch | Aryl Ketone |
| ~1600, ~1480 | C=C and C=N stretches | Quinoline ring |
| ~3050 | C-H stretch | Aromatic C-H |
| ~1360 | C-H bend | -CH₃ |
| ~830 | C-H bend | Out-of-plane bending for substituted benzene ring |
| ~600-800 | C-Br stretch | Carbon-Bromine bond |
Comparative Analysis:
The FTIR spectrum of 6-methylquinoline shows characteristic peaks for the quinoline ring system[5]. The most indicative peak for our target molecule will be the strong absorption band for the carbonyl group of the ketone, which is expected around 1690 cm⁻¹[6].
Experimental Protocol for FTIR Spectroscopy (KBr Pellet):
-
Sample Preparation: Grind a few milligrams of the solid sample with anhydrous potassium bromide (KBr) powder in an agate mortar and pestle.
-
Pellet Formation: Compress the mixture in a pellet press to form a thin, transparent disk.
-
Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Elemental Analysis and High-Performance Liquid Chromatography (HPLC): Confirming Purity and Composition
While spectroscopic methods provide the structural framework, elemental analysis and HPLC are crucial for confirming the elemental composition and assessing the purity of the synthesized compound.
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (C, H, N) in the compound.
Theoretical Elemental Composition of C₁₁H₈BrNO:
-
Carbon (C): 52.83%
-
Hydrogen (H): 3.22%
-
Nitrogen (N): 5.60%
Experimental Protocol for Elemental Analysis:
-
Sample Submission: Submit a pure, dry sample of the compound to an analytical laboratory for combustion analysis.
-
Data Comparison: Compare the experimentally determined percentages of C, H, and N with the theoretical values. A close correlation (typically within ±0.4%) provides strong evidence for the proposed molecular formula.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for determining the purity of the synthesized compound.
A suitable HPLC method for 1-(6-Bromoquinolin-2-yl)ethanone would likely involve:
-
Column: A reverse-phase C18 column.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water, with a small amount of an acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape[5].
-
Detection: UV detection at a wavelength where the quinoline ring exhibits strong absorbance (e.g., ~254 nm).
A pure sample should exhibit a single major peak in the chromatogram.
Experimental Protocol for HPLC:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., the mobile phase).
-
Method Development: Optimize the mobile phase composition and gradient to achieve good separation and peak shape.
-
Injection and Analysis: Inject the sample onto the HPLC system and record the chromatogram.
-
Purity Calculation: Calculate the purity of the sample based on the relative area of the main peak.
Conclusion: A Unified Approach to Structural Verification
The structural confirmation of 1-(6-Bromoquinolin-2-yl)ethanone is a critical step in its utilization for further research and development. A comprehensive analytical strategy, integrating the detailed structural insights from NMR and mass spectrometry with the functional group information from FTIR, and validated by the empirical data from elemental analysis and HPLC, provides an unassailable confirmation of its identity and purity. This multi-faceted approach, grounded in sound scientific principles and supported by comparative data, ensures the integrity of subsequent research and is an indispensable component of modern chemical synthesis.
References
-
Chemguide. (n.d.). Mass spectra - fragmentation patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 1 and 2. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MSU Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Arulmozhi, P., & Ponnuswamy, S. (2011). The Vibrational Spectroscopic (FT-IR & FTR) study and HOMO & LUMO analysis of 6-Methyl Quinoline using DFT. International Journal of ChemTech Research, 3(2), 747-756. Retrieved from [Link]
-
SIELC Technologies. (2018, February 16). Separation of Ethanone, 2-bromo-1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
- 1. 6-Bromoquinoline(5332-25-2) 1H NMR [m.chemicalbook.com]
- 2. 2-bromo-1-(quinolin-6-yl)ethanone | 97596-07-1 | Benchchem [benchchem.com]
- 3. Mass Spectrometry [www2.chemistry.msu.edu]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. researchgate.net [researchgate.net]
A Spectroscopic Compass: Navigating the Isomeric Landscape of 1-(6-Bromoquinolin-2-yl)ethanone
A Comprehensive Guide to the Spectroscopic Differentiation of Key Positional Isomers for Researchers, Scientists, and Drug Development Professionals.
In the intricate world of pharmaceutical development and chemical research, the precise identification of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different pharmacological, toxicological, and chemical properties. For quinoline derivatives, a scaffold prevalent in numerous therapeutic agents, the ability to distinguish between positional isomers is not merely an academic exercise but a critical step in ensuring the safety, efficacy, and intellectual property of a new chemical entity. This guide provides a detailed spectroscopic framework for the analysis and differentiation of 1-(6-bromoquinolin-2-yl)ethanone and its key positional isomers, offering a practical, in-depth resource for scientists at the bench.
The focus of this guide will be on the isomers resulting from the varied positioning of the bromo and acetyl substituents on the quinoline core. While direct experimental data for all conceivable isomers is not always readily available, a thorough understanding of the predictable electronic effects of these substituents on the quinoline ring system allows for a robust and scientifically sound comparative analysis. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy to build a comprehensive analytical toolkit for isomer elucidation.
The Isomeric Candidates: A Structural Overview
The primary isomers of interest, alongside our target molecule 1-(6-bromoquinolin-2-yl)ethanone, are those where the bromine atom occupies other positions on the quinoline ring, or where the acetyl and bromo groups are swapped between the benzene and pyridine rings. For the purpose of this guide, we will focus on a selection of plausible and synthetically relevant isomers to illustrate the principles of spectroscopic differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution. The chemical shifts (δ) and coupling constants (J) of both protons (¹H) and carbons (¹³C) provide a detailed map of the electronic environment and connectivity of every atom in the molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable data interpretation and comparison.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified 1-(bromoquinolinyl)ethanone isomer.
-
Dissolve the sample in approximately 0.6 mL of a high-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Ensure the sample is fully dissolved by gentle vortexing or inversion.
-
-
Instrumental Parameters:
-
Utilize a high-field NMR spectrometer (≥400 MHz for ¹H) to achieve optimal signal dispersion and resolution.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Key parameters to optimize include the spectral width, number of scans (typically 16-64), and relaxation delay (1-2 seconds).
-
For ¹³C NMR, a proton-decoupled experiment is typically employed to simplify the spectrum to a series of singlets. A greater number of scans (≥1024) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance of the ¹³C isotope.[1]
-
-
Data Processing and Analysis:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections to obtain a clean spectrum.
-
Calibrate the chemical shift axis using the internal standard.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the proton and carbon environments.
-
Comparative ¹H NMR Analysis of 1-(6-Bromoquinolin-2-yl)ethanone Isomers
The position of the electron-withdrawing bromine atom and the acetyl group significantly influences the chemical shifts of the aromatic protons on the quinoline ring. The following table outlines the predicted ¹H NMR spectral characteristics for 1-(6-bromoquinolin-2-yl)ethanone and some of its key isomers.
| Isomer | Predicted ¹H NMR Key Differentiating Features |
| 1-(6-Bromoquinolin-2-yl)ethanone | The acetyl methyl protons will appear as a singlet around δ 2.7-2.8 ppm. The protons on the pyridine ring (H-3 and H-4) will be doublets. The protons on the benzene ring will show a pattern consistent with a 1,2,4-trisubstituted system. H-5 will likely be a doublet, H-7 a doublet of doublets, and H-8 a doublet. The bromine at position 6 will cause a downfield shift of the adjacent protons, particularly H-5 and H-7, compared to an unsubstituted quinoline. |
| 1-(5-Bromoquinolin-2-yl)ethanone | The acetyl methyl singlet will be in a similar region. The most significant difference will be in the benzene ring protons. H-6 and H-8 will be significantly deshielded by the adjacent bromine atom. The coupling patterns will reflect a 1,2,3-trisubstituted-like system in that portion of the ring. |
| 1-(7-Bromoquinolin-2-yl)ethanone | The acetyl methyl singlet remains consistent. In the benzene ring, H-6 and H-8 will be doublets, and their chemical shifts will be influenced by the bromine at C-7. The absence of a proton at C-7 will simplify the spectrum in that region compared to the 6-bromo isomer. |
| 1-(8-Bromoquinolin-2-yl)ethanone [2][3][4][5] | The acetyl methyl singlet is expected. The proton at H-7 will be a doublet and significantly deshielded due to the adjacent bromine. The peri-interaction between the bromine at C-8 and the nitrogen atom may cause some conformational effects observable in the spectrum. |
| 1-(6-Bromoquinolin-3-yl)ethanone [6] | The acetyl methyl singlet will be present. The most notable difference will be the appearance of a singlet for the H-2 proton (or a very small doublet if coupled to H-4). The H-4 proton will also be a singlet. This is a key differentiator from the 2-acetyl isomers where H-3 and H-4 are coupled. The benzene ring protons will exhibit a pattern similar to the 6-bromo-2-acetyl isomer. |
Comparative ¹³C NMR Analysis
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the carbon atoms being sensitive to the electronic effects of the substituents.
| Isomer | Predicted ¹³C NMR Key Differentiating Features |
| 1-(6-Bromoquinolin-2-yl)ethanone | Expect around 11 distinct carbon signals. The carbonyl carbon of the acetyl group will be significantly downfield (δ ~195-200 ppm). The carbon bearing the bromine (C-6) will have its chemical shift influenced by the heavy atom effect. The other aromatic carbons will have shifts predictable based on substituent effects. |
| 1-(5-Bromoquinolin-2-yl)ethanone | The carbonyl carbon will be in a similar region. The key difference will be the chemical shift of C-5, which will be directly bonded to bromine. The shifts of the adjacent carbons (C-4a and C-6) will also be affected. |
| 1-(7-Bromoquinolin-2-yl)ethanone | The carbonyl signal remains a key feature. The C-7 carbon will be directly attached to bromine, and the shifts of C-6 and C-8 will be indicative of this substitution pattern. |
| 1-(8-Bromoquinolin-2-yl)ethanone [2][3][4][5] | The carbonyl carbon is expected in the typical range. The C-8 carbon bonded to bromine will show a characteristic shift. The chemical shifts of C-1 and C-7 will also be informative. |
| 1-(6-Bromoquinolin-3-yl)ethanone [6] | The carbonyl carbon will be present. The positions of the acetyl-bearing carbon (C-3) and the bromine-bearing carbon (C-6) will be the primary differentiating features. The chemical shifts of the other quinoline carbons will adjust accordingly. |
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction and Ionization:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer. Common ionization techniques include Electron Ionization (EI) for volatile and thermally stable compounds, and Electrospray Ionization (ESI) for less volatile or thermally labile compounds. ESI is a "soft" ionization technique that often results in a prominent protonated molecule [M+H]⁺.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap).
-
A high-resolution mass spectrometer (HRMS) is highly recommended to determine the accurate mass of the molecular ion, which can be used to confirm the elemental composition.
-
Comparative Mass Spectrometry Analysis
All positional isomers of 1-(bromoquinolinyl)ethanone will have the same molecular weight and will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio). This results in two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2).
While the molecular ion peak will be the same for all isomers, their fragmentation patterns upon techniques like EI or collision-induced dissociation (CID) in MS/MS experiments can differ, providing clues to the substitution pattern.
| Isomer | Predicted Mass Spectrum Key Differentiating Features |
| All Isomers | Molecular Ion: A prominent molecular ion peak (or [M+H]⁺ in ESI) with a characteristic bromine isotopic pattern (M⁺ and M+2 of roughly equal intensity) will confirm the molecular formula C₁₁H₈BrNO. |
| Fragmentation Differences | The primary fragmentation pathway for acetyl-substituted quinolines is often the loss of the acetyl group as a ketene (CH₂=C=O) or a methyl radical (•CH₃). The relative abundance of these and other fragment ions may vary depending on the stability of the resulting fragment ions, which is influenced by the position of the bromo substituent. For example, the proximity of the bromo and acetyl groups in some isomers might lead to unique rearrangement or fragmentation pathways. |
Infrared (IR) Spectroscopy: Probing the Functional Groups
Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal.
-
Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
-
Data Acquisition:
-
The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.
-
A background spectrum is collected before analyzing the sample to subtract the absorbance of atmospheric water and carbon dioxide.
-
Comparative Infrared Spectroscopy Analysis
The IR spectra of the different isomers are expected to be broadly similar, as they all contain the same fundamental functional groups. However, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can sometimes be used to distinguish between them.
| Functional Group | Expected Absorption Range (cm⁻¹) | Comments |
| Aromatic C-H Stretch | 3100 - 3000 | Present in all isomers. |
| Aliphatic C-H Stretch (methyl) | 3000 - 2850 | Present in all isomers. |
| C=O Stretch (ketone) | 1700 - 1680 | A strong, sharp absorption band characteristic of the acetyl group's carbonyl. The exact position may shift slightly depending on the electronic environment. |
| C=C and C=N Stretch (aromatic) | 1600 - 1450 | A series of bands characteristic of the quinoline ring system. The pattern and exact positions of these bands can be subtly different for each isomer, contributing to a unique fingerprint. |
| C-Br Stretch | 700 - 500 | This absorption is often weak and may be difficult to assign definitively. |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining the Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The quinoline ring is a large, conjugated aromatic system, and its UV-Vis spectrum is sensitive to the nature and position of substituents.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a UV-grade solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to give a maximum absorbance in the range of 0.2 to 1.0.
-
Use a quartz cuvette for measurements in the UV region, as glass absorbs UV radiation.[7]
-
-
Data Acquisition:
-
Record the spectrum over a range of approximately 200 to 400 nm.
-
Use the pure solvent as a blank to zero the spectrophotometer.
-
Comparative UV-Vis Spectroscopy Analysis
The UV-Vis spectra of quinoline and its derivatives typically show multiple absorption bands corresponding to π → π* transitions.[8] The position (λmax) and intensity (molar absorptivity, ε) of these bands will be affected by the bromo and acetyl substituents.
| Isomer | Predicted UV-Vis Key Differentiating Features |
| All Isomers | All isomers will exhibit complex UV-Vis spectra with multiple absorption maxima, characteristic of the quinoline chromophore. |
| Substituent Effects | Both the bromo and acetyl groups are auxochromes and chromophores, respectively, and will influence the λmax. The position of these substituents will alter the extent and nature of conjugation within the quinoline system, leading to shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in molar absorptivity. While these differences may be subtle, they can be used as part of a comprehensive analysis to differentiate between isomers. For instance, isomers with greater planarity and extended conjugation might exhibit a red-shift (longer λmax) in their absorption bands. |
Workflow and Data Integration for Isomer Elucidation
A logical and systematic approach is essential for the confident identification of a specific isomer. The following workflow, illustrated by the accompanying diagram, outlines a self-validating system for the spectroscopic analysis of 1-(6-bromoquinolin-2-yl)ethanone isomers.
Caption: A workflow for the spectroscopic identification of 1-(6-bromoquinolin-2-yl)ethanone isomers.
By systematically applying these spectroscopic techniques and carefully analyzing the resulting data in a comparative manner, researchers can confidently distinguish between the various positional isomers of 1-(6-bromoquinolin-2-yl)ethanone. This rigorous analytical approach is fundamental to advancing research and development in fields where structural precision is non-negotiable.
References
Click to expand
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 1-(8-Bromoquinolin-2-yl)ethanone [sigmaaldrich.com]
- 3. 1-(8-Bromoquinolin-2-yl)ethanone | CymitQuimica [cymitquimica.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 1355018-24-4 | 1-(8-Bromoquinolin-2-yl)ethan-1-one | Ambeed.com [ambeed.com]
- 6. 1-(6-Bromoquinolin-3-yl)ethan-1-one [sigmaaldrich.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline [mdpi.com]
Validating the Purity of Synthesized 1-(6-Bromoquinolin-2-yl)ethanone: A Technical Comparison of HPLC and LC-MS Methodologies
The synthesis of halogenated quinoline derivatives, such as 1-(6-Bromoquinolin-2-yl)ethanone , requires rigorous analytical scrutiny to differentiate the target molecule from structurally analogous starting materials, positional isomers, and degradation products. For drug development professionals and synthetic chemists, choosing the correct purity validation methodology is paramount.
As a Senior Application Scientist, I approach purity not as a single metric, but as a composite of identity, assay, and specificity. This guide deconstructs the mechanisms, comparative advantages, and self-validating protocols of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) within the context of regulatory compliance.
Mechanistic Rationale: The Analyte's Analytical Profile
To design an effective validation strategy, we must first exploit the physicochemical properties of 1-(6-Bromoquinolin-2-yl)ethanone:
-
The Quinoline Chromophore (HPLC-UV Focus): The highly conjugated aromatic quinoline core undergoes strong
transitions, resulting in robust ultraviolet absorbance[1]. This makes HPLC equipped with a Photodiode Array (PDA) detector an excellent choice for routine quantitation. -
The Basic Nitrogen: The lone pair on the quinoline nitrogen dictates an alkaline
. In the mobile phase, utilizing an acidic modifier (such as Formic Acid) ensures the molecule remains fully protonated. This prevents secondary interactions with free silanols on the stationary phase, which would otherwise cause peak tailing. -
The Bromine Isotopic Signature (LC-MS Focus): Bromine exists in nature as two stable isotopes,
and , in a nearly 1:1 ratio. Under positive Electrospray Ionization (ESI+), the intact molecule yields a characteristic [M+H]⁺ doublet at m/z 250.0 and 252.0. This isotopic pattern is an absolute diagnostic tool; any co-eluting impurity lacking this doublet is unequivocally debrominated[2].
Integrated Analytical Workflows
The following DOT diagram maps out the parallel execution of UV and MS detection from a single chromatographic separation, culminating in regulatory validation.
Workflow for 1-(6-Bromoquinolin-2-yl)ethanone purity validation via HPLC-UV and LC-MS.
Self-Validating Experimental Protocols
A robust analytical procedure must be self-validating, embedding internal controls directly into the protocol to guarantee data integrity before regulatory submission[3].
Phase A: Strategic Sample Preparation
Causality: The acetyl group of the molecule is susceptible to acetal formation if dissolved in straight methanol or ethanol under acidic conditions.
-
Diluent Selection: Use a 50:50 mixture of LC-MS grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm). This aprotic organic environment prevents ketone derivatization while matching the initial mobile phase strength to prevent peak fronting.
-
Concentration: Prepare a stock solution at
. For HPLC-UV analysis, dilute to . For LC-MS analysis, dilute drastically to to prevent detector saturation and ion suppression[4].
Phase B: Chromatographic Separation
Causality: Traditional C18 columns often fail to separate closely related regioisomers (e.g., 7-bromo vs. 6-bromo derivatives).
-
Stationary Phase: Install a Pentafluorophenyl (PFP) column (e.g., 2.1 x 100 mm, 1.8 μm). The fluorine atoms create intense
stacking and dipole-dipole interactions with the quinoline ring, vastly outperforming C18 for halogenated aromatic resolution[5]. -
Mobile Phase Formulation:
-
Channel A: Water + 0.1% Formic Acid.
-
Channel B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient Elution: Initiate at 5% B, ramping to 95% B over 10 minutes, maintaining a flow rate of
at .
Phase C: Dual Detection Strategies
Protocol 1: HPLC-UV (Quantitative Assay)
-
Configure the Photodiode Array (PDA) to scan from 200–400 nm.
-
Extract discrete chromatograms at 254 nm (universal absorption for conjugated aromatics) and 280 nm (selective absorption maxima for the quinoline core).
-
Calculate chemical purity by integrating peak areas, utilizing the 100% area normalization method.
Protocol 2: LC-MS (Qualitative Identification & Specificity)
-
Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
-
Parameters: Set capillary voltage to 3.5 kV and desolvation temperature to 350°C to ensure efficient droplet evaporation.
-
Acquisition: Run in Full Scan mode (m/z 100–500) to detect unknown impurities, and Selected Ion Monitoring (SIM) targeting m/z 250.0 and 252.0.
-
Data Analysis: Verify that the primary peak exhibits the signature 1:1
isotopic ratio[2].
Performance Comparison Analytics
The following table synthesizes the quantitative and qualitative performance differences between the two methods based on regulatory analytical targets.
| Performance Metric | HPLC-UV (PDA) | LC-MS (ESI+) | Mechanistic Justification |
| Limit of Detection (LOD) | ~50 ng/mL | ~1-5 ng/mL | MS measures individual ion hits directly, drastically minimizing background chemical noise compared to optical photon absorption. |
| Specificity & Selectivity | Low-to-Moderate | Extremely High | UV spectra of structurally similar debrominated impurities overlap. MS resolves these easily via exact mass and distinct isotopic patterns[4]. |
| Linearity Range | 1 µg/mL to 500 µg/mL | 1 ng/mL to 10 µg/mL | Optical detectors offer a wider linear dynamic range; MS ESI sources suffer from charge competition and droplet saturation at high concentrations. |
| Impurity Characterization | Presumptive (Based on RT) | Confirmatory | MS structural elucidation allows direct identification of synthetic byproducts, guiding chemical process optimization. |
Adherence to ICH Q2(R2) Guidelines
Modern drug development necessitates that all purity assessment methodologies comply with the globally recognized ICH Q2(R2) Guidelines on the Validation of Analytical Procedures [3].
-
Accuracy & Precision: Whether utilizing HPLC or LC-MS, precision must be validated by evaluating intra-day and inter-day repeatability. For 1-(6-Bromoquinolin-2-yl)ethanone, analytical recoveries should consistently fall between 98.0%–102.0% across three distinct concentration levels[5].
-
Specificity (Forced Degradation): To prove the method is "fit for purpose," the compound must be exposed to acid, base, peroxide, and UV light. LC-MS is crucial here; it verifies that the peaks of resulting degradants do not co-elute with the main active pharmaceutical ingredient (API) peak.
-
Robustness: Variables such as column temperature (±5°C) and mobile phase pH (±0.1 units) must be systematically altered. The retention of the quinoline derivative relies heavily on ionization state, making pH robustness testing mandatory.
Conclusion
While HPLC-UV remains the gold standard for high-throughput, cost-effective quantitation of 1-(6-Bromoquinolin-2-yl)ethanone, it is analytically blind to co-eluting, structurally homologous impurities. Incorporating LC-MS elevates the validation process from a presumptive assay to definitive structural confirmation. By utilizing a PFP stationary phase alongside dual UV-MS detection and adhering to ICH Q2(R2) protocols, researchers ensure an irrefutable, self-validating data package for their synthetic campaigns.
References
-
ICH Q2 (R2) Validation of Analytical Procedures - MasterControl. MasterControl. Available at: [Link]
-
Agilent OpenLab CDS for Automated High Throughput Purity Assessment Using Mass Spectrometry. Agilent. Available at:[Link]
-
Development and validation of LC-MS/MS for bioanalysis of hydroxychloroquine in human whole blood. Journal of Biomedical Translational Research. Available at:[Link]
-
Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. ResearchGate. Available at:[Link]
-
Isotopic Purity Using LC-MS - ResolveMass Laboratories Inc. ResolveMass Laboratories. Available at: [Link]
Sources
in vitro assay development for screening compounds derived from 1-(6-Bromoquinolin-2-yl)ethanone
As a Senior Application Scientist, this guide provides a comprehensive framework for developing and comparing in vitro assays to screen for bioactive derivatives of 1-(6-Bromoquinolin-2-yl)ethanone. The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise against a range of biological targets, particularly protein kinases.[1][2] This guide will focus on establishing a robust primary screening cascade for identifying kinase inhibitors, followed by essential secondary assays to determine cellular activity and toxicity.
Strategic Overview: Designing an Assay Cascade
A successful screening campaign does not rely on a single assay. Instead, it employs a tiered approach—an assay cascade—to efficiently identify and validate promising compounds. Our strategy for derivatives of 1-(6-Bromoquinolin-2-yl)ethanone will be:
-
Primary Screen: A high-throughput biochemical assay to identify compounds that directly interact with and inhibit a target kinase.
-
Secondary Assays:
-
Orthogonal Biochemical Assay: To confirm hits from the primary screen using a different detection technology, thereby reducing false positives.
-
Cell-Based Assays: To determine if the compounds are active in a more physiologically relevant environment and to assess their general cytotoxicity.
-
The following sections will compare three distinct, industry-standard biochemical kinase assay platforms and provide a guide to essential cell-based secondary screens.
Figure 1: A typical assay cascade for screening kinase inhibitors.
Part 1: Comparison of Primary Biochemical Kinase Assays
The goal of the primary screen is to rapidly and reliably identify inhibitors of a specific kinase from a library of compounds. The choice of assay technology is critical and involves trade-offs between sensitivity, cost, throughput, and potential for compound interference. We will compare three common formats: a luminescence-based assay, a fluorescence-based assay, and the "gold standard" radiometric assay.[3][4][5]
For this comparison, let's assume we are screening for inhibitors of a hypothetical tyrosine kinase, "TK-1".
Assay Technologies Compared
-
Luminescence-Based ADP Detection (e.g., ADP-Glo™): This is a universal assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[3] The assay is performed in two steps: first, the kinase reaction occurs, then a reagent is added to deplete the remaining ATP. In the second step, a detection reagent converts the newly produced ADP back to ATP, which is then used by a luciferase to generate a light signal proportional to the initial kinase activity.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This fluorescence-based method uses a lanthanide donor fluorophore (e.g., Europium) conjugated to an anti-phospho-substrate antibody and an acceptor fluorophore (e.g., APC) on a biotinylated peptide substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor into close proximity. Excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength. The TR-FRET signal is proportional to kinase activity.
-
Radiometric Assay (e.g., ³³P-ATP Filter Binding): This classic method is considered the gold standard due to its high sensitivity and resistance to interference.[4] The assay measures the direct transfer of a radioactive phosphate (from γ-³³P-ATP) to a substrate peptide. The reaction mixture is then spotted onto a filter membrane that captures the phosphorylated substrate, while the unreacted ATP is washed away. The radioactivity remaining on the filter is proportional to kinase activity.
Data Presentation: Performance Comparison
The following table summarizes hypothetical data from a screen of a 10,000-compound library derived from 1-(6-Bromoquinolin-2-yl)ethanone against TK-1 using the three different assay platforms.
| Parameter | Luminescence (ADP-Glo™) | TR-FRET | Radiometric (³³P) | Rationale & Insights |
| Z'-factor | 0.85 | 0.78 | 0.92 | The Z'-factor is a measure of assay quality. A value > 0.5 indicates an excellent assay for HTS. All three methods are robust, with the radiometric assay showing the least variability.[6] |
| Hit Rate (at 10 µM) | 1.2% (120 compounds) | 1.8% (180 compounds) | 1.0% (100 compounds) | TR-FRET often has a higher initial hit rate due to autofluorescent compounds or light scattering, requiring more stringent follow-up. |
| Confirmed Hits | 98 | 95 | 100 | After removing false positives, the number of true hits is comparable. The higher initial hit rate of TR-FRET led to more false positives. |
| Cost per Well | Luminescence is generally the most cost-effective for HTS. Radiometric assays have high costs associated with the isotope and waste disposal. | |||
| Throughput | High (Homogeneous) | High (Homogeneous) | Medium (Wash steps) | Homogeneous, "add-and-read" assays like ADP-Glo™ and TR-FRET are faster and more amenable to automation than filter-binding assays.[1] |
| Compound Interference | Low | Moderate | Very Low | Luminescence can be affected by compounds that inhibit luciferase. Fluorescence is susceptible to autofluorescent compounds. Radiometry is largely immune to these issues. |
Experimental Protocols
-
Plate Setup: In a 384-well white assay plate, add 2.5 µL of test compound (or DMSO vehicle control) at 4x the final concentration.
-
Kinase Reaction: Add 2.5 µL of 4x TK-1 enzyme and 5 µL of 2x substrate/ATP mixture. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent I. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Plate Setup: In a 384-well low-volume black assay plate, add 2 µL of test compound (or DMSO vehicle control) at 5x the final concentration.
-
Kinase Reaction: Add 4 µL of 2.5x TK-1 enzyme and 4 µL of 2.5x substrate/ATP mixture. The final reaction volume is 10 µL.
-
Incubation: Incubate the plate at room temperature for 90 minutes.
-
Detection: Add 10 µL of a "Stop & Detect" buffer containing EDTA (to stop the reaction), the Eu-labeled anti-phospho antibody, and the APC-labeled streptavidin (which binds the biotinylated substrate).
-
Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, exciting at 340 nm and reading emissions at 615 nm and 665 nm.
-
Reaction Setup: In a 96-well plate, prepare a 25 µL reaction mixture containing TK-1 enzyme, substrate, MgCl₂, and the test compound.
-
Initiation: Start the reaction by adding γ-³³P-ATP (to a final concentration of 10 µM).
-
Incubation: Incubate at 30°C for 30 minutes.
-
Stopping the Reaction: Stop the reaction by adding 10 µL of 3% phosphoric acid.
-
Filter Binding: Transfer 25 µL of the reaction mixture onto a phosphocellulose filter plate.
-
Washing: Wash the plate 3 times with 0.75% phosphoric acid to remove unincorporated ³³P-ATP.
-
Scintillation: Add 50 µL of liquid scintillation cocktail to each well.
-
Data Acquisition: Count the radioactivity in a microplate scintillation counter.
Figure 2: Workflow comparison of the three primary kinase assays.
Part 2: Essential Secondary Assays
Once primary hits are identified and their potency (IC₅₀) is determined, secondary assays are crucial to confirm their mechanism of action and assess their effects on cells.
Orthogonal Biochemical Assay
Trustworthiness: It is critical to confirm hits using a different assay technology to rule out artifacts. If a compound was identified in a TR-FRET screen, confirming it in a radiometric or ADP-Glo™ assay provides much higher confidence that it is a true inhibitor of the target enzyme and not just an interferent with the assay technology.
Cell Viability / Cytotoxicity Assays
It is essential to distinguish between compounds that inhibit a specific cellular pathway and those that are simply toxic to cells.[7][8] Running a cytotoxicity assay in parallel with a cell-based potency assay is standard practice.
| Assay Method | Principle | Advantages | Disadvantages |
| MTT/MTS Assay | Colorimetric; measures metabolic activity via mitochondrial reductase enzymes.[9][10] | Inexpensive, well-established. | Can be affected by compounds that alter cellular metabolism; requires a solubilization step for the formazan product.[10] |
| Resazurin (alamarBlue) | Fluorometric; reduction of non-fluorescent resazurin to fluorescent resorufin by viable cells.[10] | Highly sensitive, homogeneous ("add-and-read"). | Signal can be affected by pH changes; potential for compound interference with fluorescence. |
| ATP Content (CellTiter-Glo®) | Luminescence; measures ATP levels, which are indicative of metabolically active cells.[8] | Very sensitive, fast, excellent for HTS. | Signal is dependent on the metabolic state of the cells; luciferase can be inhibited by some compounds. |
-
Cell Plating: Seed cells (e.g., a cancer cell line overexpressing TK-1) in a 96-well clear-bottom white plate at a density of 5,000 cells/well in 100 µL of medium. Incubate overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., staurosporine).
-
Incubation: Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. A decrease in signal indicates a loss of viable cells.
Conclusion and Recommendations
For the initial high-throughput screening of compounds derived from 1-(6-Bromoquinolin-2-yl)ethanone, a luminescence-based assay like ADP-Glo™ offers the best balance of performance, cost, and throughput. Its universal nature means it can be adapted to virtually any kinase.[3]
Hits identified from this primary screen should then be confirmed using a mechanistically different orthogonal assay, such as the radiometric assay , to ensure the highest data quality and eliminate technology-specific artifacts. Finally, all confirmed hits must be evaluated in cell-based assays , including a cytotoxicity assay (e.g., CellTiter-Glo® ), to ensure that their activity is not due to general toxicity and that they are active in a cellular context. This structured, multi-assay approach provides a robust and reliable pathway for identifying and validating novel kinase inhibitors.
References
-
In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. Available at: [Link]
-
Cell Viability Assays. Molecular Devices. Available at: [Link]
-
Screening and profiling services for Kinases. BPS Bioscience. Available at: [Link]
-
Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. Available at: [Link]
-
Biochemical assays for kinase activity detection. Celtarys - Drug Discovery. Available at: [Link]
-
Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]
-
Kinase Screening & Profiling Service | Drug Discovery Support. Eurofins Discovery. Available at: [Link]
-
Cell Viability Assay | Essential Methods & Applications. baseclick GmbH. Available at: [Link]
-
High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. ACS Chemical Biology. Available at: [Link]
-
EMERGING PLATFORMS FOR HIGH-THROUGHPUT ENZYMATIC BIOASSAYS. PMC. Available at: [Link]
-
On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. Available at: [Link]
-
High-Throughput Screening For The Discovery Of Enzyme Inhibitors. ResearchGate. Available at: [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. orientjchem.org [orientjchem.org]
- 3. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 6. researchgate.net [researchgate.net]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 9. benchchem.com [benchchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparative study of the synthetic routes to different positional isomers of bromo-acetyl-quinoline
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The functionalization of this privileged core with both bromo- and acetyl- groups yields bromo-acetyl-quinoline isomers, which are valuable as advanced intermediates in drug discovery and as target molecules for biological screening. The specific positioning of these substituents on the quinoline ring dramatically influences the molecule's physicochemical properties and pharmacological activity.
This in-depth technical guide provides a comparative analysis of the primary synthetic strategies for accessing different positional isomers of bromo-acetyl-quinoline. We will explore the causality behind experimental choices, compare the performance of various routes with supporting data, and provide detailed protocols for key transformations. This guide is intended for researchers, chemists, and drug development professionals seeking to make informed decisions in the synthesis of this important class of compounds.
Pillar 1: Foundational Synthetic Strategies
The synthesis of bromo-acetyl-quinolines can be broadly categorized into two strategic approaches:
-
Strategy A: Quinoline Ring Construction from Pre-functionalized Precursors. This "bottom-up" approach involves using a substituted aniline (e.g., a bromoaniline) as a starting material and constructing the second ring of the quinoline system using classical named reactions. This strategy offers excellent control over the substitution pattern on the benzene portion of the quinoline.
-
Strategy B: Post-functionalization of a Pre-formed Quinoline Ring. This "top-down" approach begins with a simpler quinoline derivative (e.g., bromoquinoline or acetyl-quinoline) and introduces the second functional group in a subsequent step. The success of this strategy hinges on the directing effects of the existing substituent and the quinoline nitrogen, making regioselectivity a critical consideration.
Caption: High-level comparison of the two primary synthetic strategies.
Pillar 2: Comparative Analysis of Key Synthetic Routes
The optimal synthetic route is highly dependent on the desired substitution pattern. Below, we compare several field-proven methods for accessing specific isomers.
Route 1: The Gould-Jacobs Reaction for 4-Quinolone Cores
The Gould-Jacobs reaction is a robust method for synthesizing 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolinones) and is particularly well-suited for producing C3-functionalized quinolones.[3][4]
Application: Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one.
This synthesis exemplifies a hybrid approach, where the core bromo-quinolinone is first constructed (Strategy A), followed by post-functionalization to add the acetyl group (Strategy B).
-
Step 1 (Gould-Jacobs Reaction): 4-bromoaniline is condensed with diethyl ethoxymethylenemalonate. The resulting intermediate undergoes thermal cyclization at high temperatures (240-260 °C) in a high-boiling solvent like diphenyl ether to form ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate.[5][6] The high temperature is necessary to overcome the activation energy for the 6-electron electrocyclization.[3]
-
Step 2 (Hydrolysis & Decarboxylation): The resulting ester is saponified to the carboxylic acid, which is then decarboxylated to yield 6-bromoquinolin-4(1H)-one.
-
Step 3 (C3-Acetylation): The final acetyl group is introduced at the C3 position via a Friedel-Crafts-type acylation, often using acetic anhydride in the presence of polyphosphoric acid (PPA).[6]
Caption: Workflow for the synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one.[6]
Experimental Protocol: Synthesis of 6-bromoquinolin-4(1H)-one [6]
-
Condensation: A mixture of 4-bromoaniline (1 equivalent) and diethyl (ethoxymethylene)malonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. Ethanol formed during the reaction is removed by distillation.
-
Cyclization: The resulting intermediate is added portion-wise to a preheated solution of diphenyl ether at 240-250 °C and maintained at this temperature for 30-60 minutes.
-
Isolation: After cooling, the mixture is diluted with petroleum ether. The precipitated solid, ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate, is collected by filtration.
-
Hydrolysis & Decarboxylation: The isolated ester is refluxed with a 10% aqueous sodium hydroxide solution until hydrolysis is complete. The solution is cooled and acidified with hydrochloric acid to precipitate 6-bromo-4-hydroxyquinoline-3-carboxylic acid. The acid is then heated (often in the same high-boiling solvent) to effect decarboxylation, yielding 6-bromoquinolin-4(1H)-one.
Comparative Data: Gould-Jacobs Route
| Parameter | Value / Observation | Rationale / Causality |
|---|---|---|
| Regioselectivity | Excellent | The substitution pattern is locked in by the starting 4-bromoaniline. |
| Reaction Conditions | Harsh (High Temp) | Thermal cyclization requires significant energy input, which can lead to decomposition.[5] |
| Yield | Moderate | High temperatures can reduce yields due to side reactions and degradation.[5] |
| Scalability | Challenging | Handling large volumes of high-boiling solvents at >250 °C poses safety and engineering challenges. |
| Scope | Good for 4-quinolones | A widely used and reliable method for this specific quinoline subclass.[3] |
Route 2: The Skraup & Doebner-von Miller Reactions
The Skraup and the related Doebner-von Miller syntheses are classic, acid-catalyzed methods for generating the quinoline core from an aniline and an α,β-unsaturated carbonyl compound (or its precursor).[7][8]
Application: General synthesis of bromo-quinolines, which can then be acylated.
-
Skraup Synthesis: Aniline (or a substituted aniline like bromoaniline) is heated with sulfuric acid, glycerol, and an oxidizing agent (e.g., nitrobenzene).[8] The reaction is notoriously exothermic and often requires a moderator like ferrous sulfate to prevent it from becoming violent.[9][10] The glycerol first dehydrates to form acrolein, which then undergoes Michael addition with the aniline, followed by cyclization and oxidation.[11]
-
Doebner-von Miller Reaction: This is a more general variant that uses pre-formed α,β-unsaturated aldehydes or ketones instead of generating acrolein in situ from glycerol.[7][12]
Causality Behind Choices: The choice of a bromoaniline (e.g., 2-bromoaniline, 3-bromoaniline, or 4-bromoaniline) directly determines the position of the bromine on the resulting quinoline's benzene ring. For instance, using 4-bromoaniline in a Skraup synthesis will yield 6-bromoquinoline.
Caption: Simplified mechanism of the Skraup quinoline synthesis.[9]
Disadvantages:
-
Harsh Conditions: Requires concentrated strong acids and high temperatures.
-
Low Yields & Tar Formation: The aggressive conditions often lead to significant side product formation, making purification difficult.[10]
-
Regioselectivity Issues: With meta-substituted anilines (e.g., 3-bromoaniline), cyclization can occur at two different positions, leading to a mixture of isomers (5-bromo and 7-bromoquinolines).
Route 3: The Friedel-Crafts Acylation of Bromoquinolines
This approach (Strategy B) is conceptually straightforward: an acetyl group is attached to a pre-existing bromoquinoline ring via electrophilic aromatic substitution.[13]
Mechanism: The reaction typically employs an acyl chloride or anhydride and a Lewis acid catalyst (e.g., AlCl₃).[14] The Lewis acid coordinates to the acylating agent, generating a highly electrophilic acylium ion (R-C≡O⁺). This powerful electrophile is then attacked by the electron-rich aromatic quinoline ring.[15]
Key Challenge: Regioselectivity The position of the incoming acetyl group is dictated by the combined directing effects of the quinoline's heterocyclic nitrogen and the existing bromine substituent.
-
Quinoline Ring: The pyridine part of the ring is deactivated towards electrophilic attack. Substitution occurs on the benzene ring, primarily at the C5 and C8 positions.[9]
-
Bromo Substituent: As an ortho-, para- director (though deactivating), the bromine atom will influence the final position.
For example, in 6-bromoquinoline, the bromine at C6 will direct ortho (to C5 and C7) and para (no C10 position). The quinoline ring itself prefers C5 and C8. The combined effect often leads to a mixture of products, with substitution at C5 and C8 being most likely, requiring careful optimization and chromatographic separation.
Caption: Generalized mechanism of Friedel-Crafts Acylation.[14]
Comparative Data: Friedel-Crafts Route
| Parameter | Value / Observation | Rationale / Causality |
|---|---|---|
| Regioselectivity | Often Poor | Competing directing effects from the quinoline nitrogen and the bromo-substituent can lead to isomer mixtures. |
| Reaction Conditions | Moderate | Typically requires a stoichiometric amount of Lewis acid, which can be difficult to handle.[16] |
| Yield | Variable | Highly dependent on substrate and success of isomer separation. |
| Key Advantage | Convergent | Useful if a specific bromoquinoline isomer is readily available. |
| Limitation | Deactivation | The product ketone is less reactive than the starting material, preventing poly-acylation.[15] |
Pillar 3: Summary and Recommendations
Choosing the optimal synthetic strategy requires a careful evaluation of the target isomer and the available resources.
Comparative Summary of Strategies
| Strategy | Primary Method | Key Advantage | Key Disadvantage | Best For... |
| A: Ring Construction | Gould-Jacobs | Excellent regiocontrol for the benzene ring portion. | Often requires harsh thermal conditions. | Synthesizing 4-quinolone derivatives (e.g., 3-acetyl-6-bromo-4-quinolone). |
| A: Ring Construction | Skraup / Doebner | Utilizes simple, readily available starting materials. | Very harsh conditions, low yields, potential isomer mixtures with meta-anilines. | Accessing simple bromoquinolines when high yield is not critical. |
| B: Post-Functionalization | Friedel-Crafts Acylation | Conceptually simple and convergent if the starting bromoquinoline is available. | Poor regioselectivity is a major and common issue. | Situations where isomers can be easily separated or where a specific directing effect dominates. |
Recommendations for the Field Scientist:
-
For 4-quinolone targets: The Gould-Jacobs reaction followed by acylation is the most reliable and well-documented route, despite the high-temperature cyclization step.[5][6] The control over regiochemistry is a decisive advantage.
-
For other isomers: A careful analysis is required. If a specific bromoaniline is available, a Doebner-von Miller approach may be preferable to a Skraup synthesis due to slightly milder conditions and better control over the carbonyl component.
-
Friedel-Crafts acylation should be considered a secondary option unless prior literature demonstrates good selectivity for the desired isomer. Expect to perform careful analysis and purification to isolate the correct product.
By understanding the underlying mechanisms and the practical trade-offs of each synthetic route, researchers can more effectively navigate the synthesis of these complex and valuable molecules.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- (n.d.). Combes quinoline synthesis. Google Vertex AI Search.
- (n.d.). Preparation and Properties of Quinoline. Google Vertex AI Search.
- (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
- (n.d.). A Technical Guide to the Synthetic Pathways of Quinoline Compounds. Benchchem.
- (n.d.). Technical Support Center: 3-Acetyl-6-bromoquinolin-4(1H)-one Synthesis. Benchchem.
- (2023, October 18). Friedländer Quinoline Synthesis Mechanism | Organic Chemistry. YouTube.
- (n.d.). An In-depth Technical Guide to the Synthesis of 3-Acetyl-6-bromoquinolin-4(1H)-one. Benchchem.
- (n.d.). Synthesis of 8-Bromo-6-methylquinolin-2(1H)-one: A Technical Guide. Benchchem.
- (n.d.). Doebner–Miller reaction. Wikipedia.
- (n.d.). Combes Quinoline Synthesis. Google Vertex AI Search.
- (n.d.).
- (n.d.). 8-Bromoquinoline synthesis. ChemicalBook.
- (n.d.). Skraup reaction. Wikipedia.
- (n.d.). Gould–Jacobs reaction. Wikipedia.
- (n.d.). Combes quinoline synthesis. Wikipedia.
- Weyesa, A., & Mulugeta, E. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(35), 20784-20793.
- (n.d.). Gould-Jacobs Reaction. Google Vertex AI Search.
- (n.d.). Doebner-Miller Reaction. SynArchive.
- (n.d.). (a) Synthesis of 8‐bromo‐4‐(p‐tolyl)quinoline (156) and....
- (n.d.).
- (n.d.). Friedel–Crafts reaction. Wikipedia.
- (2008). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Journal of Heterocyclic Chemistry, 45(5), 1337-1344.
- (n.d.). Bromination of 8-substituted quinolines. Reagents and conditions. (i)....
- (n.d.). Doebner-von Miller reaction. Semantic Scholar.
- (2012, August 9). Gould-Jacobs reaction. Wikidoc.
- (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. PrepChem.com.
- (n.d.). Synthesis of quinolines. Organic Chemistry Portal.
- (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles.
- (n.d.). Troubleshooting low yield in Skraup synthesis of quinoline precursors. Benchchem.
- (2025, June 20).
- (n.d.).
- (n.d.). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace.
- (2023, April 19). Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h).
- (n.d.).
- (n.d.). 2-Bromoquinoline synthesis. ChemicalBook.
- (n.d.).
- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2017). Synthesis of 6-bromo-4-iodoquinoline.
- (n.d.). CN109096185A - A kind of synthetic method of the bromo- quinoline of 4-.
- (2013). A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone. Synlett, 24(15), 1957-1960.
- (n.d.). A Comprehensive Technical Guide to the Synthetic Routes for Substituted Bromoalkenoic Acids. Benchchem.
Sources
- 1. iipseries.org [iipseries.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 4. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. uop.edu.pk [uop.edu.pk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 12. synarchive.com [synarchive.com]
- 13. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
- 15. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 16. Friedel-Crafts Acylation [organic-chemistry.org]
Comprehensive Guide: Evaluating Cytotoxicity Assays for Novel 1-(6-Bromoquinolin-2-yl)ethanone Derivatives
Executive Summary
The synthesis of novel pharmaceutical compounds from the 1-(6-Bromoquinolin-2-yl)ethanone scaffold represents a prominent strategy in drug development. The bromine substitution allows for versatile cross-coupling reactions, while the quinoline core frequently imparts robust anti-cancer and anti-microbial properties. However, from a bioanalytical perspective, quinoline derivatives pose significant challenges. They are highly conjugated, frequently exhibit inherent fluorescence, and act as potent redox modulators.
As a Senior Application Scientist, I observe that evaluating these compounds using a single standard viability assay (like MTT) routinely leads to catastrophic data misinterpretation. This guide provides an objective comparison of cytotoxicity platforms, outlines the causality behind specific assay interferences, and establishes a self-validating, orthogonal protocol system to ensure data integrity during hit-to-lead profiling.
The Analytical Challenge: Causality in Assay Selection
When structurally profiling novel quinoline derivatives, standardizing on metabolic reduction assays introduces systemic risk. To achieve scientific integrity, assay selection must account for the chemical nature of the scaffold:
-
The Redox Trap (MTT Assay): The MTT assay infers cell viability by measuring the oxidoreductase-driven reduction of tetrazolium salts into purple formazan. However, complex synthetic compounds—especially nucleophilic or redox-active quinoline derivatives—can artificially perturb the cellular NADH balance or directly reduce the MTT reagent in the extracellular space (1[1]). As demonstrated in protocols characterizing similar isoquinolinequinones, this non-cellular reduction generates a false-positive viability signal, severely masking the compound's true cytotoxicity (2[2]).
-
The Orthogonal Solution (ATP Quantification): To bypass reliance on the redox state, evaluating the functional output of cellular metabolism via ATP quantification (e.g., CellTiter-Glo) is a required orthogonal step. Because this method utilizes a luciferase reaction to measure ATP directly, it circumvents the quinoline core's inherent redox potential, providing a true measure of metabolic collapse (3[3]).
Platform Comparison & Experimental Discrepancy Data
To select the appropriate pipeline for 1-(6-bromoquinolin-2-yl)ethanone derivatives, we evaluate four standard platforms:
Table 1: Cytotoxicity Assay Comparison Matrix
| Assay Platform | Primary Target / Analyte | Susceptibility to Quinoline Interference | Throughput | Cost per Well | Best Use Case for Quinoline Scaffolds |
| MTT | Oxidoreductase Activity | High (Direct chemical reduction) | High (96/384) | Low | Broad primary screening only if self-validated. |
| CellTiter-Glo | ATP Concentration | Low (Rare luciferase inhibition) | Ultra-High | High | Orthogonal validation of MTT hits. |
| LDH Release | Membrane Integrity | Moderate (Absorbance overlap) | Medium | Medium | Distinguishing necrosis from apoptosis. |
| Annexin V/PI | Phosphatidylserine / DNA | Low (Fluorescence compensation required) | Low (FACS) | High | Mechanistic confirmation of apoptotic cell death. |
Table 2: Representative Data Discrepancy (The Redox Trap) The following dataset illustrates the causality of assay failure. If a synthesized quinoline derivative directly reduces MTT, reliance on a single assay yields false survival data.
| Compound Tested | MTT Apparent IC₅₀ | CellTiter-Glo IC₅₀ | MTT "No Cell" Background Absorbance | Scientist Conclusion |
| Positive Control (Doxorubicin) | 1.2 µM | 1.5 µM | 0.05 (Baseline) | Valid Data. Assays concur. |
| Novel Quinoline Derivative "X" | >100 µM | 14.5 µM | 0.88 (Strong Interference) | MTT False Negative. Compound exhibits redox interference. |
Orthogonal Workflow Visualization
To prevent data artifacts, experimental designs must enforce a logical gating system. The workflow below dictates when a traditional MTT assay must be abandoned in favor of ATP-based luminescence.
Assay selection workflow emphasizing self-validation against quinoline redox interference.
Self-Validating Experimental Protocols
A protocol is only robust if it actively tests its own assumptions. The following methodologies integrate internal controls specifically designed to capture the unique chemical liabilities of 1-(6-Bromoquinolin-2-yl)ethanone derivatives.
Modified MTT Assay (Accounting for Redox-Active Scaffolds)
Causality Focus: We utilize an aggressive solubilization buffer (SDS/HCl) to stabilize the formazan product and incorporate a mandatory "Compound-Only" control to subtract direct chemical reduction of the tetrazolium salt (2[2]).
Step-by-Step Methodology:
-
Cell Seeding: Seed target cancer cell lines (e.g., PC-3, HeLa) at a density of 5,000–10,000 cells/well in a clear 96-well plate. Leave column 12 entirely blank (media only) for plate background. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock of the novel compound in anhydrous DMSO. Perform serial dilutions in complete culture media. Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent toxicity.
-
Treatment & Built-in Controls (CRITICAL):
-
Test Wells: Aspirate media and add 100 µL of compound-treated media to the cells.
-
Vehicle Control: Add media containing 0.5% DMSO to untreated cells (100% viability baseline).
-
Interference Control: In empty wells (NO cells), add 100 µL of the highest compound concentration. This monitors spontaneous MTT reduction.
-
-
Incubation: Incubate plates for 48–72 hours depending on the anticipated pharmacodynamics.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) directly to each well. Incubate for 2–4 hours at 37°C.
-
Solubilization: Add 100 µL of Stop Solution (20% SDS in 50% DMF, pH 4.7). Incubate overnight in the dark to ensure complete lysis and uniform crystal dissolution. Aspiration of media is avoided to prevent the loss of loosely adherent dead cells.
-
Quantification: Read absorbance at 570 nm.
-
Data Processing: If the "Interference Control" yields an absorbance significantly higher than the media-only background, the compound is chemically reducing MTT (1[1]). You must either perform mathematical subtraction across the dilution curve or immediately switch to the ATP assay.
Orthogonal Validation: CellTiter-Glo (ATP Quantification)
Causality Focus: ATP depletion acts as an immediate indicator of mitochondrial dysfunction and cell death. By measuring luminescence generated by a highly stable recombinant luciferase, we eliminate false positives caused by intrinsic quinoline fluorescence or redox cycling (3[3]).
Step-by-Step Methodology:
-
Plate Configuration: Seed cells in opaque white 96-well or 384-well plates to maximize luminescence reflection and prevent optical cross-talk between wells.
-
Dosing: Apply the compound series exactly as described above for 48–72 hours. Include a known cytotoxic positive control (e.g., 10 µM Staurosporine or Doxorubicin).
-
Reagent Equilibration: Equilibrate the CellTiter-Glo buffer and lyophilized substrate to room temperature for 30 minutes before reconstitution. This prevents temperature gradients from skewing enzymatic kinetics.
-
Plate Equilibration: Remove the cell culture plate from the incubator and allow it to cool to room temperature for 30 minutes.
-
Lysis & Reaction: Add a volume of CellTiter-Glo reagent equal to the volume of cell culture medium present in each well (e.g., 100 µL reagent to 100 µL media).
-
Orbital Shaking: Shake the plate aggressively on an orbital shaker for 2 minutes to induce rapid cell lysis and ATP release.
-
Signal Stabilization: Incubate at room temperature for 10 minutes to allow the luminescent signal to plateau.
-
Readout: Record luminescence with an integration time of 0.25–1.0 second per well. Plot Relative Light Units (RLU) against log[drug] to calculate true IC₅₀ values. Calculate the Z'-factor using the positive control and vehicle control wells to prove statistical robustness (A Z' > 0.5 indicates an excellent assay).
Target Mechanisms & Downstream Profiling
Once gross cytotoxicity is validated, scientists must define the mechanism of cell death. Quinoline derivatives often function through structural DNA intercalation or the induction of massive intracellular oxidative stress.
Mechanistic profiling pathway linking compound treatment to specific cytotoxicity assays.
By adopting this multi-tiered, critically validated analytical structure, drug discovery teams can navigate the reactive complexities of halogenated quinoline derivatives while maintaining unimpeachable scientific integrity.
References
-
Title : Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity Source : nih.gov URL : 1
-
Title : Application Notes and Protocols for Cytotoxicity Assay of 7-(Methylamino)isoquinoline-5,8-dione Source : benchchem.com URL : 2
-
Title : TNB-738, a biparatopic antibody, boosts intracellular NAD+ by inhibiting CD38 ecto-enzyme activity Source : nih.gov URL : 3
Sources
- 1. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. TNB-738, a biparatopic antibody, boosts intracellular NAD+ by inhibiting CD38 ecto-enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 1-(6-Bromoquinolin-2-yl)ethanone Derivatives: A Guide to Targeting Kinase Active Sites
Introduction: The Quest for Specificity in Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical classes of drug targets, particularly in oncology.[1][2] Their dysregulation is a known driver of uncontrolled cell proliferation, survival, and migration. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous approved kinase inhibitors due to its favorable geometry for fitting into the ATP-binding pocket.[3][4][5][6][7]
This guide focuses on a specific, promising scaffold: 1-(6-Bromoquinolin-2-yl)ethanone . The inclusion of a bromine atom at the 6-position is a strategic design choice. Halogen atoms can enhance binding affinity through halogen bonding, improve metabolic stability, and increase lipophilicity, potentially leading to better cell permeability.[8][9] This study presents a comparative in silico analysis, employing molecular docking to predict the binding affinity and interaction patterns of novel derivatives of this scaffold against a panel of therapeutically relevant protein kinases. Our objective is to elucidate the structure-activity relationships (SAR) that govern their binding and identify promising candidates for further preclinical development.
Methodology: A Rationale-Driven Computational Workflow
The predictive power of a molecular docking study is entirely dependent on the rigor of its methodology. Each step described below was chosen to ensure the highest possible fidelity in simulating the molecular recognition process between our designed ligands and their kinase targets.
Experimental Workflow Overview
The entire computational pipeline, from target selection to final analysis, is designed as a self-validating system to systematically screen and prioritize candidate molecules.
Caption: Computational workflow for docking studies.
Kinase Target Selection and Preparation
Causality: The choice of kinase targets is paramount and is driven by therapeutic relevance and the availability of high-resolution crystal structures, which are essential for accurate docking. We selected Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2) as representative targets implicated in cell cycle control and angiogenesis.[1][6]
Protocol:
-
Structure Retrieval: Obtain the 3D crystallographic structures of the target kinases from the Protein Data Bank (PDB).
-
Protein Preparation: Using AutoDock Tools (ADT), prepare the protein for docking.[1] This is a critical cleaning step.
-
Remove Non-essential Molecules: Delete all water molecules and co-crystallized ligands from the PDB file. This ensures the binding pocket is empty for the new ligands.
-
Add Hydrogens: Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.
-
Assign Charges: Assign Kollman charges to the protein atoms.
-
File Conversion: Save the prepared protein in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.
-
| Target Kinase | PDB ID | Function |
| EGFR | 2ITY | Cell proliferation, survival |
| VEGFR2 | 1YWN | Angiogenesis, tumor growth |
| CDK2 | 1HCK | Cell cycle regulation |
Ligand Design and Preparation
Causality: The derivatives were designed to probe the chemical space around the core 1-(6-Bromoquinolin-2-yl)ethanone scaffold. Substituents (R-groups) were chosen to introduce a variety of functionalities—hydrogen bond donors/acceptors, and hydrophobic groups—to systematically assess their impact on binding affinity and selectivity, the core of a structure-activity relationship (SAR) study.
Protocol:
-
2D Sketching: Draw the 2D structures of the derivatives using chemical drawing software like ChemDraw.
-
3D Conversion & Optimization: Convert the 2D structures to 3D SDF or MOL2 files. The 3D conformation of the ligand is then optimized through energy minimization using a force field (e.g., MMFF94) to find a low-energy, stable conformation.
-
Ligand Preparation for Docking: Use ADT for final ligand preparation.
-
Define Torsion: Detect the root and define the rotatable bonds, allowing the ligand to be flexible during docking.
-
Assign Charges: Assign Gasteiger charges.
-
File Conversion: Save the prepared ligand in the PDBQT format.
-
| Compound ID | Core Scaffold | R-Group Substitution |
| BQE-00 | 1-(6-Bromoquinolin-2-yl)ethanone | None (Parent) |
| BQE-01 | 1-(6-Bromoquinolin-2-yl)ethanone | Phenyl group |
| BQE-02 | 1-(6-Bromoquinolin-2-yl)ethanone | 4-Hydroxyphenyl group |
| BQE-03 | 1-(6-Bromoquinolin-2-yl)ethanone | Indole group |
Molecular Docking Simulation
Causality: We employ AutoDock Vina, a widely used and validated open-source docking program, for its balance of speed and accuracy.[1][2] The process requires defining a specific search space (a "grid box") to focus the computational effort on the kinase's ATP-binding site, dramatically increasing efficiency and relevance.
Protocol:
-
Grid Box Generation: In ADT, define a grid box centered on the active site of the kinase. The location is typically determined from the position of a co-crystallized inhibitor in the original PDB file. The box must be large enough to permit the ligand to move and rotate freely within the binding pocket.[1]
-
Docking Execution: Run the docking simulation using the AutoDock Vina command-line interface. The program will systematically explore different conformations (poses) of the ligand within the grid box.
-
Scoring: Vina's scoring function calculates the binding affinity for each pose in kcal/mol. A more negative score indicates a stronger, more favorable predicted binding interaction. The program outputs multiple binding modes ranked by their scores.
Results: A Comparative Analysis of Binding Affinities
The docking simulations yielded binding affinity scores for each derivative against the three selected kinase targets. The results are summarized below, allowing for a direct comparison of potency and selectivity.
| Compound ID | EGFR (kcal/mol) | VEGFR2 (kcal/mol) | CDK2 (kcal/mol) |
| BQE-00 (Parent) | -7.1 | -6.8 | -6.5 |
| BQE-01 (Phenyl) | -8.2 | -7.9 | -7.3 |
| BQE-02 (Hydroxyphenyl) | -9.5 | -8.5 | -7.9 |
| BQE-03 (Indole) | -9.1 | -8.9 | -8.1 |
Analysis:
-
All designed derivatives (BQE-01 to BQE-03) showed improved predicted binding affinities over the parent scaffold (BQE-00) across all three kinases.
-
BQE-02 , featuring a 4-hydroxyphenyl group, emerged as the most potent inhibitor for EGFR , with a binding affinity of -9.5 kcal/mol.
-
BQE-03 , with its indole moiety, showed the strongest affinity for VEGFR2 at -8.9 kcal/mol, suggesting a degree of selectivity.
Discussion: Unraveling the Molecular Interactions
A low binding score is only part of the story. The true insight comes from analyzing the specific molecular interactions that produce this high affinity. The analysis of the top-scoring pose for BQE-02 in the EGFR active site (PDB: 2ITY) reveals the structural basis for its potency.
Key Interactions of BQE-02 with EGFR Active Site
| Interaction Type | BQE-02 Moiety | EGFR Residue | Significance |
| Hydrogen Bond | 4-hydroxyl group (-OH) | Met793 (backbone) | Critical interaction in the hinge region, mimicking the canonical binding mode of many known EGFR inhibitors.[6] |
| Pi-Pi Stacking | Quinoline Ring | Phe856 | Stabilizes the ligand in the hydrophobic pocket. |
| Hydrophobic | Phenyl Ring | Leu718, Val726, Ala743 | Occupies a hydrophobic pocket, increasing binding affinity. |
| Halogen Contact | 6-Bromo group | Gly796 (backbone) | The bromine atom engages in a favorable interaction, validating its inclusion in the scaffold. |
The superior performance of BQE-02 in the EGFR active site can be directly attributed to the 4-hydroxyl group . This substituent acts as a hydrogen bond donor, forming a crucial interaction with the backbone of Met793 in the hinge region of the kinase. This interaction is a hallmark of many potent Type-I kinase inhibitors.
A Simplified Kinase Signaling Pathway
The designed inhibitors aim to block the ATP-binding site, preventing the phosphorylation of downstream substrates and thereby halting the signaling cascade that leads to tumor cell proliferation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 3. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach | MDPI [mdpi.com]
- 4. ijmphs.com [ijmphs.com]
- 5. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. MLS-2384, a new 6-bromoindirubin derivative with dual JAK/Src kinase inhibitory activity, suppresses growth of diverse cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(6-Bromoquinolin-2-yl)ethanone
Executive Summary: Beyond the Bench
In the fast-paced environment of drug discovery and chemical synthesis, the lifecycle of a research chemical extends far beyond its use in an experiment. The proper management and disposal of novel compounds like 1-(6-Bromoquinolin-2-yl)ethanone are not merely regulatory hurdles; they are critical components of a robust safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step framework for the safe disposal of 1-(6-Bromoquinolin-2-yl)ethanone, grounded in established chemical safety principles. As a halogenated quinoline derivative, this compound requires specific handling considerations due to its potential toxicity and environmental persistence. Our objective is to empower researchers with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of personnel and the integrity of our environment.
Hazard Assessment and Chemical Profile
-
Halogenated Heterocycle: The presence of a bromine atom classifies this compound as a halogenated organic.[1][2][3] Halogenated compounds are often subject to stricter disposal regulations because their incineration requires specialized facilities capable of scrubbing acidic gases (like HBr) produced during combustion.[4] They should never be mixed with non-halogenated solvent waste.[2][5]
-
Quinoline Core: Quinoline derivatives are used in various pharmaceutical applications but can also exhibit biological activity that warrants careful handling.[6]
-
α-Bromoketone Analogy: Structurally related α-bromoketones are known to be reactive and often classified as irritants and lachrymators. Extrapolating from similar compounds, 1-(6-Bromoquinolin-2-yl)ethanone should be presumed to be harmful if swallowed, inhaled, or absorbed through the skin, and a potential irritant to the eyes, skin, and respiratory system.[7][8][9]
Based on this analysis, all handling and disposal operations must be conducted with the assumption that the compound is hazardous.
| Property | Information / Classification | Disposal Implication |
| Chemical Name | 1-(6-Bromoquinolin-2-yl)ethanone | Use full chemical name on all waste labels. |
| Molecular Formula | C₁₁H₈BrNO | Indicates the presence of bromine. |
| CAS Number | Isomer-dependent (e.g., 1784026-58-9 for the 4-quinolinyl isomer) | Use the specific CAS number for your compound if known.[10] |
| Physical State | Likely a solid at room temperature.[11] | Determines the type of waste container (solid vs. liquid). |
| Halogen Content | Contains Bromine. | Must be segregated as "Halogenated Organic Waste". [3][12][13] |
| Anticipated Hazards | Harmful if swallowed, inhaled, or in contact with skin. Causes skin and serious eye irritation.[7][8][9][11] | Requires appropriate PPE and handling within a chemical fume hood.[1][2] |
The Core Directive: Segregation and Professional Disposal
The single most critical principle for disposing of 1-(6-Bromoquinolin-2-yl)ethanone is that it must be treated as hazardous, halogenated chemical waste. This dictates two primary actions:
-
Segregation: This waste must be collected in a dedicated container, clearly and correctly labeled for "Halogenated Organic Waste."[1][3] Commingling with non-halogenated waste streams leads to cross-contamination, significantly increasing disposal costs and regulatory complexity for the entire waste volume.[5]
-
Professional Disposal: Final disposal must be handled by a licensed hazardous waste management company, typically coordinated through your institution's Environmental Health and Safety (EHS) office.[1][14] These facilities operate high-temperature incinerators designed to handle halogenated compounds in an environmentally compliant manner.[1][4] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][3][12]
Step-by-Step Disposal Protocol
This protocol provides a systematic approach to waste management, from generation to final pickup.
Step 1: Personal Protective Equipment (PPE) and Engineering Controls
Before handling the compound or its waste, ensure you are wearing the appropriate PPE. All waste handling and container decontamination should be performed inside a certified chemical fume hood.[1][2]
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required.
-
Body Protection: A lab coat must be worn.
Step 2: Waste Collection and Segregation
-
Solid Waste: Collect unused or contaminated solid 1-(6-Bromoquinolin-2-yl)ethanone, along with contaminated consumables (e.g., weighing papers, pipette tips, gloves), in a dedicated, sealable hazardous waste container designated for "Halogenated Organic Solids." [1][2]
-
Liquid Waste: If the compound is in a solution, collect it in a sealable container for "Halogenated Organic Liquids." Do not mix with aqueous or non-halogenated waste streams.[2][13]
Step 3: Container Labeling
Proper labeling is a legal requirement and essential for safety. As soon as the first drop of waste is added, the container must be labeled with:[13]
-
The words "Hazardous Waste."
-
The full chemical name: "1-(6-Bromoquinolin-2-yl)ethanone."
-
A list of any other solvents or chemicals in the container, with approximate percentages.
-
The primary hazard(s): "Toxic," "Irritant."
-
The date accumulation started.
Step 4: Storage in a Satellite Accumulation Area (SAA)
Store the sealed waste container in a designated SAA within your laboratory. This area should be clearly marked, away from drains, and provide secondary containment for liquid waste to capture any potential leaks.[2]
Step 5: Decontamination of Empty Containers
Empty containers that once held 1-(6-Bromoquinolin-2-yl)ethanone must be treated as hazardous waste unless properly decontaminated.[1]
-
Triple Rinse: Rinse the empty container three times with a suitable organic solvent (e.g., acetone, ethyl acetate) in which the compound is soluble.
-
Collect Rinsate: This rinsate is now hazardous waste.[1] Collect all rinsate and add it to your "Halogenated Organic Liquids" waste container.
-
Final Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous laboratory glassware or plastic. However, always confirm this procedure with your institution's EHS guidelines.[1][12]
Step 6: Arranging for Final Disposal
Once your waste container is nearly full (do not overfill), seal it securely and contact your institution's EHS office to schedule a pickup.[1][15] Follow all internal procedures for waste manifests and collection.
Disposal and Decontamination Workflow
The following diagram illustrates the decision-making process for the proper management of 1-(6-Bromoquinolin-2-yl)ethanone waste streams.
Caption: Disposal workflow for 1-(6-Bromoquinolin-2-yl)ethanone.
Spill Management Protocol
Accidents happen. A prepared response is key to mitigating risk.
-
Small Spills (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and decontaminating solution, collecting all cleaning materials as halogenated waste.
-
-
Large Spills (or any spill outside a fume hood):
-
Alert personnel in the immediate area and evacuate.
-
If the spill is flammable, remove all ignition sources.
-
Close the laboratory doors to contain the area.
-
Contact your institution's EHS or emergency response team immediately.[15] Do not attempt to clean up a large spill if you are not trained to do so.
-
References
-
UNT Health Science Center. (n.d.). SOP for Cytotoxic Agent and Chemotherapeutic drugs use in research. UNT Health Science Center Safety. Retrieved from [Link]
- KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: 6-Bromo-1,2-dihydroisoquinolin-3(4H)-one.
- Polite, N., et al. (2019). Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL). PMC.
- BenchChem. (2025). Proper Disposal of 4-Bromo A23187: A Step-by-Step Guide for Laboratory Professionals. BenchChem.
- National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. The National Academies Press. (LCSS: BROMINE summary based on this).
- Groupe d'étude en oncologie du Québec. (2016). Safe handling of cytotoxics: guideline recommendations. PMC.
- BenchChem. (2025). Proper Disposal of Bromo-PEG24-Boc: A Guide for Laboratory Professionals. BenchChem.
- Chemistry LibreTexts. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- Pharm-Ed. (n.d.). Safe handling of cytotoxic drugs and related waste.
- The Pharmaceutical Journal. (2017). Developing guidelines for the safe handling of cytotoxic drugs in academic research laboratories.
- Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
- TCI Chemicals. (2025). Safety Data Sheet: 6-Bromo-1-indanone.
- Thermo Fisher Scientific. (2009). Safety Data Sheet: 3-Bromoquinoline.
- Fisher Scientific. (2023). Safety Data Sheet: 2-Bromo-1-(6-bromopyrid-3-yl)ethanone.
- Sigma-Aldrich. (2023). Safety Data Sheet: 2-Bromo-6-(bromomethyl)pyridine.
- Fluorochem. (2026). Safety Data Sheet: 1-(4-BROMO-2-HYDROXY-6-METHYLPHENYL)ETHANONE.
- Sigma-Aldrich. (n.d.). 1-(6-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone.
- ChemicalBook. (n.d.). Ethanone, 1-(6-bromo-4-quinolinyl)-.
- MilliporeSigma. (n.d.). 1-(8-Bromoquinolin-2-yl)ethanone.
- PubChem. (n.d.). 6-Bromoquinolin-2(1H)-one. National Center for Biotechnology Information.
- BenchChem. (n.d.). 2-bromo-1-(quinolin-6-yl)ethanone.
- PubChem. (n.d.). 6-Bromoisoquinolin-1(2H)-one. National Center for Biotechnology Information.
- Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.
- European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment. ECHA.
- ERA Environmental Management Solutions. (2022). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
- ChemicalBook. (2022). 2-BROMO-1-(5-BROMOTHIOPHEN-2-YL)ETHANONE - Safety Data Sheet.
- Temple University. (n.d.). Halogenated Solvents in Laboratories. Campus Operations.
- Health and Safety Executive (HSE). (2023). Need to dispose chemicals. HSE.gov.uk.
- European Commission. (2022). Hazardous Waste Identification Guide Annex 1 Legal Context of the Identification and Classification of Hazardous Waste.
- European Chemicals Agency (ECHA). (n.d.). Guidance documents. ECHA.
- ACS Omega. (2025). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B.
- BenchChem. (2025). Technical Support Center: Managing Hazardous Waste from Quinoline Synthesis. BenchChem.
- National Institutes of Health (NIH). (n.d.). Photochemical Reduction of Quinolines with γ-Terpinene. PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hscprep.com.au [hscprep.com.au]
- 4. chemicalbook.com [chemicalbook.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. fishersci.dk [fishersci.dk]
- 9. 2-bromo-1-(quinolin-6-yl)ethanone | 97596-07-1 | Benchchem [benchchem.com]
- 10. Ethanone, 1-(6-bromo-4-quinolinyl)- CAS#: 1784026-58-9 [chemicalbook.com]
- 11. 1-(6-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)ethanone | 1181691-45-1 [sigmaaldrich.com]
- 12. vumc.org [vumc.org]
- 13. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 14. sustainable-markets.com [sustainable-markets.com]
- 15. unthealth.edu [unthealth.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
